molecular formula C40H48 B1244745 Isorenieratene CAS No. 524-01-6

Isorenieratene

Número de catálogo: B1244745
Número CAS: 524-01-6
Peso molecular: 528.8 g/mol
Clave InChI: ZCIHMQAPACOQHT-YSEOPJLNSA-N
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Descripción

Isorenieratene (C₄₀H₄₈) is a diaromatic carotenoid pigment produced predominantly by brown-colored strains of green sulfur bacteria (Chlorobiaceae) . This compound serves as a powerful specific biomarker in geochemistry, where its detection in sediments and crude oils indicates past photic zone euxinia—ancient environments characterized by water column anoxia and the presence of hydrogen sulfide within the light-penetrated zone . Its distinctive 1-alkyl-2,3,6-trimethylbenzene substitution pattern and enrichment in ¹³C, a result of carbon fixation via the reverse tricarboxylic acid (TCA) cycle in Chlorobiaceae, confirm its biological origin and make it a critical tool for paleoenvironmental reconstruction . In biomedical research, this compound demonstrates significant potential as a potent antioxidant and photooxidation quencher. Its extended conjugated double-bond system and unique aromatic ϕ-rings contribute to exceptional stability and efficacy in scavenging reactive oxygen species (ROS), including singlet oxygen and hydroxyl radicals . Studies using ARPE-19 cell models have shown that this compound can protect retinal pigment epithelial cells from UVB-induced damage, with activity linked to the upregulation of the TSPO (18 kDa Translocator Protein) . Molecular docking analyses suggest it acts as a high-affinity TSPO ligand, indicating a potential mechanistic pathway for its protective effects and positioning it as a compound of interest for investigating age-related macular degeneration (AMD) . The biosynthesis of this compound in green sulfur bacteria requires the cooperative action of two carotenoid cyclases, CruA and CruB. CruA acts as a lycopene monocyclase, while CruB functions as a γ-carotene cyclase, together facilitating the production of this dicyclic aromatic carotenoid . This product is provided for research use only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

Número CAS

524-01-6

Fórmula molecular

C40H48

Peso molecular

528.8 g/mol

Nombre IUPAC

1,2,4-trimethyl-3-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-3,7,12,16-tetramethyl-18-(2,3,6-trimethylphenyl)octadeca-1,3,5,7,9,11,13,15,17-nonaenyl]benzene

InChI

InChI=1S/C40H48/c1-29(17-13-19-31(3)21-27-39-35(7)25-23-33(5)37(39)9)15-11-12-16-30(2)18-14-20-32(4)22-28-40-36(8)26-24-34(6)38(40)10/h11-28H,1-10H3/b12-11+,17-13+,18-14+,27-21+,28-22+,29-15+,30-16+,31-19+,32-20+

Clave InChI

ZCIHMQAPACOQHT-YSEOPJLNSA-N

SMILES

CC1=C(C(=C(C=C1)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(C=CC(=C2C)C)C)C)C)C

SMILES isomérico

CC1=C(C(=C(C=C1)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(/C=C/C=C(/C=C/C2=C(C=CC(=C2C)C)C)\C)\C)/C)/C)C

SMILES canónico

CC1=C(C(=C(C=C1)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(C=CC(=C2C)C)C)C)C)C

Sinónimos

isorenieratene

Origen del producto

United States

Foundational & Exploratory

An In-depth Technical Guide to the Isorenieratene Biosynthesis Pathway in Chlorobiaceae

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isorenieratene, an aromatic carotenoid, is a significant biomarker for photic zone euxinia, indicating anoxic conditions in ancient aquatic environments.[1] Its unique biosynthesis is characteristic of the green sulfur bacteria (GSB) belonging to the family Chlorobiaceae.[1][2] Understanding the intricate enzymatic steps and regulatory mechanisms of the this compound biosynthesis pathway is crucial for applications in geochemistry, biotechnology, and potentially, drug development. This technical guide provides a comprehensive overview of the core biosynthetic pathway, detailed experimental protocols for its study, and a summary of current knowledge on its applications.

The this compound Biosynthesis Pathway in Chlorobiaceae

The biosynthesis of this compound in brown-colored green sulfur bacteria is a multi-step enzymatic process that diverges from the carotenoid pathways of other photosynthetic organisms.[2][3] It begins with the universal carotenoid precursor, geranylgeranyl diphosphate (GGPP), and proceeds through a series of desaturation, cyclization, and aromatization reactions.

The initial steps leading to the formation of lycopene are believed to be similar to those in cyanobacteria and plants, involving the enzymes phytoene synthase (CrtB), phytoene desaturase (CrtP), ζ-carotene desaturase (CrtQ), and carotenoid cis-trans isomerase (CrtH).[4][5] The key divergence for this compound synthesis occurs at the cyclization of lycopene and subsequent modifications.[2][6]

The core enzymes involved in the latter stages of the pathway are:

  • CruA (Lycopene monocyclase): This enzyme catalyzes the formation of one β-ring on the lycopene molecule, producing γ-carotene.[2][6] CruA is found in all green sulfur bacteria.[3]

  • CruB (γ-carotene cyclase): This enzyme is specific to this compound-producing GSB and is responsible for the cyclization of the second end of γ-carotene to form β-carotene.[2][6] The cooperative action of CruA and CruB is essential for the formation of the dicyclic β-carotene precursor.[2]

  • CrtU (β-carotene desaturase/methyltransferase): This enzyme is a key player in the formation of the aromatic φ-ring characteristic of this compound.[7][8][9] CrtU catalyzes the desaturation of the β-rings of β-carotene and the subsequent transfer of a methyl group, leading to the formation of this compound.[7][9]

The proposed pathway is distinct from the chlorobactene biosynthesis pathway found in green-colored GSB, where the branch point occurs after the formation of γ-carotene.[2]

Signaling Pathway Diagram

Isorenieratene_Biosynthesis cluster_0 General Carotenoid Pathway cluster_1 This compound-Specific Pathway in Chlorobiaceae GGPP Geranylgeranyl diphosphate Phytoene Phytoene GGPP->Phytoene CrtB Lycopene Lycopene Phytoene->Lycopene CrtP, CrtQ, CrtH gamma_carotene γ-Carotene Lycopene->gamma_carotene CruA beta_carotene β-Carotene gamma_carotene->beta_carotene CruB This compound This compound beta_carotene->this compound CrtU

Caption: Proposed this compound biosynthesis pathway in Chlorobiaceae.

Quantitative Data

Quantitative analysis of carotenoid production in wild-type and mutant strains of Chlorobiaceae has been instrumental in elucidating the functions of the biosynthetic enzymes. The following table summarizes the relative abundance of key carotenoids observed in HPLC analyses of different strains.[2][10]

StrainKey Carotenoids DetectedRelative Abundance
Chlorobaculum tepidum (wild-type)ChlorobacteneMajor
Chlorobium phaeobacteroides (wild-type)This compound, β-Isorenieratene, β-CaroteneMajor
C. tepidum expressing cruBβ-Isorenieratene, β-CaroteneMajor
This compoundMinor

Experimental Protocols

The elucidation of the this compound biosynthesis pathway has relied on a combination of genetic and biochemical techniques. Detailed protocols for key experiments are provided below.

Heterologous Expression of Carotenoid Biosynthesis Genes in E. coli

This protocol is essential for characterizing the function of individual enzymes in the pathway.[2][11][12]

Workflow Diagram:

Heterologous_Expression_Workflow start Start: Gene of Interest (e.g., cruA, cruB) pcr 1. PCR Amplification of Gene start->pcr ligation 2. Ligation into Expression Vector pcr->ligation transformation 3. Transformation into E. coli ligation->transformation expression 4. Induction of Gene Expression transformation->expression extraction 5. Carotenoid Extraction expression->extraction analysis 6. HPLC/MS Analysis extraction->analysis end End: Functional Characterization analysis->end

Caption: Workflow for heterologous expression and functional analysis.

Detailed Methodology:

  • Gene Amplification: Amplify the target gene (e.g., cruA, cruB) from Chlorobiaceae genomic DNA using PCR with primers containing appropriate restriction sites.

  • Vector Ligation: Digest the PCR product and a suitable expression vector (e.g., pET vector) with the corresponding restriction enzymes and ligate the gene into the vector.

  • Transformation: Transform the ligation product into a competent E. coli strain capable of producing the enzyme's substrate (e.g., a lycopene-producing strain for cyclase assays).

  • Culture and Induction: Grow the transformed E. coli in appropriate media to the mid-log phase and induce gene expression with an inducer such as IPTG.

  • Carotenoid Extraction: Harvest the cells by centrifugation, and extract the carotenoids using a solvent mixture, typically acetone, methanol, or a combination thereof.[13]

  • Analysis: Analyze the extracted pigments by High-Performance Liquid Chromatography (HPLC) with a photodiode array detector and Mass Spectrometry (MS) to identify the products.[13][14][15]

Creation of Gene Knockouts in Chlorobaculum tepidum

This technique is used to study the in vivo function of a gene by observing the phenotype of its absence.[5][16][17][18]

Workflow Diagram:

Gene_Knockout_Workflow start Start: Target Gene Identification construct 1. Construct Inactivation Cassette (Target gene flanking regions + resistance marker) start->construct transformation 2. Natural Transformation of C. tepidum construct->transformation selection 3. Selection on Antibiotic-Containing Medium transformation->selection verification 4. PCR and Southern Blot Verification selection->verification phenotype 5. Phenotypic Analysis (e.g., HPLC) verification->phenotype end End: Gene Function Determined phenotype->end

Caption: Workflow for creating targeted gene knockouts in C. tepidum.

Detailed Methodology:

  • Construct Design: Create a gene inactivation construct consisting of an antibiotic resistance cassette flanked by homologous regions upstream and downstream of the target gene.

  • Natural Transformation: Chlorobaculum tepidum is naturally transformable.[16][19] Incubate competent cells with the linearized inactivation construct.

  • Selection: Plate the transformation mixture on a medium containing the appropriate antibiotic to select for transformants that have incorporated the resistance cassette via homologous recombination.

  • Verification: Confirm the correct insertion and replacement of the target gene using PCR with primers flanking the insertion site and by Southern blot analysis.

  • Phenotypic Analysis: Analyze the carotenoid composition of the mutant strain using HPLC to determine the effect of the gene knockout.

HPLC Analysis of Carotenoids

HPLC is the primary method for separating and quantifying carotenoids.[14][20][21]

Detailed Methodology:

  • Sample Preparation: Extract carotenoids from bacterial cell pellets using solvents like acetone, methanol, or a mixture of hexane/methanol/water.[13] The extraction should be performed in dim light to prevent photodegradation.

  • Chromatographic Separation: Inject the filtered extract onto a C18 or C30 reverse-phase HPLC column.[13][15]

  • Mobile Phase: Use a gradient of solvents, such as acetone and water or a mixture of methyl tert-butyl ether, methanol, and water, to separate the different carotenoids based on their polarity.[13][15]

  • Detection: Detect the eluting pigments using a photodiode array (PDA) detector to obtain absorption spectra, which aids in pigment identification. Wavelengths around 450 nm are typically used for carotenoid detection.[15]

  • Quantification: Quantify the individual carotenoids by comparing their peak areas to those of known standards.

Applications

Biomarker for Photic Zone Euxinia

This compound and its diagenetic products, such as isorenieratane, are well-established biomarkers for photic zone euxinia in the geological record.[1][22][23] Their presence in sediments indicates that anoxic and sulfide-rich (euxinic) conditions extended into the photic zone, allowing for the proliferation of anaerobic green sulfur bacteria.[1]

Potential in Drug Development

While research on the direct pharmacological applications of this compound is limited, other carotenoids exhibit a range of beneficial biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties.[24][25] The unique aromatic structure of this compound suggests it may possess novel bioactivities. Further investigation into its potential as a therapeutic agent is warranted, particularly in areas such as:

  • Antioxidant Activity: The conjugated double bond system of carotenoids is responsible for their antioxidant properties. The aromatic rings of this compound could influence its radical scavenging capabilities.

  • Anti-inflammatory Effects: Some carotenoids have been shown to modulate inflammatory pathways. The potential of this compound to inhibit inflammatory mediators could be a subject of future research.

  • Anticancer Properties: Various carotenoids have demonstrated pro-apoptotic and anti-proliferative effects in cancer cell lines.

Conclusion

The this compound biosynthesis pathway in Chlorobiaceae is a fascinating example of metabolic diversity in the microbial world. The cooperative action of the lycopene cyclases CruA and CruB, followed by the aromatization reaction catalyzed by CrtU, represents a unique route to the synthesis of this important biomarker. The experimental protocols outlined in this guide provide a framework for further research into the enzymology and regulation of this pathway. While the primary application of this compound remains in the field of geochemistry, its unique chemical structure holds promise for future exploration in biotechnology and drug discovery. A deeper understanding of its biosynthesis and biological properties will undoubtedly open new avenues for scientific and industrial applications.

References

What is the chemical structure of isorenieratene?

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Structure of Isorenieratene

Overview of this compound

This compound (φ,φ-Carotene) is a diaromatic carotenoid pigment that serves as a crucial light-harvesting compound in specific photosynthetic organisms.[1] It is produced exclusively by the brown-colored strains of green sulfur bacteria (GSB) belonging to the family Chlorobiaceae and has also been identified in some species of Actinobacteria and cyanobacteria.[1][2][3][4] Structurally, this compound is a C40 tetraterpenoid characterized by two aromatic end groups.[5] Its presence in sediment layers is considered a significant biomarker for photic zone euxinia (anoxic and sulfidic water conditions exposed to light), providing valuable insights into past environmental conditions.[6] This document provides a detailed examination of its chemical structure, physicochemical properties, biosynthetic pathway, and relevant experimental protocols for its study.

Chemical Structure and Physicochemical Properties

This compound is a symmetrical molecule with the chemical formula C40H48.[1] Its structure consists of a long, regularly-linked isoprenoid chain with a single tail-to-tail linkage at the center.[1] This polyene backbone contains nine conjugated double bonds, all in the trans configuration, which is responsible for its color and light-absorbing properties.[1] The defining feature of this compound is the presence of two 1-alkyl-2,3,6-trimethyl substituted phenyl groups at each end of the isoprenoid chain.[1] As with most carotenoids, it is a hydrophobic molecule and is insoluble in water.[1]

Data Presentation: Physicochemical Properties

The quantitative physicochemical and spectroscopic data for this compound are summarized in the table below for ease of reference.

PropertyValueSource(s)
IUPAC Name 1,2,4-trimethyl-3-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-3,7,12,16-tetramethyl-18-(2,3,6-trimethylphenyl)octadeca-1,3,5,7,9,11,13,15,17-nonaenyl]benzene[5][7]
Synonyms φ,φ-Carotene, Leprotene, Streptoxanthin[1][5]
Molecular Formula C40H48[1][5][7][8]
Molecular Weight 528.8 g/mol [5][7]
CAS Number 524-01-6[1][2][8]
Appearance Purple-red crystalline solid[1][7]
Melting Point 199–200 °C (390–392 °F; 472–473 K)[1][7]
S1 Lifetime 12 ps[9]
Absorption Spectrum Nearly identical to β-carotene[9]

Biosynthesis of this compound in Green Sulfur Bacteria

In green sulfur bacteria (GSB), the biosynthesis of this compound is a multi-step enzymatic process that diverges from the pathways of other common carotenoids. The key branch point for producing mono- and dicyclic aromatic carotenoids in GSB is the modification of γ-carotene, rather than the initial cyclization of lycopene.[10][11] The process involves the cooperative action of two distinct carotenoid cyclases, CruA and CruB.[12]

The proposed pathway is as follows:

  • Lycopene Monocyclization: The enzyme CruA, a lycopene monocyclase, catalyzes the formation of one β-ring on the lycopene molecule to produce the monocyclic intermediate, γ-carotene.[11][12]

  • γ-Carotene Cyclization: The enzyme CruB, a γ-carotene cyclase, acts on γ-carotene to form the second β-ring, resulting in the dicyclic, non-aromatic β-carotene.[11][12]

  • Aromatization: The final step involves the conversion of β-carotene into the diaromatic this compound. This is accomplished by a dehydrogenase/transmethylase enzyme, CrtU, which modifies both β-rings into the characteristic 1-alkyl-2,3,6-trimethyl substituted phenyl groups.[3]

Isorenieratene_Biosynthesis Lycopene Lycopene CruA CruA (Lycopene Monocyclase) Lycopene->CruA gCarotene γ-Carotene CruB CruB (γ-Carotene Cyclase) gCarotene->CruB bCarotene β-Carotene CrtU CrtU (Dehydrogenase/ Transmethylase) bCarotene->CrtU This compound This compound CruA->gCarotene CruB->bCarotene CrtU->this compound

Biosynthesis of this compound in Green Sulfur Bacteria.

Experimental Protocols

The study of this compound, particularly its biosynthesis, relies on specific molecular biology and analytical chemistry techniques. Detailed below are protocols for the functional analysis of the cyclase enzymes and the analytical separation of the resulting carotenoids.

Functional Analysis of Carotenoid Cyclases via Heterologous Expression

This protocol describes the methodology used to determine the function of the CruA and CruB enzymes by expressing their corresponding genes in a non-native host that produces a precursor substrate.[10][12]

Objective: To functionally characterize the CruA and CruB enzymes from this compound-producing GSB.

Methodology:

  • Vector Construction:

    • Amplify the cruA and cruB genes from the genomic DNA of an this compound-producing GSB (e.g., Chlorobium phaeobacteroides) using PCR with specific primers.

    • Clone the amplified PCR products into separate E. coli expression vectors (e.g., pET and pCOLA series vectors). Ensure the genes are in the correct orientation for expression under the control of an inducible promoter (e.g., T7 promoter).

  • Host Strain Transformation:

    • Prepare a lycopene-producing strain of E. coli. This is typically achieved by co-transforming a standard lab strain (e.g., BL21(DE3)) with plasmids containing the genes for geranylgeranyl diphosphate (GGPP) synthase, phytoene synthase, and phytoene desaturase, which together convert endogenous farnesyl pyrophosphate into lycopene.

    • Transform the lycopene-producing E. coli with the expression vectors containing cruA or co-transform with vectors for both cruA and cruB.

  • Cultivation and Induction:

    • Grow the transformed E. coli cultures in a suitable medium (e.g., LB broth) with appropriate antibiotics at 37°C to mid-log phase.

    • Induce gene expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to the culture.

    • Continue incubation at a lower temperature (e.g., 28°C) for 24-48 hours to allow for protein expression and carotenoid production.

  • Pigment Extraction and Analysis:

    • Harvest the bacterial cells by centrifugation.

    • Extract the carotenoids from the cell pellet by sequential extraction with acetone and methanol.

    • Evaporate the solvent from the pooled extracts under a stream of nitrogen.

    • Analyze the resulting carotenoid products using HPLC (see Protocol 4.2).

HPLC Analysis of Carotenoids

This protocol details the high-performance liquid chromatography (HPLC) method for the separation and identification of this compound and related carotenoids from biological extracts.[12]

Objective: To separate and identify carotenoids from bacterial extracts.

Methodology:

  • Sample Preparation:

    • Resuspend the dried pigment extract from Protocol 4.1 in a small volume of a suitable solvent, such as acetone or a mixture of methanol and methyl tert-butyl ether (MTBE).

    • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter before injection.

  • HPLC System and Conditions:

    • HPLC System: A standard HPLC system equipped with a photodiode array (PDA) or UV-Vis detector.

    • Column: A C18 reverse-phase column is typically used for carotenoid separation.

    • Mobile Phase: A gradient elution is commonly employed. For example, a gradient of methanol, MTBE, and water.

    • Flow Rate: A typical flow rate is 1.0 mL/min.

    • Detection: Monitor the elution profile at wavelengths between 400 and 600 nm. The PDA detector allows for the acquisition of the full absorption spectrum for each peak.

  • Data Analysis:

    • Identify the carotenoids by comparing their retention times and absorption spectra with those of authentic standards or with published data.[12]

    • This compound, β-isorenieratene, and β-carotene share nearly identical absorption spectra, but they can be distinguished by their different retention times on the HPLC column.[12]

References

The Pivotal Role of Isorenieratene in Green Sulfur Bacteria: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isorenieratene, a diaromatic carotenoid, is a hallmark pigment of brown-colored species of green sulfur bacteria (GSB), anaerobic phototrophs that thrive in low-light, anoxic environments. This technical guide provides an in-depth exploration of the multifaceted functions of this compound, encompassing its biosynthesis, crucial roles in light harvesting and photoprotection, and its significance as a robust biomarker for photic zone anoxia in the geological record. Detailed experimental protocols for the extraction, quantification, and functional analysis of this compound are provided, alongside quantitative data and visual workflows to facilitate a comprehensive understanding for researchers in microbiology, biochemistry, and drug development.

Introduction

Green sulfur bacteria (GSB), belonging to the phylum Chlorobi, are obligate anaerobic photoautotrophs that play a significant role in global carbon and sulfur cycles. A distinguishing feature of the brown-colored GSB species is the presence of the diaromatic carotenoid this compound and its derivatives.[1][2] Unlike the more common carotenoids found in other photosynthetic organisms, this compound possesses two aromatic end groups, which confer unique photophysical properties. This guide delves into the core functions of this compound, providing a technical resource for its study and potential applications.

Biosynthesis of this compound

The biosynthesis of this compound in GSB is a multi-step enzymatic process that diverges from the pathways of other carotenoids like chlorobactene, which is found in green-colored GSB.[3][4][5] The pathway involves the cooperative action of several key enzymes.

Key Enzymes in this compound Biosynthesis:

  • Lycopene Cyclase (CruA): This enzyme catalyzes the initial cyclization of lycopene to form γ-carotene. CruA is a monocyclase and is found in all GSB.[3][4]

  • γ-Carotene Cyclase (CruB): This enzyme is specific to this compound-producing GSB and catalyzes the second cyclization, converting γ-carotene to β-carotene.[3][4] The presence of cruB is a key genetic determinant for this compound synthesis.

  • Carotenoid 1,2-desaturase and methyltransferase (CrtU): This enzyme is responsible for the aromatization of the β-rings of β-carotene to form the characteristic 1-alkyl-2,3,6-trimethyl substituted φ-rings of this compound.[6]

The proposed biosynthetic pathway is distinct from that in other organisms, such as some actinobacteria, which also produce this compound but utilize a different set of enzymes for the initial cyclization steps.[3]

isorenieratene_biosynthesis Lycopene Lycopene gamma_Carotene gamma_Carotene Lycopene->gamma_Carotene CruA (Lycopene Cyclase) beta_Carotene beta_Carotene gamma_Carotene->beta_Carotene CruB (γ-Carotene Cyclase) This compound This compound beta_Carotene->this compound CrtU (Aromatase) photoprotection_pathway cluster_light Light Energy cluster_oxygen Oxygen Species cluster_carotenoid This compound BChl_s0 BChl (S0) BChl_s1 BChl (S1) BChl_s0->BChl_s1 Light Absorption BChl_t1 BChl (T1) BChl_s1->BChl_t1 Intersystem Crossing BChl_t1->BChl_s0 Phosphorescence O2_1 1O2* (Singlet Oxygen) BChl_t1->O2_1 Energy Transfer Iso_t1 This compound (T1) BChl_t1->Iso_t1 Triplet Energy Transfer (Quenching) O2_3 3O2 Damage Cellular Damage O2_1->Damage Oxidation Iso_s0 This compound (S0) Iso_t1->Iso_s0 Heat Dissipation extraction_workflow start Start: GSB Cell Pellet extraction Solvent Extraction (Acetone:Methanol 7:2 v/v) + Sonication start->extraction centrifuge1 Centrifugation (10,000 x g, 10 min) extraction->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant partition Liquid-Liquid Partition (Hexane + Water) supernatant->partition centrifuge2 Phase Separation (Centrifugation) partition->centrifuge2 collect_hexane Collect Hexane Phase centrifuge2->collect_hexane dry Dry Extract (Nitrogen Stream) collect_hexane->dry resuspend Resuspend in HPLC Solvent dry->resuspend filter Filter (0.22 µm) resuspend->filter end Ready for HPLC Analysis filter->end

References

Isorenieratene: A Technical Guide to its Role as a Photopigment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isorenieratene, a diaromatic carotenoid, is a crucial photopigment found primarily in brown-colored green sulfur bacteria (GSB) of the phylum Chlorobiota and some species of actinobacteria. Its unique chemical structure, characterized by two trimethylphenyl rings, endows it with specific photophysical properties that are integral to the survival of these organisms in low-light, anoxic environments. This technical guide provides an in-depth exploration of this compound, focusing on its biosynthesis, its primary role as a light-harvesting photopigment, and its associated photoprotective mechanisms. Detailed experimental protocols for its extraction and analysis are provided, alongside a compilation of quantitative data to support further research and development.

Introduction to this compound

This compound (φ,φ-carotene) is a C40 tetraterpenoid with the chemical formula C40H48.[1] Its distinctive structure, featuring aromatic end groups, sets it apart from more common carotenoids like β-carotene. This structural feature is of significant interest in the field of geochemistry, where this compound and its diagenetic products serve as robust biomarkers for photic zone anoxia in ancient aquatic environments.[2] In the context of photobiology, this compound functions as an accessory light-harvesting pigment, absorbing light in the blue-green region of the spectrum and efficiently transferring this energy to bacteriochlorophylls for photosynthesis.[3][4] It also plays a vital role in photoprotection, safeguarding the photosynthetic apparatus from photodamage.[5][6]

Biosynthesis of this compound

The biosynthesis of this compound varies between green sulfur bacteria and actinobacteria, though both pathways converge to the same final product.

Biosynthesis in Green Sulfur Bacteria (GSB)

In brown-colored GSB, such as Chlorobium phaeobacteroides, the biosynthesis of this compound is a multi-step enzymatic process that diverges from the pathway of the more common monocyclic carotenoid, chlorobactene.[3][7] The key steps are outlined below:

  • Phytoene Synthesis: The pathway begins with the head-to-head condensation of two molecules of geranylgeranyl pyrophosphate (GGPP) to form phytoene, a colorless C40 carotenoid. This reaction is catalyzed by the enzyme phytoene synthase (CrtB).

  • Desaturation to Lycopene: Phytoene undergoes a series of desaturation reactions, catalyzed by phytoene desaturase (CrtI), to form the red-colored lycopene.

  • Cyclization to γ-carotene and β-carotene: Lycopene is first cyclized to the monocyclic γ-carotene by a lycopene cyclase, CruA.[8] Subsequently, a second, distinct cyclase, CruB, acts on γ-carotene to produce the dicyclic β-carotene. This two-step cyclization involving two different enzymes is a key feature of this compound biosynthesis in GSB.[3][8]

  • Aromatization to this compound: The final step involves the desaturation and methylation of the β-rings of β-carotene to form the aromatic φ-rings of this compound. This crucial transformation is catalyzed by the enzyme CrtU, a desaturase/methyltransferase.[3]

Isorenieratene_Biosynthesis_GSB GGPP Geranylgeranyl Pyrophosphate (x2) Phytoene Phytoene GGPP->Phytoene CrtB Lycopene Lycopene Phytoene->Lycopene CrtI gamma_Carotene γ-Carotene Lycopene->gamma_Carotene CruA beta_Carotene β-Carotene gamma_Carotene->beta_Carotene CruB This compound This compound beta_Carotene->this compound CrtU

Figure 1: this compound biosynthetic pathway in green sulfur bacteria.
Biosynthesis in Actinobacteria

In actinobacteria, such as Brevibacterium linens, the pathway to this compound shares some enzymes with the GSB pathway but differs in the cyclization step.

  • Phytoene and Lycopene Synthesis: Similar to GSB, GGPP is converted to phytoene by CrtB, and phytoene is desaturated to lycopene by CrtI.

  • Direct Cyclization to β-carotene: Unlike GSB, actinobacteria utilize a single lycopene cyclase, CrtY, to directly convert lycopene to the dicyclic β-carotene.

  • Aromatization to this compound: As in GSB, the final step is the CrtU-catalyzed aromatization of β-carotene to this compound.

Isorenieratene_Biosynthesis_Actinobacteria GGPP Geranylgeranyl Pyrophosphate (x2) Phytoene Phytoene GGPP->Phytoene CrtB Lycopene Lycopene Phytoene->Lycopene CrtI beta_Carotene β-Carotene Lycopene->beta_Carotene CrtY This compound This compound beta_Carotene->this compound CrtU

Figure 2: this compound biosynthetic pathway in actinobacteria.

Role as a Photopigment: Light Harvesting and Energy Transfer

The primary role of this compound as a photopigment is to function as an accessory light-harvesting molecule in the photosynthetic apparatus of green sulfur bacteria.[4] These bacteria thrive in environments where light is scarce, and this compound's ability to absorb light in the blue-green portion of the spectrum (wavelengths not efficiently captured by bacteriochlorophylls) is critical for their survival.[3]

Excited State Dynamics and Energy Transfer Pathways

Upon absorption of a photon, this compound is promoted to an excited singlet state (S2). This is followed by a series of ultrafast events:

  • Internal Conversion (S2 → S1): The initially excited S2 state is extremely short-lived and rapidly undergoes internal conversion to the lower-energy S1 excited state.

  • Energy Transfer to Bacteriochlorophyll: From both the S2 and S1 states, energy can be transferred to nearby bacteriochlorophyll (BChl) molecules via Förster Resonance Energy Transfer (FRET).[3][9] This energy transfer is highly efficient, ensuring that the light energy captured by this compound is funneled to the photosynthetic reaction center.[4] The efficiency of this transfer can be influenced by the presence of an intramolecular charge-transfer (ICT) character in the carotenoid.[4]

    • S2 → BChl Qx: Energy transfer can occur from the S2 state of this compound to the Qx band of bacteriochlorophyll.

    • S1 → BChl Qy: Following internal conversion, energy transfer can also proceed from the S1 state of this compound to the Qy band of bacteriochlorophyll.

  • Internal Conversion (S1 → S0): If energy transfer does not occur, the S1 state will decay back to the ground state (S0) through non-radiative processes, dissipating the energy as heat.

Energy_Transfer_Pathway cluster_this compound This compound cluster_BChl Bacteriochlorophyll S0_iso Ground State (S0) S1_iso Excited State (S1) S1_iso->S0_iso Internal Conversion (Heat dissipation) Qy Qy State S1_iso->Qy Energy Transfer (FRET) S2_iso Excited State (S2) S2_iso->S1_iso Internal Conversion Qx Qx State S2_iso->Qx Energy Transfer (FRET) Ground_BChl Ground State Qy->Ground_BChl Qx->Ground_BChl Photosynthesis Photosynthesis Ground_BChl->Photosynthesis Charge Separation Light Light (Photon) Light->S2_iso Absorption

Figure 3: Energy transfer pathway from this compound to bacteriochlorophyll.
Photoprotective Mechanisms

In addition to light harvesting, this compound provides essential photoprotection to the photosynthetic apparatus.[5][6] In high-light conditions, excess energy can lead to the formation of reactive oxygen species (ROS), which can damage cellular components. This compound mitigates this photodamage through several mechanisms:

  • Triplet-Triplet Energy Transfer: this compound can quench the triplet excited states of bacteriochlorophylls, which are potent sensitizers for the formation of singlet oxygen, a highly reactive ROS. The energy is transferred from the triplet bacteriochlorophyll to this compound, forming a carotenoid triplet state that safely decays to the ground state without producing singlet oxygen.

  • Radical Scavenging: The conjugated double bond system of this compound allows it to effectively scavenge other free radicals, neutralizing their damaging effects.[5]

  • UV Protection: Studies have shown that this compound can prevent UV-induced DNA damage in human skin fibroblasts, highlighting its potential as a photoprotective agent.[5]

Quantitative Data

The photophysical and photochemical properties of this compound are critical for understanding its function. The following table summarizes key quantitative data available in the literature.

PropertyValueSolvent/ConditionsReference
Molar Absorptivity (ε) Data not consistently available in searched literatureVarious
Fluorescence Quantum Yield (Φf) Data not available in searched literature
S2 Lifetime ~160-170 fsTetrahydrofuran[10]
S1 Lifetime ~10.9 psTetrahydrofuran[10]
Energy Transfer Efficiency (to BChl) Can be up to 77-79% for similar carotenoids in reconstituted systemsLH1 complex[4]

Experimental Protocols

Extraction of this compound from Chlorobium phaeobacteroides

This protocol is adapted from general methods for carotenoid extraction from green sulfur bacteria.[7][11]

Materials:

  • Cell culture of Chlorobium phaeobacteroides

  • Acetone/Methanol (7:2, v/v) mixture

  • Hexane

  • Saturated NaCl solution

  • Anhydrous sodium sulfate

  • Centrifuge and centrifuge tubes

  • Rotary evaporator

  • Glass vials

Procedure:

  • Cell Harvesting: Centrifuge the cell culture to pellet the cells. Discard the supernatant.

  • Pigment Extraction:

    • Resuspend the cell pellet in an acetone/methanol (7:2, v/v) mixture.

    • Sonicate the suspension in a water bath for 10-15 minutes to disrupt the cells and facilitate pigment extraction.

    • Centrifuge the mixture to pellet the cell debris.

    • Carefully collect the supernatant containing the pigments.

    • Repeat the extraction with the pellet until it is colorless to ensure complete extraction.

  • Phase Separation:

    • Combine all supernatants in a separatory funnel.

    • Add an equal volume of hexane and a half volume of saturated NaCl solution.

    • Shake the funnel gently to partition the carotenoids into the upper hexane layer.

    • Collect the upper hexane layer.

  • Drying and Concentration:

    • Dry the hexane extract over anhydrous sodium sulfate.

    • Filter the dried extract to remove the sodium sulfate.

    • Evaporate the hexane under reduced pressure using a rotary evaporator at a temperature below 40°C.

  • Storage:

    • Resuspend the dried pigment extract in a small volume of a suitable solvent (e.g., acetone or hexane).

    • Store the extract in a sealed glass vial under an inert atmosphere (e.g., nitrogen or argon) at -20°C or below, protected from light.

Extraction_Workflow start Cell Culture (Chlorobium phaeobacteroides) harvest Harvest Cells (Centrifugation) start->harvest extract Extract with Acetone/Methanol harvest->extract separate Phase Separation (Hexane/NaCl) extract->separate dry Dry with Na2SO4 separate->dry concentrate Concentrate (Rotary Evaporation) dry->concentrate store Store at -20°C (under inert gas) concentrate->store

Figure 4: Workflow for the extraction of this compound.
Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the separation and quantification of this compound using reverse-phase HPLC.[7][12]

Instrumentation and Columns:

  • HPLC system with a photodiode array (PDA) or UV-Vis detector.

  • C18 reverse-phase column (e.g., 5 µm particle size, 4.6 x 250 mm).

Mobile Phase:

  • A gradient of two solvents is typically used:

    • Solvent A: A polar mixture such as water/methanol/acetonitrile.

    • Solvent B: A less polar mixture such as methanol/ethyl acetate/acetonitrile.[7]

  • A typical gradient might start with a high percentage of Solvent A, gradually increasing the proportion of Solvent B to elute the more nonpolar carotenoids like this compound.

Procedure:

  • Sample Preparation: Dilute the extracted pigment sample in a suitable solvent compatible with the mobile phase (e.g., acetone). Filter the sample through a 0.22 µm syringe filter before injection.

  • Injection: Inject a known volume of the sample onto the HPLC column.

  • Separation: Run the gradient elution program. This compound, being nonpolar, will have a relatively long retention time.

  • Detection: Monitor the elution profile at the absorption maximum of this compound (typically around 450-480 nm). The PDA detector will allow for the acquisition of the full absorption spectrum of the eluting peaks, which can be used for identification by comparison with a standard or literature data.

  • Quantification:

    • Prepare a calibration curve using a purified this compound standard of known concentrations.

    • Integrate the peak area of this compound in the sample chromatogram.

    • Calculate the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Conclusion and Future Directions

This compound is a photopigment of significant interest due to its unique structure, its crucial role in the survival of green sulfur bacteria in extreme environments, and its utility as a biomarker. Its primary function as a photopigment is to extend the light-harvesting capacity of the photosynthetic apparatus and to provide essential photoprotection. The biosynthetic pathways of this compound are well-characterized, offering potential targets for metabolic engineering.

Future research should focus on several key areas:

  • Precise Quantification of Photophysical Properties: There is a need for accurate determination of the molar extinction coefficients and fluorescence quantum yields of this compound in various solvents to build a more complete photophysical profile.

  • Elucidation of Regulatory Networks: While the biosynthetic pathways are known, the regulatory networks that control the expression of the biosynthetic genes in response to light and other environmental cues in green sulfur bacteria are not fully understood.

  • Exploration of Novel Applications: The potent antioxidant and photoprotective properties of this compound suggest its potential for development in the pharmaceutical and cosmetic industries as a natural UV-protectant and antioxidant. Further investigation into its efficacy and safety in these applications is warranted.

This technical guide provides a comprehensive overview of the current knowledge on this compound as a photopigment, serving as a valuable resource for researchers and professionals in the fields of microbiology, biochemistry, and drug development.

References

The Discovery and Isolation of Isorenieratene from Marine Sponges: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isorenieratene, a C40 diaryl carotenoid, is a significant natural product primarily known as a biomarker for brown strains of green sulfur bacteria (Chlorobiaceae). Its presence has also been confirmed in various marine sponges, suggesting a potential symbiotic relationship with this compound-producing microorganisms or an intrinsic biosynthetic capability within the sponge holobiont. This technical guide provides a comprehensive overview of the discovery of this compound in sponges, detailed methodologies for its extraction and isolation, and analytical techniques for its characterization. This document is intended to serve as a resource for researchers in natural product chemistry, marine biology, and drug discovery.

Introduction

Marine sponges (Phylum Porifera) are a prolific source of diverse and structurally unique secondary metabolites with a wide range of biological activities. Among these compounds, carotenoids play crucial roles in pigmentation, antioxidant defense, and photoreception. This compound is a distinctive aromatic carotenoid that has been identified in sponges of the genus Haliclona (subgenus Reniera), such as Reniera japonica, and in Polymastia granulosa.[1][2] The biosynthesis of this compound is well-understood in bacteria but remains an area of active investigation in sponges, where it may be produced by either the sponge itself or its microbial symbionts.

This guide outlines the key steps and technical considerations for the successful isolation and identification of this compound from sponge biomass.

Experimental Protocols

The following protocols are a composite of established methods for the extraction of carotenoids and other lipophilic metabolites from marine sponges.[1][3] Researchers should optimize these procedures based on the specific sponge species and available laboratory equipment.

Sample Collection and Preparation
  • Collection : Sponges, such as Reniera japonica, should be collected from their natural habitat using appropriate methods to minimize environmental disturbance.

  • Handling : Upon collection, samples should be immediately frozen at -20°C or lower to prevent degradation of secondary metabolites.[3]

  • Preparation : The frozen sponge tissue (e.g., 1.5 kg) is cut into smaller pieces and then lyophilized (freeze-dried) to remove water, which can interfere with the extraction of lipophilic compounds. The dried sponge material is then ground into a fine powder to maximize the surface area for solvent extraction.

Extraction of Crude Lipophilic Fraction
  • Solvent Extraction : The powdered sponge material is exhaustively extracted with a polar organic solvent. A common procedure involves soaking the material in methanol (e.g., 3 x 2.0 L) followed by a less polar solvent like dichloromethane (e.g., 2 x 4.0 L) at room temperature.[3]

  • Concentration : The solvent from the combined extracts is removed under reduced pressure using a rotary evaporator to yield a crude extract.

Solvent Partitioning
  • Initial Partitioning : The crude extract is partitioned between n-butanol and water to separate highly polar compounds.[3]

  • Secondary Partitioning : The n-butanol fraction is then further partitioned between n-hexane and 15% aqueous methanol to separate non-polar compounds (like carotenoids) from semi-polar ones.[3] The n-hexane fraction, which will contain this compound, is collected.

Chromatographic Purification
  • Column Chromatography : The n-hexane fraction is subjected to column chromatography on silica gel. The column is eluted with a gradient of solvents, starting with a non-polar solvent like n-hexane and gradually increasing the polarity with a solvent such as ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Preparative Thin-Layer Chromatography (PTLC) : Fractions containing the orange-colored bands corresponding to carotenoids are further purified using PTLC with a suitable solvent system (e.g., n-hexane:ethyl acetate, 95:5).[1]

  • High-Performance Liquid Chromatography (HPLC) : Final purification to obtain high-purity this compound is achieved by reversed-phase HPLC. A C18 column is typically used with a mobile phase such as a gradient of methanol and acetonitrile.[4]

Analytical Characterization

The purified this compound is characterized using a combination of spectroscopic techniques.

ParameterMethodTypical Value/Observation
Molecular Formula High-Resolution Mass Spectrometry (HRMS)C40H48
Molecular Weight Mass Spectrometry (MS)Calculated: 528.3756 Da; Observed may vary slightly.[5]
UV-Vis Absorption UV-Vis SpectroscopyNearly identical spectrum to β-carotene.[6]
Mass Spectrometry GC-MS, LC-MSCharacteristic fragment ions at m/z 133.[7]
Proton NMR (¹H NMR) ¹H Nuclear Magnetic ResonanceData available for this compound structure.
Carbon NMR (¹³C NMR) ¹³C Nuclear Magnetic ResonanceData available for this compound structure.
Quantitative Yield Gravimetric/SpectrophotometricNot well-documented for sponge sources.

Note: Specific NMR chemical shifts for this compound are well-established for the compound but have not been explicitly detailed from a sponge source in the reviewed literature. Yields are highly dependent on the sponge species, collection time, and extraction efficiency.

Visualizations

Experimental Workflow

experimental_workflow cluster_collection Sample Collection & Preparation cluster_extraction Extraction & Partitioning cluster_purification Purification cluster_analysis Analysis Sponge Sponge Collection (e.g., Reniera japonica) Freeze Freezing (-20°C) Sponge->Freeze Lyophilize Lyophilization Freeze->Lyophilize Grind Grinding Lyophilize->Grind SolventExt Solvent Extraction (MeOH, CH2Cl2) Grind->SolventExt CrudeExt Crude Extract SolventExt->CrudeExt Partition1 n-Butanol/Water Partitioning CrudeExt->Partition1 Partition2 n-Hexane/aq. MeOH Partitioning Partition1->Partition2 HexFraction n-Hexane Fraction Partition2->HexFraction ColumnChrom Silica Gel Column Chromatography HexFraction->ColumnChrom PTLC Preparative TLC ColumnChrom->PTLC HPLC Reversed-Phase HPLC PTLC->HPLC PureIso Pure this compound HPLC->PureIso MS Mass Spectrometry PureIso->MS NMR NMR Spectroscopy PureIso->NMR UVVis UV-Vis Spectroscopy PureIso->UVVis

Caption: A generalized workflow for the isolation and analysis of this compound from marine sponges.

Proposed Biosynthetic Pathway of this compound

Note: This pathway is based on studies in green sulfur bacteria, as the specific pathway in sponges is not yet fully elucidated.

biosynthetic_pathway Lycopene Lycopene CruA CruA (Lycopene cyclase) Lycopene->CruA Cyclization gamma_Carotene γ-Carotene CruB CruB (γ-Carotene cyclase) gamma_Carotene->CruB Cyclization beta_Carotene β-Carotene CrtU CrtU (Desaturase/ Methyltransferase) beta_Carotene->CrtU Aromatization (x2) beta_this compound β-Isorenieratene This compound This compound (φ,φ-carotene) CruA->gamma_Carotene CruB->beta_Carotene CrtU->this compound

Caption: Proposed biosynthetic pathway of this compound in green sulfur bacteria.

Biological Activity and Signaling Pathways

Currently, there is limited information available in the scientific literature specifically detailing the biological activities of this compound isolated from sponges and its effects on cellular signaling pathways. Extracts from Haliclona sponges, which are known to contain a variety of metabolites, have shown diverse biological activities, including cytotoxic, antifungal, and antibacterial properties.[8] However, these activities have not been specifically attributed to this compound. Further research is required to elucidate the potential therapeutic applications of sponge-derived this compound and its mechanism of action.

Conclusion

The isolation of this compound from marine sponges presents both a challenge and an opportunity for natural product researchers. The methodologies outlined in this guide provide a framework for the successful extraction, purification, and characterization of this unique aromatic carotenoid. Future studies should focus on optimizing isolation protocols to improve yields, definitively elucidating the biosynthetic pathway of this compound in sponges, and thoroughly investigating its biological activities to unlock its potential for drug development.

References

The Fate of a Key Biomarker: An In-depth Technical Guide to the Diagenesis and Preservation of Isorenieratene in Sediments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the diagenesis and preservation of isorenieratene, a significant biomarker used in paleoenvironmental reconstructions. The document details the transformation pathways of this compound in sedimentary environments, the factors governing its preservation, and the analytical methodologies for its study. Quantitative data from key research is presented in tabular format for comparative analysis, and detailed experimental protocols are provided. Visual diagrams generated using Graphviz illustrate the complex chemical transformations and analytical workflows, offering a clear and concise understanding of the core topic.

Introduction: this compound as a Molecular Fossil

This compound is a diaromatic carotenoid pigment synthesized by photosynthetic green sulfur bacteria (Chlorobiaceae).[1][2] These bacteria are strict anaerobes that require both light and hydrogen sulfide (H₂S) for photosynthesis.[1] Consequently, the presence of this compound or its diagenetic products in ancient sediments is a robust indicator of photic zone euxinia (PZE), a condition where anoxic and sulfidic waters extend into the sunlit upper layers of the water column.[1][2] The preservation of this biomarker provides invaluable insights into past ocean chemistry, anoxic events, and the formation of petroleum source rocks.[1]

Diagenesis of this compound: A Journey of Chemical Transformation

Upon deposition in sediments, this compound undergoes a series of complex chemical alterations, collectively known as diagenesis. These processes transform the original C₄₀ carotenoid into a suite of related compounds, each providing clues about the depositional environment and thermal history of the sediment. The primary diagenetic reactions include:

  • Sulphurisation: In sulfidic environments, the polyene chain of this compound readily reacts with reduced inorganic sulfur species, leading to its incorporation into high-molecular-weight organic sulfur compounds.[1] This process is a crucial mechanism for the preservation of the this compound skeleton.[1]

  • Cyclisation and Aromatisation: The long isoprenoid chain of this compound can undergo intramolecular cyclisation reactions, followed by aromatisation to form additional aromatic rings.[1][3] This leads to a diverse array of polycyclic aromatic compounds derived from the original carotenoid structure.

  • Expulsion of Toluene and m-Xylene: During early diagenesis, this compound can lose fragments of its carbon skeleton through the expulsion of toluene and m-xylene, resulting in the formation of C₃₃ and C₃₂ diaryl isoprenoids, respectively.[1]

  • C-C Bond Cleavage: With increasing burial depth and thermal stress (catagenesis), carbon-carbon bonds within the this compound skeleton can break, leading to the formation of shorter-chain aryl isoprenoids.[1]

These diagenetic pathways are not mutually exclusive and often occur in competition, leading to a complex mixture of this compound derivatives in sedimentary records.[1]

Diagenesis_of_this compound Diagenetic Pathways of this compound cluster_early_diagenesis Early Diagenesis cluster_late_diagenesis Late Diagenesis / Catagenesis This compound This compound (C40) Sulphurisation Sulphurisation This compound->Sulphurisation Cyclisation_Aromatisation Cyclisation & Aromatisation This compound->Cyclisation_Aromatisation Expulsion Expulsion of Toluene & m-Xylene This compound->Expulsion Sulphur_Bound Sulphur-Bound Isorenieratane Sulphurisation->Sulphur_Bound Polycyclic_Aromatics Polycyclic Aromatic Derivatives Cyclisation_Aromatisation->Polycyclic_Aromatics C32_C33_Diaryl_Isoprenoids C32 & C33 Diaryl Isoprenoids Expulsion->C32_C33_Diaryl_Isoprenoids CC_Cleavage C-C Bond Cleavage Short_Chain_Aryl_Isoprenoids Short-Chain Aryl Isoprenoids CC_Cleavage->Short_Chain_Aryl_Isoprenoids Sulphur_Bound->CC_Cleavage Polycyclic_Aromatics->CC_Cleavage C32_C33_Diaryl_Isoprenoids->CC_Cleavage

Diagenetic Pathways of this compound

Preservation of this compound and its Derivatives

The preservation of this compound and its diagenetic products in sediments is primarily controlled by the redox conditions of the depositional environment. Anoxia is the most critical factor for the preservation of carotenoids, as they are highly susceptible to oxidation.[4] Photic zone euxinia, the specific environment of the parent organisms, provides the ideal conditions for the initial preservation of this compound.

The incorporation of this compound into macromolecular organic sulfur is a key preservation mechanism. This process protects the carbon skeleton from degradation and allows it to be preserved over geological timescales. During later diagenesis and catagenesis, these sulfur-bound moieties can be released, yielding a variety of identifiable biomarkers.[1]

Data Presentation: Quantitative Analysis of this compound Derivatives

The following table summarizes the quantitative data for this compound and its diagenetic products in various sedimentary rocks, as reported by Koopmans et al. (1996). Concentrations are given in micrograms per gram of total organic carbon (µg/g TOC).

Formation (Age, Location)Isorenieratane (C₄₀)C₃₃ Diaryl IsoprenoidC₃₂ Diaryl IsoprenoidSum of other Diagenetic Products
Duvernay Formation (Late Devonian, Canada)1304520150
Exshaw Formation (Devonian-Carboniferous, Canada)2508035200
Schistes Cartons (Early Toarcian, France)50251080
Kimmeridge Clay (Late Jurassic, UK)1206025180
Menilite Formation (Oligocene, Poland)803015100
Gessoso-solfifera (Miocene, Italy)52110
Canje Formation (Cretaceous, Guyana)105215

Data sourced from Koopmans et al., 1996. "Diagenetic and catagenetic products of this compound: Molecular indicators for photic zone anoxia." Geochimica et Cosmochimica Acta.

Experimental Protocols

The analysis of this compound and its diagenetic products from sediments and rocks requires a multi-step analytical approach. The following is a generalized protocol based on methodologies described in the literature.

Sample Preparation and Extraction
  • Freeze-drying and Grinding: Sediment or rock samples are typically freeze-dried to remove water and then ground to a fine powder to increase the surface area for efficient extraction.

  • Solvent Extraction: The powdered sample is extracted using an organic solvent or a mixture of solvents. Common choices include acetone, dichloromethane (DCM), and methanol (MeOH). Ultrasound-assisted extraction is often employed to enhance the extraction efficiency.

    • Example: A powdered sediment sample is sonicated three times with a mixture of DCM:MeOH (2:1 v/v). The solvent from each extraction is collected.

  • Total Lipid Extract (TLE) Recovery: The solvent extracts are combined, centrifuged to remove solid particles, and the supernatant is collected. The solvent is then removed under a stream of nitrogen or by rotary evaporation to yield the TLE.

Fractionation of the Total Lipid Extract

The TLE is a complex mixture and needs to be fractionated to isolate the compounds of interest.

  • Column Chromatography: The TLE is typically separated into different fractions based on polarity using column chromatography with silica gel or alumina as the stationary phase.

    • Elution Sequence:

      • Aliphatic Hydrocarbons: Eluted with a non-polar solvent like hexane.

      • Aromatic Hydrocarbons: Eluted with a solvent of intermediate polarity, such as a mixture of hexane and DCM. This compound and its non-polar diagenetic products will be in this fraction.

      • Polar Compounds (NSO fraction): Eluted with a polar solvent like DCM:MeOH. This fraction contains sulfur-bound this compound.

Analysis of Aromatic Hydrocarbon Fraction
  • Gas Chromatography-Mass Spectrometry (GC-MS): The aromatic fraction is analyzed by GC-MS to identify and quantify this compound derivatives.

    • Typical GC Conditions:

      • Column: A non-polar capillary column (e.g., DB-5 or equivalent).

      • Carrier Gas: Helium.

      • Temperature Program: A temperature gradient is used to separate compounds with different boiling points (e.g., initial temperature of 70°C, ramped to 320°C).

    • Typical MS Conditions:

      • Ionization Mode: Electron Impact (EI) at 70 eV.

      • Mass Range: Scanned over a mass range of m/z 50-650.

      • Identification: Compounds are identified based on their mass spectra and retention times compared to published data and standards.

Analysis of Sulphur-Bound this compound
  • Desulphurisation: The polar fraction is subjected to desulphurisation to cleave the carbon-sulfur bonds and release the isorenieratane skeleton. This is typically achieved using Raney nickel.

    • Procedure: The polar fraction is refluxed with activated Raney nickel in a solvent like ethanol.

  • Post-Desulphurisation Analysis: The resulting hydrocarbon mixture is then analyzed by GC-MS as described above to identify the released isorenieratane.

Experimental_Workflow Experimental Workflow for this compound Analysis Sample Sediment/Rock Sample Preparation Freeze-drying & Grinding Sample->Preparation Extraction Solvent Extraction (e.g., DCM:MeOH) Preparation->Extraction TLE Total Lipid Extract (TLE) Extraction->TLE Fractionation Column Chromatography (Silica Gel) TLE->Fractionation Aromatic_Fraction Aromatic Fraction Fractionation->Aromatic_Fraction Polar_Fraction Polar (NSO) Fraction Fractionation->Polar_Fraction GCMS_Aromatic GC-MS Analysis Aromatic_Fraction->GCMS_Aromatic Desulphurisation Desulphurisation (Raney Nickel) Polar_Fraction->Desulphurisation Data_Analysis Data Analysis & Quantification GCMS_Aromatic->Data_Analysis Released_Hydrocarbons Released Hydrocarbons Desulphurisation->Released_Hydrocarbons GCMS_Polar GC-MS Analysis Released_Hydrocarbons->GCMS_Polar GCMS_Polar->Data_Analysis

Analytical Workflow for this compound

Conclusion

The diagenesis of this compound provides a fascinating and informative window into the Earth's past. The complex array of its diagenetic products, when carefully analyzed, can reveal the presence of photic zone euxinia, a critical environmental condition linked to major events in Earth's history. Understanding the pathways of its transformation and the methods for its analysis is therefore of paramount importance for researchers in the fields of geology, chemistry, and paleoclimatology. This guide provides a foundational understanding of these processes and methodologies, serving as a valuable resource for scientists and professionals in related fields.

References

Isorenieratene as a Biomarker for Anoxygenic Photosynthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isorenieratene and its diagenetic products are powerful molecular fossils that provide a unique window into Earth's historical biogeochemical cycles. As a carotenoid pigment synthesized almost exclusively by brown strains of green sulfur bacteria (GSB, Chlorobiaceae), this compound serves as a specific biomarker for anoxygenic photosynthesis occurring under anoxic and sulfidic (euxinic) conditions within the photic zone. The presence of this compound derivatives in the geological record is, therefore, a key indicator of past oceanic anoxic events (OAEs) and provides critical data for paleoenvironmental reconstructions. This technical guide delves into the core principles of this compound as a biomarker, including its biosynthesis, analytical detection methods, and interpretation in various geological contexts. Detailed experimental protocols and data presentation are provided to equip researchers with the necessary tools to utilize this biomarker in their own studies.

Introduction: The Significance of this compound

Anoxygenic photosynthesis is a primitive form of photosynthesis that utilizes electron donors other than water, such as hydrogen sulfide (H₂S). Green sulfur bacteria are obligate anaerobic photolithoautotrophs that thrive in environments where light penetrates to anoxic and sulfidic water layers. These conditions, known as photic zone euxinia, are rare in modern oceans but are thought to have been more widespread during certain periods of Earth's history, often associated with major climatic and biotic events.

This compound is an aromatic carotenoid that is a distinctive pigment in the brown-colored species of GSB.[1] Its unique chemical structure and restricted biological source make it an ideal biomarker. When these bacteria die, their cellular components, including this compound, are incorporated into sediments. Over geological timescales, this compound is transformed into a series of recognizable diagenetic products, primarily isorenieratane, which can be preserved for millions of years.[2][3] The detection of these compounds in ancient sediments provides direct evidence for the past existence of photic zone euxinia.[4][5]

Biosynthesis of this compound

The biosynthesis of this compound is a complex enzymatic process that varies between different bacterial phyla. The two primary pathways are found in Green Sulfur Bacteria and Actinobacteria.

This compound Biosynthesis in Green Sulfur Bacteria (GSB)

In GSB, the biosynthesis of this compound is a variation of the general carotenoid synthesis pathway and involves the cooperative action of two carotenoid cyclases, CruA and CruB.[6][7] The proposed pathway begins with the common carotenoid precursor, geranylgeranyl pyrophosphate (GGPP).

The key steps are:

  • Phytoene Synthesis: Two molecules of GGPP are condensed to form phytoene, catalyzed by phytoene synthase (CrtB).

  • Desaturation: Phytoene undergoes a series of desaturation reactions to form lycopene.

  • Cyclization: Lycopene is cyclized to γ-carotene by the lycopene monocyclase CruA. Subsequently, γ-carotene is converted to β-carotene by the γ-carotene cyclase CruB.[6][7]

  • Aromatization: The final and defining step is the aromatization of the β-rings of β-carotene to form this compound. This reaction is catalyzed by the enzyme CrtU.[8]

GSB_Isorenieratene_Biosynthesis GGPP Geranylgeranyl Pyrophosphate (GGPP) Phytoene Phytoene GGPP->Phytoene CrtB Lycopene Lycopene Phytoene->Lycopene Desaturases gamma_carotene γ-Carotene Lycopene->gamma_carotene CruA beta_carotene β-Carotene gamma_carotene->beta_carotene CruB This compound This compound beta_carotene->this compound CrtU Actinobacteria_Isorenieratene_Biosynthesis GGPP Geranylgeranyl Pyrophosphate (GGPP) Phytoene Phytoene GGPP->Phytoene CrtB Lycopene Lycopene Phytoene->Lycopene CrtI beta_carotene β-Carotene Lycopene->beta_carotene CrtY This compound This compound beta_carotene->this compound CrtU Photic_Zone_Euxinia_Concept cluster_water_column Water Column Photic_Zone Photic Zone (Light Penetration) Oxic_Zone Oxic Zone (O₂ present) Anoxic_Euxinic_Zone Anoxic/Euxinic Zone (No O₂, H₂S present) Sediment Sediment GSB Green Sulfur Bacteria (Anoxygenic Photosynthesis) GSB->Anoxic_Euxinic_Zone Isorenieratene_Production This compound Production GSB->Isorenieratene_Production Deposition Deposition & Preservation in Sediments Isorenieratene_Production->Deposition Deposition->Sediment Experimental_Workflow Sediment_Sample Sediment Sample Extraction Lipid Extraction (DCM:MeOH) Sediment_Sample->Extraction TLE Total Lipid Extract (TLE) Extraction->TLE Fractionation Column Chromatography (Silica Gel) TLE->Fractionation Saturated_Fraction Saturated Hydrocarbons Fractionation->Saturated_Fraction Aromatic_Fraction Aromatic Hydrocarbons Fractionation->Aromatic_Fraction Polar_Fraction Polar Compounds Fractionation->Polar_Fraction GCMS_Analysis GC-MS Analysis Saturated_Fraction->GCMS_Analysis HPLC_Analysis HPLC-PDA Analysis Aromatic_Fraction->HPLC_Analysis Isorenieratane_ID Isorenieratane Identification GCMS_Analysis->Isorenieratane_ID Isorenieratene_ID This compound Identification HPLC_Analysis->Isorenieratene_ID

References

The Significance of Isorenieratene in Paleoenvironmental Studies: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Isorenieratene is a diaromatic carotenoid pigment that serves as a crucial biomarker in paleoenvironmental reconstructions.[1][2] Its presence and the preservation of its diagenetic products in the geological record are considered robust indicators of photic zone euxinia—a condition where anoxic and sulfidic (euxinic) waters extend into the photic zone of a water body.[1][3] This guide provides an in-depth technical overview of the biosynthesis of this compound, its utility as a paleoenvironmental proxy, the analytical methods for its detection, and its diagenetic fate.

Biosynthesis and Source Organisms

This compound is uniquely synthesized by brown-colored strains of green sulfur bacteria (GSB), which belong to the family Chlorobiaceae.[4][5][6] These photoautotrophic organisms are strictly anaerobic and require both light and hydrogen sulfide (H₂S) to perform anoxygenic photosynthesis.[1] The biosynthetic pathway of this compound in GSB is distinct from that of other carotenoids. It involves a series of enzymatic reactions starting from geranylgeranyl pyrophosphate (GGPP). A key step is the cyclization of γ-carotene to β-carotene, which is the first committed step in this compound biosynthesis.[7]

Isorenieratene_Biosynthesis_in_GSB GGPP Geranylgeranyl Pyrophosphate (GGPP) Phytoene Phytoene GGPP->Phytoene CrtB Lycopene Lycopene Phytoene->Lycopene CrtP, CrtQ, CrtH gamma_carotene γ-Carotene Lycopene->gamma_carotene CruA beta_carotene β-Carotene gamma_carotene->beta_carotene CruB This compound This compound beta_carotene->this compound CrtU

Proposed pathway for this compound biosynthesis in brown-colored GSB.

This compound as a Paleoenvironmental Proxy for Photic Zone Euxinia

The ecological constraints of green sulfur bacteria make their biomarkers, particularly this compound, powerful indicators of past environmental conditions. GSB thrive at the chemocline of stratified water bodies, where there is an interface between anoxic, sulfide-rich deep waters and a light-penetrating upper layer.[1] Therefore, the discovery of this compound or its derivatives in sedimentary rocks provides compelling evidence that the water column was stratified and that anoxic and sulfidic conditions extended into the photic zone at the time of deposition.[1][3] This condition is known as photic zone euxinia. The presence of these biomarkers has been instrumental in identifying periods of widespread ocean anoxia in Earth's history.[8]

Logical_Relationship_Isorenieratene_PZE This compound This compound/derivatives in Sediments GSB Presence of Green Sulfur Bacteria (GSB) This compound->GSB is a biomarker for Conditions Required Conditions for GSB: GSB->Conditions PZE Photic Zone Euxinia (PZE) GSB->PZE indicates Anoxia Anoxia (No O₂) Conditions->Anoxia Light Photic Zone (Light) Conditions->Light Sulfide Sulfide (H₂S) Conditions->Sulfide Anoxia->PZE define Light->PZE define Sulfide->PZE define

Logical relationship between this compound and photic zone euxinia.

Diagenesis of this compound

During burial and sedimentation, this compound undergoes a series of chemical transformations known as diagenesis and catagenesis.[1][2] These processes alter the original molecule, but often preserve its characteristic diaromatic carbon skeleton, allowing for its identification in ancient rocks and oils.[1] One of the most commonly identified diagenetic products is isorenieratane, which is the fully saturated equivalent of this compound.[6] Other diagenetic pathways include cyclization, aromatization, and sulfurization, leading to a diverse suite of derivatives.[1][2] The identification of this range of compounds strengthens the interpretation of photic zone euxinia.

Table 1: Major Diagenetic Products of this compound

Product ClassCarbon NumberKey Features
Diaryl isoprenoidsC₄₀, C₃₃, C₃₂Isoprenoid chain with two aromatic rings. C₃₃ and C₃₂ derivatives are formed by the expulsion of toluene and m-xylene, respectively.[1][2]
Aryl isoprenoidsVariableShort-chain compounds with a single aromatic ring.
Sulfur-bound derivativesVariableIsorenieratane moieties incorporated into macromolecular sulfur compounds.[1]
Cyclized derivativesC₄₀Formation of additional rings through intramolecular reactions.[6]

Experimental Protocols

The analysis of this compound and its derivatives from geological samples involves several key steps, from extraction to instrumental analysis.

1. Extraction:

  • Sample Preparation: Sedimentary rock samples are typically powdered to increase surface area.

  • Solvent Extraction: Organic matter is extracted from the powdered rock using organic solvents. Common methods include Soxhlet extraction or accelerated solvent extraction (ASE) with a mixture of dichloromethane (DCM) and methanol (MeOH).

2. Separation and Fractionation:

  • The total lipid extract is separated into different fractions based on polarity using column chromatography.[9]

  • A common procedure involves eluting with solvents of increasing polarity, such as hexane (for the aliphatic fraction), hexane/DCM (for the aromatic fraction), and DCM/MeOH (for the polar fraction). This compound derivatives are typically found in the aromatic fraction.

3. Instrumental Analysis:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary technique for identifying and quantifying specific biomarker compounds. The separated fractions are injected into a gas chromatograph, which separates the compounds based on their boiling points and interactions with a capillary column. The separated compounds then enter a mass spectrometer, which provides mass spectra that can be used to identify their molecular structures.

  • High-Performance Liquid Chromatography (HPLC): HPLC is often used for the analysis of pigments from extant organisms or recent sediments.[7] It is particularly useful for separating complex mixtures of carotenoids.[10] HPLC can be coupled with mass spectrometry (LC-MS) for enhanced identification capabilities.[10][11]

Experimental_Workflow Sample Sediment/Rock Sample Crush Crushing and Powdering Sample->Crush Extract Solvent Extraction (e.g., ASE with DCM/MeOH) Crush->Extract TLE Total Lipid Extract (TLE) Extract->TLE Fractionate Column Chromatography (Separation by Polarity) TLE->Fractionate Aromatic Aromatic Fraction Fractionate->Aromatic GCMS GC-MS Analysis Aromatic->GCMS Data Data Interpretation: Identification & Quantification GCMS->Data

Generalized experimental workflow for this compound biomarker analysis.

Table 2: Isotopic Composition of this compound Derivatives

The carbon isotopic composition (δ¹³C) of this compound derivatives provides further evidence for their origin from green sulfur bacteria. GSB utilize the reverse tricarboxylic acid (TCA) cycle for carbon fixation, which results in a relative enrichment in the heavier ¹³C isotope compared to organisms that use the Calvin cycle.[1][2]

Compound TypeTypical δ¹³C Value (‰)Significance
This compound derivatives-10 to -20Enriched in ¹³C, consistent with the reverse TCA cycle used by Chlorobiaceae.[1]
Algal-derived biomarkers (e.g., steranes)-25 to -35Depleted in ¹³C, consistent with the Calvin cycle used by most phytoplankton.

This compound and its diagenetic products are indispensable tools in paleoenvironmental research. Their presence in the geological record provides a direct and reliable indication of ancient photic zone euxinia, a condition with profound implications for ocean chemistry, climate, and the evolution of life. The combination of structural identification of these biomarkers with their distinct isotopic signatures offers a robust methodology for reconstructing past anoxic events and understanding the complex interplay of biogeochemical cycles throughout Earth's history.

References

The Genetic Architecture of Isorenieratene Production in Green Sulfur Bacteria: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isorenieratene, a diaromatic carotenoid, is a significant biomarker for Green Sulfur Bacteria (GSB) and photic zone anoxia in the geological record. Its unique structure and potential antioxidant properties also make it a molecule of interest for pharmaceutical and biotechnological applications. This technical guide provides an in-depth exploration of the genetic basis of this compound biosynthesis in GSB, detailing the key genes, enzymatic steps, and regulatory logic. It is designed to serve as a comprehensive resource for researchers in microbiology, biotechnology, and drug development, offering detailed experimental protocols and a structured presentation of the available quantitative data to facilitate further research and engineering efforts.

Introduction

Green Sulfur Bacteria (GSB), belonging to the phylum Chlorobi, are obligate anaerobic photoautotrophs that play a crucial role in global sulfur and carbon cycles. A distinctive feature of many GSB species, particularly the "brown-colored" strains, is the production of the diaromatic C40 carotenoid, this compound.[1] This pigment, along with its precursors, imparts the characteristic brown color to these bacteria and is essential for their adaptation to low-light conditions in stratified aquatic environments.[2] The biosynthesis of this compound involves a unique set of enzymes that catalyze the formation of two aromatic rings, a feature that distinguishes it from the more common cyclic carotenoids found in other photosynthetic organisms. Understanding the genetic underpinnings of this pathway is crucial for leveraging GSB as potential cell factories for the production of this compound and other high-value aromatic compounds.

The this compound Biosynthetic Pathway

The biosynthesis of this compound in GSB branches from the general carotenoid pathway at the level of lycopene. Unlike in cyanobacteria where the branch point for mono- and dicyclic carotenoids occurs at lycopene cyclization, in GSB, the synthesis of dicyclic this compound involves a key modification step of the monocyclic intermediate, γ-carotene.[3][4] The core genes and enzymes involved in this pathway are crtB, crtP, crtQ, crtH, cruA, cruB, and crtU.

Key Genes and Enzymes

The central enzymes responsible for the unique diaromatic structure of this compound are two distinct carotenoid cyclases, CruA and CruB, and a desaturase/methyltransferase, CrtU.

  • crtB (Phytoene synthase): Catalyzes the first committed step in carotenoid biosynthesis, the condensation of two geranylgeranyl pyrophosphate (GGPP) molecules to form phytoene.[5]

  • crtP (Phytoene desaturase) and crtQ (ζ-carotene desaturase): These two enzymes carry out the sequential desaturation of phytoene to produce lycopene.[6][7]

  • crtH (Carotenoid cis-trans isomerase): This enzyme is involved in the isomerization of cis-lycopene to all-trans-lycopene.[6][7]

  • cruA (Lycopene monocyclase): This enzyme catalyzes the cyclization of one end of the linear lycopene molecule to form the monocyclic γ-carotene. cruA is found in all GSB, including those that do not produce this compound.[3][4][8]

  • cruB (γ-carotene cyclase): This key enzyme is found exclusively in this compound-producing GSB.[3][4][8] It catalyzes the cyclization of the second end of γ-carotene to form the dicyclic β-carotene.[3][4] The cooperative action of CruA and CruB is essential for the formation of the β-carotene precursor of this compound.[3][4]

  • crtU (β-carotene desaturase/methyltransferase): This enzyme is responsible for the aromatization of the β-rings of β-carotene to produce this compound.[9] This process involves a dehydrogenase and transmethylase activity.[9]

Signaling Pathway Diagram

Isorenieratene_Biosynthesis GGPP Geranylgeranyl PP Phytoene Phytoene GGPP->Phytoene CrtB Lycopene Lycopene Phytoene->Lycopene CrtP, CrtQ, CrtH gamma_Carotene γ-Carotene Lycopene->gamma_Carotene CruA beta_Carotene β-Carotene gamma_Carotene->beta_Carotene CruB This compound This compound beta_Carotene->this compound CrtU Heterologous_Expression_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Competent_Cells Prepare Competent E. coli (BL21(DE3) + pAC-LYC) Transformation Transformation Competent_Cells->Transformation Plasmids Prepare Expression Plasmids (cruA and/or cruB) Plasmids->Transformation Selection Selection on Antibiotic Plates Transformation->Selection Growth Culture Growth Selection->Growth Induction IPTG Induction Growth->Induction Incubation Low-Temperature Incubation Induction->Incubation Harvest Cell Harvesting Incubation->Harvest Extraction Carotenoid Extraction Harvest->Extraction HPLC HPLC Analysis Extraction->HPLC Carotenoid_Analysis_Logic Start GSB Culture Harvest Harvest Cells Start->Harvest Extract Extract Pigments (Chloroform/Methanol) Harvest->Extract Dry Dry Extract Extract->Dry Resuspend Resuspend in HPLC Solvent Dry->Resuspend Analyze HPLC-PDA Analysis Resuspend->Analyze Identify Identify Peaks (Retention Time, Spectrum) Analyze->Identify Quantify Quantify Peaks (Standard Curve) Analyze->Quantify End Results Identify->End Quantify->End

References

Methodological & Application

Application Notes and Protocols for Isorenieratene Extraction from Bacterial Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isorenieratene is a diaromatic carotenoid pigment synthesized by a range of bacteria, notably species within the phylum Actinobacteria (e.g., Rhodococcus) and green sulfur bacteria (GSB) (e.g., Chlorobium). Its unique structure, characterized by two aromatic rings, imparts significant antioxidant properties, making it a compound of interest for pharmaceutical and nutraceutical applications. This document provides detailed protocols for the extraction, purification, and quantification of this compound from bacterial cultures.

This compound Biosynthesis

The biosynthesis of this compound varies between different bacterial phyla. Understanding these pathways is crucial for optimizing culture conditions and developing genetically engineered strains for enhanced production.

This compound Biosynthesis in Actinobacteria

In Actinobacteria, the pathway to this compound begins with the common carotenoid precursor, Geranylgeranyl pyrophosphate (GGPP).

Isorenieratene_Biosynthesis_Actinobacteria GGPP Geranylgeranyl Pyrophosphate Phytoene Phytoene GGPP->Phytoene CrtB (Phytoene Synthase) Lycopene Lycopene Phytoene->Lycopene CrtI (Phytoene Desaturase) BetaCarotene β-Carotene Lycopene->BetaCarotene CrtY (Lycopene Cyclase) This compound This compound BetaCarotene->this compound CrtU (β-Carotene Desaturase)

This compound biosynthesis pathway in Actinobacteria.
This compound Biosynthesis in Green Sulfur Bacteria (GSB)

The pathway in GSB also starts from lycopene but involves a different set of enzymes, notably CruA and CruB, for the cyclization steps.[1]

Isorenieratene_Biosynthesis_GSB Lycopene Lycopene GammaCarotene γ-Carotene Lycopene->GammaCarotene CruA (Lycopene Monocyclase) BetaCarotene β-Carotene GammaCarotene->BetaCarotene CruB (γ-Carotene Cyclase) This compound This compound BetaCarotene->this compound Aromatase (e.g., CrtU homolog)

Proposed this compound biosynthesis pathway in GSB.

Experimental Workflow

The overall process for obtaining purified this compound from bacterial cultures involves several key stages, from cultivation to final analysis.

Experimental_Workflow cluster_cultivation 1. Bacterial Cultivation cluster_extraction 2. Extraction cluster_purification 3. Purification & Analysis Cultivation Inoculation and Growth of This compound-Producing Strain Harvesting Cell Harvesting (Centrifugation) Cultivation->Harvesting Disruption Cell Disruption (Sonication/Bead Beating) Harvesting->Disruption SolventExtraction Solvent-Based Extraction Disruption->SolventExtraction Concentration Solvent Evaporation SolventExtraction->Concentration Purification Chromatography (e.g., HPLC) Concentration->Purification Analysis Quantification and Identification (HPLC-MS, UV-Vis) Purification->Analysis

General experimental workflow for this compound extraction.

Data Presentation: this compound Production in Bacteria

The yield of this compound can vary significantly depending on the bacterial strain, culture conditions, and extraction method. The following tables summarize reported yields of total carotenoids, of which this compound is a major component in the listed strains.

Bacterial StrainCarbon SourceTotal Carotenoid Yield (mg/g dry cell weight)Reference
Rhodococcus aetherivorans N1Glucose6.4[2]
Rhodococcus aetherivorans N1Straw Hydrolysate3.0[2]
Rhodococcus corynebacterioides TAO1Basal Medium1.572 ± 0.108
Rhodococcus corynebacterioides TAO1Mannitol1.335 ± 0.058
Rhodococcus corynebacterioides TAO1Glucose1.205 ± 0.149
Extraction Solvent/MethodSource OrganismKey Findings
AcetoneRhodococcus erythropolisEffective for pigment extraction after cell disruption with glass beads.
Methanol/Hexane/WaterPhototrophic BacteriaA one-step ternary solvent system efficient for extracting carotenoids and other hydrophobic compounds.
Supercritical CO2 with EthanolGeneral CarotenoidsAddition of ethanol as a co-solvent can improve extraction yields.
Dichloromethane/MethanolGeneral CarotenoidsA common solvent mixture for initial extraction from freeze-dried cells.

Experimental Protocols

Protocol 1: Solvent Extraction of this compound from Rhodococcus sp.

This protocol is adapted for the extraction of this compound from Gram-positive bacteria such as Rhodococcus.

Materials:

  • Bacterial cell pellet

  • Glass beads (2 mm)

  • Acetone (HPLC grade)

  • Methanol (HPLC grade)

  • Hexane (HPLC grade)

  • Dichloromethane (HPLC grade)

  • Deionized water

  • Centrifuge tubes (50 mL)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

  • Rotary evaporator or nitrogen stream evaporator

  • HPLC system with a C18 or C30 column and a photodiode array (PDA) or mass spectrometry (MS) detector

Procedure:

  • Cell Harvesting: Centrifuge the bacterial culture (e.g., 5000 x g for 15 minutes) to pellet the cells. Discard the supernatant.

  • Cell Lysis (Mechanical Disruption):

    • Wash the cell pellet with deionized water and re-centrifuge.

    • Transfer a known weight of the wet or lyophilized cell pellet (e.g., 100 mg) to a 1.5 mL microcentrifuge tube.

    • Add an equal volume of 2 mm glass beads.

    • Add 1 mL of acetone.

    • Vortex vigorously for 5-10 minutes to disrupt the cells.

  • Solvent Extraction:

    • Centrifuge at high speed (e.g., 10,000 x g for 10 minutes) to pellet the cell debris and glass beads.

    • Carefully transfer the colored supernatant to a new tube.

    • Repeat the extraction process on the pellet with fresh solvent until the pellet is colorless.

    • Pool the supernatants.

  • Phase Separation (Optional, for cleaner extract):

    • For a ternary extraction, add 1 mL of methanol and 2 mL of hexane to the cell pellet and vortex for 2 minutes.

    • Add 1 mL of water to induce phase separation, vortex for 1 minute, and centrifuge (e.g., 2000 x g for 20 minutes).

    • The upper hexane phase will contain the carotenoids.

  • Solvent Evaporation:

    • Evaporate the solvent from the pooled supernatant under a gentle stream of nitrogen or using a rotary evaporator at a temperature not exceeding 40°C. Protect the sample from light.

  • Reconstitution and Analysis:

    • Reconstitute the dried extract in a known volume of a suitable solvent for HPLC analysis (e.g., acetone or the initial mobile phase).

    • Filter the reconstituted extract through a 0.22 µm syringe filter before injecting it into the HPLC system.

Protocol 2: HPLC Analysis of this compound

This protocol provides a general method for the separation and quantification of this compound.

HPLC System and Conditions:

  • Column: Reversed-phase C18 or C30 column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: Water/Methanol/Acetonitrile (e.g., 62.5:21:16.5, v/v/v).[3]

  • Mobile Phase B: Methanol/Ethyl Acetate/Acetonitrile (e.g., 50:30:20, v/v/v).[3]

  • Gradient Program:

    • Start with 70% B.

    • Linear gradient to 94% B over 10 minutes.[3]

    • Linear gradient to 100% B over the next 32 minutes.[3]

    • Hold at 100% B for 6 minutes.

    • Return to 70% B over 3 minutes and equilibrate for the next injection.

  • Flow Rate: 1.0 mL/min.

  • Detection: Photodiode array (PDA) detector scanning for absorbance maxima around 450-480 nm. For identification, a mass spectrometer can be used in-line.

  • Quantification: this compound concentration can be determined by comparing the peak area to a standard curve of a purified this compound standard or a related carotenoid standard (e.g., β-carotene) with appropriate correction for extinction coefficients.

Concluding Remarks

The protocols and data presented provide a comprehensive guide for the extraction and analysis of this compound from bacterial sources. The choice of bacterial strain and extraction methodology will significantly impact the final yield and purity of the target compound. Optimization of culture conditions to enhance this compound biosynthesis, coupled with an efficient extraction and purification strategy, is key to obtaining high-quality this compound for research and development purposes. It is recommended to perform all extraction and analysis steps with minimal exposure to light and oxygen to prevent degradation of this valuable carotenoid.

References

Application Notes and Protocols for the Quantification of Isorenieratene using Reverse-Phase HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isorenieratene is a diaromatic carotenoid that serves as a significant biomarker for brown-colored green sulfur bacteria (Chlorobiaceae), indicating photic zone euxinia in geological records.[1] Its unique structure and biosynthetic pathway make it a subject of interest in various scientific fields.[2] These application notes provide a detailed protocol for the quantification of this compound using reverse-phase high-performance liquid chromatography (RP-HPLC) with photodiode array (PDA) detection. The described methodology is crucial for researchers studying microbial ecology, geochemistry, and natural product chemistry.

Experimental Protocols

Sample Preparation and Extraction

Given that carotenoids are susceptible to degradation from light, heat, and oxygen, all extraction procedures should be performed under dim light and in an inert atmosphere (e.g., nitrogen) where possible.[3][4]

Protocol for Extraction from Bacterial Cultures:

  • Cell Harvesting: Centrifuge the bacterial culture (e.g., Chlorobium phaeobacteroides) to pellet the cells.

  • Solvent Extraction: Resuspend the cell pellet in a mixture of acetone and methanol (e.g., 7:2 v/v).

  • Ultrasonication: Sonicate the suspension on ice to disrupt the cells and facilitate pigment extraction.

  • Partitioning: Add a non-polar solvent such as diethyl ether or a mixture of hexane and ethyl acetate to the extract. Add deionized water to facilitate phase separation.

  • Collection of Organic Phase: Centrifuge the mixture to separate the layers. Carefully collect the upper organic phase containing the carotenoids.

  • Drying: Dry the organic phase over anhydrous sodium sulfate to remove any residual water.

  • Evaporation and Reconstitution: Evaporate the solvent under a stream of nitrogen. Reconstitute the dried pigment extract in a suitable solvent for HPLC analysis, such as a mixture of methyl tert-butyl ether (MTBE) and methanol.[5]

Reverse-Phase HPLC Method

The separation of this compound and its isomers can be effectively achieved using a C30 stationary phase, which is specifically designed for resolving hydrophobic, structurally related isomers like carotenoids.[5][6]

Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, thermostatted column compartment, and a photodiode array (PDA) detector is suitable.[7][8]

  • Column: A C30 reversed-phase column (e.g., YMC Carotenoid C30, 250 x 4.6 mm, 5 µm) is recommended for optimal separation.[5][9]

  • Mobile Phase: A gradient elution using a combination of polar and non-polar solvents is typically employed. For example:

    • Solvent A: Methanol/Water/Ammonium Acetate

    • Solvent B: Methyl tert-butyl ether (MTBE)

  • Detection: A photodiode array (PDA) detector allows for the monitoring of elution profiles at multiple wavelengths and the acquisition of UV-Vis spectra for peak identification.[10][11] this compound exhibits characteristic absorption maxima that can be used for its identification and quantification.

  • Quantification: Quantification is achieved by integrating the peak area at a specific wavelength (e.g., 450 nm) and comparing it to a calibration curve prepared from an this compound standard of known concentration.[12]

Illustrative Gradient Program:

Time (min)% Solvent A% Solvent B
0.0955
20.05050
35.0595
45.0595
46.0955
55.0955

Note: This is an exemplary gradient and should be optimized for the specific column and instrument used.

Method Validation

A comprehensive validation of the HPLC method should be performed in accordance with ICH guidelines to ensure its reliability for the intended application.[7] Key validation parameters are summarized in the tables below.

Data Presentation

The following tables summarize the typical quantitative data obtained during the validation of a reverse-phase HPLC method for carotenoid analysis. These values are representative and may vary depending on the specific experimental conditions.

Table 1: System Suitability Parameters

ParameterAcceptance CriteriaTypical Results
Tailing Factor≤ 2.01.1
Theoretical Plates≥ 2000> 5000
Reproducibility (%RSD of peak area for 6 replicate injections)≤ 2.0%< 1.5%

Table 2: Method Validation Data

ParameterSpecificationTypical Results
Linearity (r²) ≥ 0.9990.9995
Range (µg/mL) -0.1 - 10.0
Limit of Detection (LOD) (µg/mL) Signal-to-Noise Ratio ≥ 30.03
Limit of Quantification (LOQ) (µg/mL) Signal-to-Noise Ratio ≥ 100.1
Accuracy (% Recovery) 80 - 120%98.5% - 102.3%
Precision (%RSD)
- Intraday≤ 2.0%< 1.8%
- Interday≤ 3.0%< 2.5%

Visualizations

Biosynthetic Pathway of this compound

This compound is synthesized in certain bacteria through a specific carotenoid biosynthetic pathway.[2][13] Understanding this pathway is essential for studies related to microbial physiology and natural product biosynthesis. A simplified representation of this pathway is provided below.

isorenieratene_biosynthesis GGPP Geranylgeranyl pyrophosphate (GGPP) Phytoene Phytoene GGPP->Phytoene CrtB Lycopene Lycopene Phytoene->Lycopene CrtI beta_Carotene β-Carotene Lycopene->beta_Carotene CrtY This compound This compound beta_Carotene->this compound CrtU

Caption: Simplified biosynthetic pathway of this compound in bacteria.

Experimental Workflow for this compound Quantification

The overall workflow for the quantification of this compound from a biological sample to the final data analysis is outlined in the following diagram.

experimental_workflow Sample Bacterial Culture Extraction Solvent Extraction & Partitioning Sample->Extraction HPLC_Analysis RP-HPLC-PDA Analysis Extraction->HPLC_Analysis Data_Processing Peak Integration & Quantification HPLC_Analysis->Data_Processing Result Concentration of This compound Data_Processing->Result

Caption: General workflow for this compound quantification.

References

Application Notes and Protocols for the Mass Spectrometry Fragmentation Analysis of Isorenieratene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isorenieratene is a diaromatic carotenoid biosynthesized by green sulfur bacteria of the family Chlorobiaceae. Its unique structure, featuring two 2,3,6-trimethylphenyl end groups, makes it a valuable biomarker for photic zone anoxia in ancient sedimentary environments. In the context of drug development, carotenoids are investigated for their antioxidant, anti-inflammatory, and other potential therapeutic properties. Understanding the fragmentation pattern of this compound in mass spectrometry is crucial for its unambiguous identification in complex matrices, for metabolic studies, and for quality control in potential pharmaceutical applications.

These application notes provide a detailed overview of the mass spectrometric behavior of this compound and a protocol for its analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Mass Spectrometry of this compound

Atmospheric Pressure Chemical Ionization (APCI) and Electrospray Ionization (ESI) are the most common ionization techniques for the analysis of carotenoids, including this compound.[1] APCI is often preferred for nonpolar carotenoids like this compound as it generally provides better ionization efficiency.[1] Collision-Induced Dissociation (CID) is then used to fragment the molecular ion, providing structural information.

Fragmentation Pattern of this compound

The fragmentation of this compound, like other carotenoids, is characterized by cleavages along the polyene chain and within the aromatic end groups. The molecular ion of this compound (C40H48) has a monoisotopic mass of 528.3756 Da. In positive ion mode, it is typically observed as the protonated molecule [M+H]⁺ at m/z 529.3834 or as the radical cation M⁺• at m/z 528.3756.

Key fragment ions reported for this compound and its derivatives provide structural information. The most characteristic fragment ions arise from the cleavage of the benzylic C-C bonds of the polyene chain attached to the aromatic rings.

Quantitative Data Summary

The following table summarizes the major fragment ions observed for this compound in mass spectrometry. The relative abundance of these ions can vary depending on the ionization technique and collision energy used.

m/z Proposed Fragment Structure Neutral Loss Notes
529.3834[C40H48+H]⁺-Protonated molecular ion.
528.3756[C40H48]⁺•-Molecular ion (radical cation).
437[M - C7H7]⁺Toluene (92 Da)Loss of a toluene molecule from the polyene chain, a common fragmentation for carotenoids.
395[M - C10H15]⁺C10H15 (135 Da)Cleavage of the polyene chain.
237[C18H21]⁺C22H27Fragment containing one aromatic ring and a portion of the polyene chain.[2]
171[C13H15]⁺C27H33Further fragmentation of the polyene chain.
133[C10H13]⁺C30H35Corresponds to the trimethylphenyl group with a short isoprenoid side chain. This is a highly characteristic fragment for this compound.[2]

Experimental Protocol: LC-MS/MS Analysis of this compound

This protocol outlines a general procedure for the analysis of this compound using a High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer.

1. Sample Preparation

  • Extraction: this compound should be extracted from the matrix using a suitable organic solvent system, such as a mixture of methanol, acetone, and hexane. Protect the sample from light and heat throughout the extraction process to prevent degradation.

  • Saponification (Optional): If analyzing samples containing carotenoid esters, saponification with methanolic KOH may be necessary to hydrolyze the esters.

  • Solvent Exchange: The final extract should be evaporated to dryness under a stream of nitrogen and reconstituted in a solvent compatible with the HPLC mobile phase (e.g., methanol/acetonitrile mixture).

2. Liquid Chromatography

  • Column: A C18 or C30 reversed-phase column is recommended for the separation of carotenoids.

  • Mobile Phase: A gradient elution using a mixture of methanol, acetonitrile, and water is typically employed. Small amounts of an acid, such as formic acid, can be added to the mobile phase to improve peak shape and ionization efficiency.

  • Gradient Program:

    • 0-2 min: 80% B

    • 2-15 min: Gradient to 100% B

    • 15-20 min: Hold at 100% B

    • 20-22 min: Return to 80% B

    • 22-25 min: Re-equilibration (Mobile Phase A: Water with 0.1% Formic Acid; Mobile Phase B: Methanol/Acetonitrile (50:50) with 0.1% Formic Acid)

  • Flow Rate: 0.5 mL/min

  • Injection Volume: 10 µL

3. Mass Spectrometry

  • Ionization Source: APCI or ESI in positive ion mode.

  • Ionization Parameters (APCI):

    • Nebulizer Gas (N2): 60 psi

    • Drying Gas (N2) Flow: 5 L/min

    • Drying Gas Temperature: 350 °C

    • Vaporizer Temperature: 400 °C

    • Capillary Voltage: 4000 V

    • Corona Current: 4 µA

  • MS/MS Analysis: Use product ion scan mode to generate fragmentation spectra. Select the protonated molecular ion ([M+H]⁺ at m/z 529.4) as the precursor ion for CID.

  • Collision Energy: Optimize the collision energy to obtain a rich fragmentation spectrum. A starting range of 20-40 eV is recommended.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing extraction Extraction saponification Saponification (Optional) extraction->saponification reconstitution Reconstitution saponification->reconstitution hplc HPLC Separation reconstitution->hplc ms Mass Spectrometry (APCI/ESI) hplc->ms msms Tandem MS (CID) ms->msms identification Compound Identification msms->identification quantification Quantification identification->quantification fragmentation_pathway M This compound [M+H]⁺ m/z 529.4 F437 [M - Toluene + H]⁺ m/z 437 M->F437 - 92 Da F395 [M - C10H15 + H]⁺ m/z 395 M->F395 - 134 Da F237 [C18H21]⁺ m/z 237 M->F237 - C22H28 F171 [C13H15]⁺ m/z 171 F237->F171 - C5H6 F133 [C10H13]⁺ m/z 133 F237->F133 - C8H8

References

Application Note: Identification of Isorenieratene Derivatives in Rock Extracts by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Summary: This document provides a detailed protocol for the extraction, identification, and quantification of isorenieratene derivatives from geological rock samples using Gas Chromatography-Mass Spectrometry (GC-MS). These aromatic carotenoid derivatives are crucial biomarkers, indicating photic zone euxinia (PZE) in ancient aquatic environments.

Introduction

This compound is a diaromatic carotenoid pigment synthesized exclusively by the brown strains of green sulfur bacteria (Chlorobiaceae).[1] These photosynthetic organisms are strictly anaerobic and require both sunlight and hydrogen sulfide (H₂S) to thrive.[2] Consequently, the preservation of this compound and its diagenetic and catagenetic products in ancient sedimentary rocks serves as a robust molecular indicator for periods in Earth's history when anoxic, sulfidic waters extended into the photic zone.[1][2]

The identification of these molecular fossils, which include a range of C₃₂ to C₄₀ diaryl and short-chain aryl isoprenoids, provides invaluable insights for paleoenvironmental reconstructions and oil-source rock correlation studies.[2] Gas Chromatography-Mass Spectrometry (GC-MS) is the premier analytical technique for separating and identifying these complex molecules from rock extracts due to its high resolving power and sensitivity.

Principle of the Method

The overall workflow involves liberating the organic matter from the powdered rock sample via solvent extraction. The resulting total lipid extract is then fractionated using column chromatography to isolate the aromatic hydrocarbon fraction, where this compound derivatives are concentrated. This fraction is then analyzed by GC-MS.

In the GC, compounds are separated based on their boiling points and interaction with a capillary column. As they elute from the column, they enter the mass spectrometer, where they are ionized (typically by electron ionization, EI) and fragmented. The mass spectrometer separates these fragments based on their mass-to-charge ratio (m/z), producing a unique mass spectrum for each compound that acts as a chemical fingerprint, allowing for positive identification.

Experimental Protocols

Sample Preparation and Extraction
  • Pulverization: Crush the rock sample to a fine powder (<100 mesh) using a ring mill or mortar and pestle to maximize the surface area for extraction.[3]

  • Soxhlet Extraction:

    • Place approximately 50 g of the powdered rock sample into a pre-extracted cellulose thimble.[3]

    • Add the thimble to a Soxhlet apparatus.[4]

    • Extract the sample with a mixture of dichloromethane (DCM) and methanol (MeOH) (e.g., 93:7, v/v) for 72 hours at the solvent's boiling point.[5] This process efficiently extracts the total lipid extract (TLE) or bitumen from the rock matrix.

    • After extraction, concentrate the TLE using a rotary evaporator.

Fractionation by Column Chromatography

To isolate the aromatic fraction containing the this compound derivatives, perform liquid column chromatography.

  • Column Preparation:

    • Prepare a slurry of activated silica gel or alumina in n-hexane.

    • Pack a glass column with the slurry, ensuring no air bubbles are trapped.[6]

  • Sample Loading: Dissolve the concentrated TLE in a minimal volume of n-hexane and load it onto the top of the column.

  • Elution: Elute the column with solvents of increasing polarity to separate the extract into fractions:[6]

    • Fraction 1 (Saturated Hydrocarbons): Elute with n-hexane.

    • Fraction 2 (Aromatic Hydrocarbons): Elute with a mixture of n-hexane and DCM (e.g., 3:1, v/v). This fraction will contain the this compound derivatives.

    • Fraction 3 (Polar Compounds): Elute with a mixture of DCM and MeOH (e.g., 2:1, v/v).

  • Concentration: Collect the aromatic fraction (Fraction 2) and concentrate it under a gentle stream of nitrogen gas to a final volume suitable for GC-MS analysis (e.g., 100 µL).

GC-MS Analysis

The following parameters are based on established methods for analyzing this compound derivatives.[2]

  • Gas Chromatograph (GC):

    • Instrument: Hewlett-Packard 5890 or equivalent.

    • Column: Fused silica capillary column (25 m x 0.32 mm) coated with CP Sil-5 or equivalent (film thickness 0.12 µm).[2]

    • Carrier Gas: Helium.

    • Injection: 1 µL, on-column injection at 60°C.

    • Oven Program: Start at 60°C, ramp to 130°C at 20°C/min, then ramp at 4°C/min to 310°C, and hold for 20 minutes.[2]

  • Mass Spectrometer (MS):

    • Instrument: VG Autospec Ultima or equivalent.

    • Ionization: Electron Ionization (EI) at 70 eV.[2]

    • Mass Range: m/z 40-800.

    • Scan Mode: Full scan for identification.

Data Analysis and Interpretation

  • Identification: Identify this compound derivatives by comparing their retention times and mass spectra with published data.[7] Key diagnostic fragment ions for many derivatives include m/z 133 and m/z 237 .[2][7] The presence of a series of related compounds (e.g., C₄₀, C₃₃, C₃₂) strengthens the identification.[2]

  • Quantification: Quantify the identified compounds by integrating the peak areas from summed mass chromatograms of their major fragment ions (e.g., m/z 133 + 237).[2] Use an appropriate internal standard (e.g., deuterated compounds) added before extraction for accurate quantification.

Data Presentation

Quantitative results should be summarized to facilitate comparison between samples. The table below provides an example of how to present the data.

This compound DerivativeCarbon No.Molecular Weight (Da)Key Mass Fragments (m/z)Concentration (ng/g Rock)
IsorenierataneC₄₀546133, 134Value
Diaryl IsoprenoidC₃₃440133, 237Value
Diaryl IsoprenoidC₃₂426133, 237Value
Short-chain Aryl IsoprenoidC₂₁282133Value

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_frac Fractionation cluster_analysis Analysis Rock Rock Sample Powder Pulverization (<100 mesh) Rock->Powder Extract Soxhlet Extraction (DCM/MeOH) Powder->Extract TLE Total Lipid Extract (TLE) Extract->TLE Column Column Chromatography (Silica Gel) TLE->Column Aromatic Aromatic Fraction Column->Aromatic Elute w/ Hexane:DCM GCMS GC-MS Analysis Aromatic->GCMS Data Data Interpretation (Mass Spectra, Retention Time) GCMS->Data

Caption: Experimental workflow for the analysis of this compound derivatives.

logical_relationship GSB Green Sulfur Bacteria (Chlorobiaceae) Isoren This compound Biosynthesis GSB->Isoren produce PZE Photic Zone Euxinia (Sunlight + H₂S, No O₂) PZE->GSB enables growth of Sediment Deposition in Sediment Isoren->Sediment Diagenesis Diagenesis & Catagenesis (Burial, Heat, Pressure) Sediment->Diagenesis Derivatives This compound Derivatives (in Rock Extract) Diagenesis->Derivatives generates Biomarker Biomarker for PZE Derivatives->Biomarker act as

References

Application Note: Using Stable Carbon Isotope Analysis of Isorenieratene for Source Attribution

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Isorenieratene is a diaromatic carotenoid pigment that is uniquely synthesized by brown-colored species of green sulfur bacteria (GSB, family Chlorobiaceae). These bacteria are obligate anaerobic phototrophs that utilize sulfide as an electron donor for photosynthesis. The presence of this compound, or its diagenetic product isorenieratane, in environmental samples or sedimentary records is therefore considered a robust biomarker for photic zone euxinia (PZE)—conditions where anoxic and sulfidic waters extend into the light-penetrated (photic) zone of a water body.

Stable carbon isotope analysis provides a powerful tool to further refine the information derived from this biomarker. By measuring the ratio of stable carbon isotopes (¹³C/¹²C), expressed as a δ¹³C value, in this compound, researchers can gain insights into the carbon source and metabolic pathways of the source GSB. This allows for more definitive source attribution and a deeper understanding of the carbon cycle in ancient and modern environments characterized by PZE.

Principle of the Method The δ¹³C value of an organic molecule is determined by two main factors: the isotopic composition of the inorganic carbon source (e.g., dissolved CO₂) and the isotopic fractionation that occurs during carbon fixation and subsequent biosynthesis. Green sulfur bacteria utilize the reductive tricarboxylic acid (rTCA) cycle for carbon fixation, which imparts a distinct isotopic fractionation compared to the Calvin-Benson-Bassham (CBB) cycle used by cyanobacteria, algae, and C3 plants. Lipids and their derivatives, such as carotenoids, are typically depleted in ¹³C relative to the total biomass of the organism.[1][2]

By comparing the δ¹³C value of isolated this compound with the known isotopic signatures of other primary producers, a clear attribution to GSB can be made. This technique is crucial for distinguishing carbon inputs in complex environmental matrices and for reconstructing paleoenvironments where PZE played a significant biogeochemical role.

Data Interpretation

The δ¹³C value of this compound provides a unique fingerprint for GSB. A comparison with δ¹³C values from other potential primary producers in marine and lacustrine environments is essential for unambiguous source attribution. Lipids are isotopically "lighter" (more negative δ¹³C values) than the bulk biomass from which they are derived.[3][4][5] The table below summarizes typical δ¹³C values for the biomass of key primary producers. The lipid fractions, including this compound, would be expected to be even more depleted in ¹³C.

Table 1: Typical δ¹³C Values of Primary Producers and Organic Matter

Source Organism / Material Carbon Fixation Pathway Typical Biomass δ¹³C Range (‰ vs V-PDB) Key Characteristics & References
Green Sulfur Bacteria (GSB) Reductive TCA Cycle -12‰ to -20‰ Isotopic fractionation of -12.0‰ to -13.7‰ from the carbon source.[3]
Marine Diatoms Calvin-Benson-Bassham -18‰ to -22‰ Can be enriched in ¹³C during blooms.[6]
Marine Cyanobacteria Calvin-Benson-Bassham -22‰ to -26‰ Synechococcus averages around -25.7‰; Prochlorococcus averages around -23.0‰.[6][7]
General Marine Phytoplankton Calvin-Benson-Bassham -16‰ to -35‰ Values vary significantly with CO₂ concentration, growth rate, and cell geometry.[8][9]
Terrestrial C3 Plants Calvin-Benson-Bassham -24‰ to -34‰ Average around -26.5‰.[10][11]

| Terrestrial C4 Plants | Hatch-Slack Pathway | -10‰ to -16‰ | Includes maize, sugarcane; average around -12.5‰.[10][11] |

Note: δ¹³C values are expressed in per mil (‰) relative to the Vienna Pee Dee Belemnite (V-PDB) standard.[12][13]

Visualized Workflows and Logic

experimental_workflow Experimental Workflow for this compound δ¹³C Analysis cluster_sample Sample Preparation cluster_extraction Extraction & Purification cluster_analysis Isotopic Analysis Sample Sediment or Water Sample FreezeDry Freeze-Drying & Homogenization Sample->FreezeDry LipidExtract Total Lipid Extraction (TLE) FreezeDry->LipidExtract Purify HPLC Purification LipidExtract->Purify Isolate Isolate this compound Fraction Purify->Isolate GCIRMS GC-C-IRMS Analysis Isolate->GCIRMS Data δ¹³C Value Calculation GCIRMS->Data Interpretation Interpretation Data->Interpretation

Caption: A generalized workflow from sample collection to final data interpretation.

logic_diagram Logic of Source Attribution via δ¹³C cluster_observation Observation cluster_pathways Biochemical Pathways & Signatures cluster_conclusion Conclusion d13C_value Measured δ¹³C of This compound Source Source Attributed to GSB d13C_value->Source matches signature of GSB Green Sulfur Bacteria (GSB) rTCA Reductive TCA Cycle (Distinct ¹³C Fractionation) GSB->rTCA uses rTCA->Source provides signature for Phyto Algae & Cyanobacteria Calvin Calvin Cycle (Different ¹³C Fractionation) Phyto->Calvin uses Calvin->Source is inconsistent with PZE Indicates Photic Zone Euxinia (PZE) Source->PZE

Caption: The logical process for attributing the source of this compound.

Experimental Protocols

Safety Precaution: All procedures should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves, must be worn. Handle organic solvents with care as they are flammable and toxic.

Protocol 1: Total Lipid Extraction (TLE) from Sediments

This protocol is based on a modified Bligh and Dyer method, suitable for extracting lipids from freeze-dried sediment samples.

Materials:

  • Freeze-dried, homogenized sediment sample (10-20 g)

  • Dichloromethane (DCM), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Phosphate buffer (50 mM, pH 7.4) or ultrapure water

  • Pre-combusted (450°C for 4h) glassware: beakers, separatory funnel, vials

  • Sonicator bath or probe

  • Centrifuge capable of holding 50 mL tubes

  • Rotary evaporator or nitrogen evaporation unit

  • Glass wool, pre-combusted

Methodology:

  • Sample Preparation: Weigh approximately 10 g of the dried, homogenized sediment into a 100 mL glass beaker.

  • Solvent Addition: Add 60 mL of a single-phase solvent mixture of DCM:MeOH:Buffer (1:2:0.8 v/v/v) to the beaker containing the sediment.

  • Extraction: Place the beaker in a sonicator bath and sonicate for 15 minutes. Repeat this step two more times for a total of three sonications, vortexing the sample between cycles. This process disrupts cell membranes and facilitates lipid extraction.[2]

  • Phase Separation: After the final sonication, centrifuge the entire mixture at 2500 rpm for 10 minutes to pellet the sediment. Decant the supernatant (the single-phase solvent containing the lipids) into a clean separatory funnel.

  • Breaking the Phase: To the supernatant in the separatory funnel, add DCM and buffer to achieve a final DCM:MeOH:Buffer ratio of 2:2:1.8 (v/v/v). Shake the funnel vigorously for 2 minutes, venting frequently.

  • Lipid Collection: Allow the layers to separate for at least 30 minutes. The bottom DCM layer, now containing the lipids, will be distinct. Drain this lower layer through pre-combusted glass wool into a round-bottom flask.

  • Re-extraction: Add another aliquot of DCM to the separatory funnel, shake, and allow the phases to separate again. Collect the bottom DCM layer and combine it with the first extract.

  • Solvent Removal: Reduce the volume of the combined TLE using a rotary evaporator at 35°C. Transfer the concentrated extract to a pre-weighed 4 mL vial and evaporate to dryness under a gentle stream of nitrogen.

  • Quantification: Once dry, place the vial in a desiccator overnight and then weigh it to determine the total mass of the lipid extract. Store the TLE at -20°C under nitrogen until further analysis.

Protocol 2: this compound Purification by HPLC

This protocol describes the isolation of the this compound fraction from the TLE using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Dried TLE from Protocol 1

  • HPLC system with a diode-array detector (DAD) or UV-Vis detector

  • C30 reverse-phase column (e.g., YMC C30, 5 µm, 250 x 4.6 mm)

  • Mobile Phase A: Methanol/Methyl-tert-butyl ether (MTBE)/Water (83:15:2, v/v/v)

  • Mobile Phase B: Methanol/MTBE/Water (8:90:2, v/v/v)

  • HPLC-grade solvents

  • Autosampler vials and a fraction collector

Methodology:

  • Sample Preparation: Re-dissolve a known amount of the TLE in a small volume of the initial mobile phase (e.g., 1 mg in 200 µL). Filter the solution through a 0.45 µm PTFE syringe filter into an autosampler vial.

  • HPLC Setup: Install the C30 column and equilibrate the system with the initial mobile phase conditions (100% Mobile Phase A) at a flow rate of 1 mL/min. The column oven should be set to 25-30°C.[14][15]

  • Chromatographic Separation: Inject the sample onto the column. A typical gradient for separating carotenoids is as follows:

    • 0-20 min: 100% A

    • 20-160 min: Linear gradient to 100% B

    • Hold at 100% B for 20 min.

    • Return to initial conditions and re-equilibrate for the next run.[15]

  • Detection and Identification: Monitor the eluent at 450 nm. This compound can be identified by its characteristic UV-Vis spectrum and by comparing its retention time to a known standard if available.

  • Fraction Collection: Use an automated fraction collector to collect the peak corresponding to this compound. Collect the peak in a clean, pre-combusted vial.

  • Purity Check and Storage: Evaporate the solvent from the collected fraction under a stream of nitrogen. Re-dissolve in a small amount of solvent and re-inject into the HPLC to confirm purity. Once purity is confirmed, dry the sample completely and store it at -20°C until isotopic analysis.

Protocol 3: Compound-Specific Isotope Analysis (CSIA)

This protocol outlines the analysis of the purified this compound fraction using Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS).

Materials:

  • Purified this compound fraction from Protocol 2

  • GC-C-IRMS system, consisting of a gas chromatograph, a combustion furnace, and an isotope ratio mass spectrometer.

  • Appropriate GC column for analyzing high-molecular-weight compounds.

  • Reference gas (CO₂) with a known isotopic composition.

  • Isotopic standards (e.g., acetanilide).[13]

Methodology:

  • Sample Preparation: Re-dissolve the purified this compound in a suitable volatile solvent (e.g., hexane or DCM) at a known concentration.

  • Instrument Setup: Set up the GC with an appropriate temperature program to ensure the elution of this compound as a sharp, single peak. The combustion furnace is typically maintained at over 900°C to ensure complete conversion of organic carbon to CO₂ gas.[16]

  • Analysis: Inject the sample into the GC. As the this compound peak elutes from the GC column, it is routed to the combustion furnace.

  • Combustion and Measurement: In the furnace, the compound is combusted to CO₂ and water. The water is removed, and the purified CO₂ gas is introduced into the ion source of the mass spectrometer. The IRMS measures the relative abundance of mass-to-charge ratios 44 (¹²C¹⁶O₂), 45 (¹³C¹⁶O₂), and 46 (¹²C¹⁶O¹⁸O) against a calibrated reference gas.

  • Data Calculation: The stable carbon isotope ratio is calculated and expressed in delta (δ) notation in per mil (‰) relative to the V-PDB international standard using the following equation: δ¹³C (‰) = [ ( (¹³C/¹²C)ₛₐₘₚₗₑ / (¹³C/¹²C)ₛₜₐₙₑₐᵣₑ ) - 1 ] * 1000[12][13]

  • Quality Control: Analyze isotopic standards periodically throughout the analytical run to monitor instrument performance and ensure data accuracy. The precision of δ¹³C measurements should typically be better than ±0.5‰.

References

Application Notes and Protocols for Stimulating Isorenieratene Production in Laboratory Cultures

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Isorenieratene is a diaromatic carotenoid pigment found in brown-colored species of green sulfur bacteria (GSB), such as Chlorobium phaeobacteroides, and in some actinobacteria, like Mycobacterium smegmatis. Its unique structure and potential antioxidant properties make it a compound of interest for pharmaceutical and nutraceutical applications. Stimulating its production in laboratory settings is crucial for enabling further research and development. This document provides detailed methodologies and strategies for enhancing this compound yield through genetic engineering of heterologous hosts like Escherichia coli and by optimizing the culture conditions for native producing organisms.

Methods for Stimulating this compound Production

The production of this compound can be enhanced through two primary approaches: genetic and metabolic engineering of a suitable host organism, and the optimization of environmental and nutritional factors for native producers.

Genetic and Metabolic Engineering Strategies (Primarily in E. coli)

Escherichia coli is a widely used host for the heterologous production of carotenoids due to its well-characterized genetics and rapid growth. The strategies for enhancing carotenoid production, which can be applied to this compound, focus on increasing the precursor supply and efficiently channeling them through the biosynthetic pathway.

  • Overexpression of Rate-Limiting Enzymes in the MEP Pathway: The native 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway in E. coli provides the isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). The enzyme 1-deoxy-D-xylulose-5-phosphate synthase (DXS) is often a rate-limiting step. Overexpressing the dxs gene can significantly increase the pool of isoprenoid precursors available for carotenoid synthesis.[1]

  • Engineering Central Metabolism for Precursor Supply: The production of aromatic compounds in E. coli can be limited by the availability of central metabolites like phosphoenolpyruvate (PEP) and erythrose 4-phosphate. Overexpression of PEP synthase has been shown to increase the yield of aromatic metabolites by nearly twofold.[2]

  • Heterologous Expression of the this compound Biosynthesis Gene Cluster: The complete biosynthetic pathway to this compound must be introduced into E. coli. This involves the expression of genes encoding:

    • Geranylgeranyl pyrophosphate (GGPP) synthase (crtE)

    • Phytoene synthase (crtB)

    • Phytoene desaturase (crtI)

    • Lycopene cyclase (crtY)

    • Aromatase (crtU) In the context of GSB, the key cyclases are CruA (a lycopene monocyclase) and CruB (a γ-carotene cyclase) which work cooperatively.[3][4]

  • Balancing Enzyme Expression: The efficient conversion of precursors to the final product requires a balanced expression of all pathway enzymes. This can be achieved by using promoters of different strengths or by assembling the genes in a specific order within an operon.

  • Membrane Engineering: As carotenoids are hydrophobic molecules that accumulate in cellular membranes, engineering the membrane composition or inducing intracellular membrane vesicles can potentially increase the storage capacity of the cells for these compounds.[5]

Environmental and Cultural Strategies (Primarily for Green Sulfur Bacteria)

Native this compound producers like Chlorobium phaeobacteroides are obligate anaerobic photoautotrophs. Their growth and pigment production are highly sensitive to environmental conditions.

  • Light Intensity: Green sulfur bacteria are adapted to low-light conditions. Studies on photosynthetic bacteria have shown that lower light intensities can lead to an increase in the cellular content of photopigments, including carotenoids, as the cells attempt to maximize light harvesting.[6][7][8] For instance, in mixed cultures of purple phototrophic bacteria, the lycopene concentration was about 2.5 times higher at a low light intensity of 1.7 W/m² compared to 33.1 W/m².[8] Chlorobium phaeobacteroides BS1, isolated from the Black Sea, is adapted to extremely low light intensities (e.g., 0.001 µmol photons m⁻²s⁻¹).[9] Optimal growth for another strain was found between 5-30 µmol photons m⁻²s⁻¹.[7]

  • Nutrient Availability: The composition of the culture medium, including the sources of carbon, nitrogen, and essential minerals, can significantly impact growth and secondary metabolite production.

    • Electron Donor: GSB require a reduced sulfur source as an electron donor for photosynthesis, with sulfide being commonly used.[10]

    • Vitamin B12: Some strains of Chlorobium phaeobacteroides require vitamin B12 for growth.[11]

    • Organic Carbon: While being photoautotrophs, some strains can assimilate simple organic compounds like acetate and fructose, which can augment growth.[7][11]

  • Temperature and pH: The optimal growth temperature for Chlorobium phaeobacteroides is typically between 25-30°C, with an optimal pH range of 6.0-7.5.[9]

  • Stress Induction: In many microorganisms, carotenoid production is a response to environmental stress, as these molecules provide protection against oxidative damage. While specific data for this compound is limited, factors like nutrient limitation or exposure to reactive oxygen species could potentially stimulate its production.[12][13]

Data Presentation

Table 1: Quantitative Data on the Stimulation of Carotenoid Production in Various Microorganisms.

Note: Specific quantitative data for the stimulation of this compound is scarce in the reviewed literature. This table presents data for other carotenoids in engineered E. coli and native producers to illustrate the potential effects of different stimulation strategies.

OrganismTarget CarotenoidStimulation MethodFold Increase / YieldReference
E. coli (engineered)LycopeneOverexpression of dxsUp to 10.8-fold increase[1]
E. coli (engineered)LycopeneKnockout of Braun's lipoprotein (lpp)3.3-fold increase in extracellular production[5]
E. coli (engineered)ZeaxanthinOverexpression of dxs592 µg/g dry weight[1]
E. coli (engineered)AstaxanthinBalanced expression of ketolase and hydroxylase7.4 mg/g dry weight[14]
Purple Phototrophic Bacteria (mixed culture)LycopeneLow light intensity (1.7 W/m²) vs. high (33.1 W/m²)~2.5-fold higher concentration
Chlamydomonas reinhardtiiTotal CarotenoidsHigh light intensity (240 µmol/m²/s)8.9 mg/L (due to higher biomass)[15]

Experimental Protocols

Protocol 1: Cultivation of Chlorobium phaeobacteroides for this compound Production

This protocol is based on the general cultivation methods for green sulfur bacteria.

1. Media Preparation (Modified Pfennig's Medium)

  • Prepare the following stock solutions and sterilize by autoclaving, unless otherwise stated.

    • Solution 1 (Basal Salts): KH₂PO₄ 1.0 g, NH₄ Cl 1 .0 g, KCl 1.0 g, MgSO₄·7H₂O 2.0 g, CaCl₂·2H₂O 0.5 g in 1 L of distilled water.

    • Solution 2 (Sodium Bicarbonate): NaHCO₃ 50 g in 1 L of distilled water. Autoclave in a sealed container.

    • Solution 3 (Sulfide Source): Na₂S·9H₂O 100 g in 1 L of distilled water. Autoclave in a sealed container.

    • Solution 4 (Trace Element Solution): (e.g., SL-10) Filter-sterilize.

    • Solution 5 (Vitamin B12 Solution): 1 mg in 100 mL of distilled water. Filter-sterilize.

  • Final Medium Assembly (per 1 L):

    • Start with 950 mL of Solution 1.

    • Bubble with N₂/CO₂ gas mixture (e.g., 80:20) for 20-30 minutes to make it anoxic.

    • Add 1 mL of Solution 4 and 1 mL of Solution 5.

    • Add 20 mL of Solution 2.

    • Just before inoculation, add 4 mL of Solution 3.

    • Adjust the final pH to 6.8-7.2.

2. Inoculation and Cultivation

  • Inoculate the prepared medium with a starter culture of C. phaeobacteroides (e.g., DSM 266) in an anaerobic environment (e.g., an anaerobic chamber or using Hungate technique).

  • Incubate the culture at 25-30°C under low light intensity (e.g., 5-30 µmol photons m⁻²s⁻¹). A tungsten lamp can be used as a light source.

  • Monitor growth by measuring optical density at 660 nm.

3. Stimulation of this compound Production

  • To test the effect of light intensity, set up parallel cultures under different light regimes (e.g., 5, 15, and 30 µmol photons m⁻²s⁻¹).

  • To test the effect of nutrient limitation, prepare media with reduced concentrations of the nitrogen source (NH₄Cl) or phosphate source (KH₂PO₄).

  • Harvest cells in the late exponential or early stationary phase for pigment analysis.

Protocol 2: Heterologous Production of this compound Precursors in E. coli

This protocol describes the production of β-carotene in E. coli by co-expression of cruA and cruB from an this compound-producing GSB in a lycopene-producing E. coli strain. This serves as a foundational step towards full this compound synthesis.

1. Strain and Plasmid Construction

  • Use an E. coli strain engineered to produce lycopene, for example, E. coli BL21(DE3) harboring a plasmid like pAC-LYC which contains the genes crtE, crtB, and crtI.

  • Clone the cruA and cruB genes from an this compound-producing GSB (e.g., Chlorobium phaeobacteroides) into compatible expression vectors with different antibiotic resistance markers (e.g., pET and pCOLA series vectors).[3][16]

2. Transformation and Culture

  • Co-transform the lycopene-producing E. coli with the plasmids containing cruA and cruB.

  • Plate the transformants on LB agar containing the appropriate antibiotics. Successful transformants will often show a color change from red (lycopene) to orange/yellow (β-carotene).

  • Inoculate a single colony into a liquid medium (e.g., M9 medium) with the required antibiotics.

  • Grow the culture at room temperature or 30°C with shaking. Pigment production is often observed without the need for an inducer, though IPTG can be added if inducible promoters are used.[3]

3. Fermentation and Optimization

  • For higher yields, perform fed-batch fermentation.

  • Optimize media components such as carbon and nitrogen sources.

  • Overexpress key enzymes of the native MEP pathway (e.g., dxs) to boost the precursor supply.

Protocol 3: Extraction and Quantification of this compound

This protocol is adapted from HPLC methods used for carotenoid analysis in GSB.[3]

1. Extraction

  • Harvest bacterial cells by centrifugation (e.g., 5,000 x g for 10 minutes).

  • Wash the cell pellet with a suitable buffer or water.

  • Extract the pigments by resuspending the cell pellet in a mixture of acetone and methanol (e.g., 7:2 v/v) or a hexane/methanol/water mixture.[3]

  • Vortex or sonicate the mixture until the cell debris is colorless.

  • Centrifuge to pellet the cell debris and collect the supernatant containing the pigments.

  • Dry the extract under a stream of nitrogen gas and redissolve in a small volume of a suitable solvent for HPLC analysis (e.g., acetone or the initial mobile phase).

2. HPLC Analysis

  • Column: C18 reverse-phase column (e.g., Spherisorb C18).

  • Mobile Phase: A gradient system is typically used.

    • Solvent A: Water/Methanol/Acetonitrile (e.g., 62.5:21:16.5 by volume)

    • Solvent B: Methanol/Ethyl Acetate/Acetonitrile (e.g., 50:30:20 by volume)

  • Gradient Program:

    • Start with a linear gradient from 70% to 94% Solvent B over 10 minutes.

    • Increase to 100% Solvent B over the next 32 minutes.

    • Hold at 100% Solvent B for a few minutes.

    • Return to the initial conditions.

  • Detection: Use a photodiode array (PDA) detector to monitor the absorbance at the characteristic wavelengths for this compound (typically around 450-480 nm).

  • Quantification: Create a standard curve using a purified this compound standard of known concentration. Calculate the concentration in the sample by comparing the peak area to the standard curve.[17][18][19]

Mandatory Visualizations

Isorenieratene_Biosynthesis_Pathway FPP Farnesyl Pyrophosphate (FPP) GGPP Geranylgeranyl Pyrophosphate (GGPP) FPP->GGPP + IPP Phytoene Phytoene GGPP->Phytoene Lycopene Lycopene Phytoene->Lycopene gamma_Carotene γ-Carotene Lycopene->gamma_Carotene beta_Carotene β-Carotene gamma_Carotene->beta_Carotene This compound This compound beta_Carotene->this compound CrtE CrtE CrtE->FPP CrtB CrtB CrtB->GGPP CrtI CrtI CrtI->Phytoene CruA CruA (GSB) CrtY (Actinobacteria) CruA->Lycopene CruB CruB (GSB) CruB->gamma_Carotene CrtU CrtU CrtU->beta_Carotene

Caption: Biosynthetic pathway of this compound in bacteria.

Experimental_Workflow StrainSelection Strain Selection (e.g., C. phaeobacteroides or engineered E. coli) CultureOptimization Culture Condition Optimization (Light, Media, Stress) StrainSelection->CultureOptimization Cultivation Cultivation / Fermentation CultureOptimization->Cultivation Harvesting Cell Harvesting (Centrifugation) Cultivation->Harvesting Extraction Pigment Extraction (Solvent-based) Harvesting->Extraction Analysis Analysis & Quantification (HPLC-PDA) Extraction->Analysis Data Data Interpretation (Yield Calculation) Analysis->Data

Caption: Experimental workflow for this compound production.

References

Application Notes and Protocols: Synthesis and Use of Isorenieratene Analogues as Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isorenieratene, a carotenoid of aromatic structure, is a significant biomarker in geochemical and environmental studies, indicating photic zone euxinia. Its accurate quantification in complex matrices is crucial for various research applications. The use of internal standards in analytical methods such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) is essential for correcting for analyte losses during sample preparation and for compensating for matrix effects, thereby ensuring accurate and precise quantification.

This document provides detailed protocols for the synthesis of a structural analogue of this compound, specifically 3,3'-dimethoxythis compound, for use as an internal standard. Additionally, it outlines the application of this internal standard in a validated HPLC-MS/MS method for the quantification of this compound. While stable isotope-labeled (SIL) internal standards are often the preferred choice due to their nearly identical physicochemical properties to the analyte, their synthesis can be complex and costly. Structural analogues, when properly validated, can serve as a reliable and more accessible alternative.

Synthesis of 3,3'-Dimethoxythis compound (Internal Standard)

The synthesis of 3,3'-dimethoxythis compound can be achieved via a double Wittig reaction between crocetindial and a suitable phosphonium ylide derived from a dimethoxy-substituted aromatic compound. The following protocol is a representative example based on established methodologies for carotenoid synthesis.

Experimental Protocol: Synthesis of 3,3'-Dimethoxythis compound

Materials:

  • 2,5-Dimethyl-1,4-dimethoxybenzene

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide (initiator)

  • Carbon tetrachloride (CCl4) or other suitable solvent

  • Triphenylphosphine (PPh3)

  • Toluene

  • Crocetindial

  • Sodium methoxide (NaOMe) in methanol

  • Dichloromethane (DCM)

  • Methanol

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • Synthesis of 2,5-Bis(bromomethyl)-1,4-dimethoxybenzene:

    • Dissolve 2,5-dimethyl-1,4-dimethoxybenzene in CCl4.

    • Add N-Bromosuccinimide (2.2 equivalents) and a catalytic amount of benzoyl peroxide.

    • Reflux the mixture under inert atmosphere (e.g., argon or nitrogen) and irradiate with a UV lamp to initiate the reaction.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture, filter off the succinimide, and evaporate the solvent under reduced pressure.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., hexane/ethyl acetate) to yield 2,5-bis(bromomethyl)-1,4-dimethoxybenzene.

  • Synthesis of the Bis(phosphonium) Salt:

    • Dissolve the purified 2,5-bis(bromomethyl)-1,4-dimethoxybenzene in toluene.

    • Add triphenylphosphine (2.2 equivalents).

    • Reflux the mixture for several hours until a precipitate forms.

    • Cool the mixture, filter the precipitate, wash with cold toluene, and dry under vacuum to obtain the corresponding bis(triphenylphosphonium) bromide salt.

  • Wittig Reaction with Crocetindial:

    • Suspend the bis(phosphonium) salt in anhydrous dichloromethane under an inert atmosphere.

    • Cool the suspension in an ice bath.

    • Add a solution of sodium methoxide in methanol dropwise until the characteristic orange-red color of the ylide appears.

    • Add a solution of crocetindial in dichloromethane dropwise to the ylide solution.

    • Allow the reaction to warm to room temperature and stir for several hours.

    • Monitor the reaction by TLC for the formation of the product.

  • Purification of 3,3'-Dimethoxythis compound:

    • Quench the reaction with a small amount of water.

    • Extract the organic layer with dichloromethane.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Evaporate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 3,3'-dimethoxythis compound.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Quantitative Analysis of this compound using 3,3'-Dimethoxythis compound as an Internal Standard

The following protocol describes the use of the synthesized 3,3'-dimethoxythis compound as an internal standard for the quantification of this compound in a sample matrix by HPLC-MS/MS.

Experimental Protocol: Sample Preparation and HPLC-MS/MS Analysis

Materials and Reagents:

  • This compound standard

  • 3,3'-Dimethoxythis compound internal standard (IS) solution of known concentration

  • Sample matrix (e.g., sediment extract, cell lysate)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Acetonitrile (ACN)

  • Formic acid

  • HPLC C30 column

  • HPLC-MS/MS system with an Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) source

Procedure:

  • Sample Preparation:

    • Accurately weigh or measure a known amount of the sample.

    • Spike the sample with a known amount of the 3,3'-dimethoxythis compound internal standard solution.

    • Perform the extraction of carotenoids from the sample matrix using an appropriate solvent system (e.g., dichloromethane/methanol).

    • Evaporate the solvent from the extract under a stream of nitrogen.

    • Reconstitute the residue in a known volume of the initial mobile phase for HPLC analysis.

  • HPLC-MS/MS Analysis:

    • HPLC Conditions:

      • Column: C30 reversed-phase column (e.g., 4.6 x 150 mm, 3 µm).

      • Mobile Phase A: Acetonitrile:Methanol:Water (e.g., 80:15:5 v/v/v) with 0.1% formic acid.

      • Mobile Phase B: Methyl-tert-butyl ether (MTBE) with 0.1% formic acid.

      • Gradient: A suitable gradient to separate this compound from the internal standard and matrix components.

      • Flow Rate: 0.5 mL/min.

      • Column Temperature: 30 °C.

      • Injection Volume: 10 µL.

    • MS/MS Conditions:

      • Ionization Source: APCI or ESI in positive ion mode.

      • Detection Mode: Multiple Reaction Monitoring (MRM).

      • MRM Transitions:

        • This compound: Monitor the appropriate precursor ion to product ion transition (e.g., m/z 533.4 → fragment ion).

        • 3,3'-Dimethoxythis compound (IS): Monitor the appropriate precursor ion to product ion transition (e.g., m/z 593.4 → fragment ion).

      • Optimize ion source parameters (e.g., gas flows, temperatures) and collision energies for maximum signal intensity.

  • Quantification:

    • Construct a calibration curve by plotting the ratio of the peak area of the this compound standard to the peak area of the internal standard against the concentration of the this compound standard.

    • Determine the concentration of this compound in the samples by interpolating the peak area ratio of the analyte to the internal standard from the calibration curve.

Data Presentation

The following tables present representative quantitative data for the validation of an HPLC-MS/MS method for this compound using 3,3'-dimethoxythis compound as an internal standard. Disclaimer: The following data is illustrative and representative of typical performance for such an assay, based on published data for similar carotenoid analyses.[1][2] Actual performance may vary and must be determined experimentally.

Table 1: Linearity of this compound Quantification

Concentration (ng/mL)Analyte/IS Peak Area Ratio (Mean ± SD, n=3)% Accuracy
10.052 ± 0.004104.0
50.245 ± 0.01598.0
100.510 ± 0.025102.0
502.55 ± 0.12102.0
1005.05 ± 0.21101.0
50025.1 ± 1.1100.4
Linear Range 1 - 500 ng/mL
Correlation Coefficient (r²) > 0.998

Table 2: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (RSD%, n=6)Intra-day Accuracy (%)Inter-day Precision (RSD%, n=18)Inter-day Accuracy (%)
LLOQ18.5105.210.2103.5
Low36.298.77.899.1
Medium754.5101.35.9100.8
High4003.899.55.1100.2

Table 3: Recovery and Matrix Effect

QC LevelConcentration (ng/mL)Recovery (%)Matrix Effect (%)
Low392.5-5.2
High40095.1-3.8

Table 4: Limit of Detection (LOD) and Limit of Quantification (LOQ)

ParameterValue (ng/mL)
Limit of Detection (LOD)0.3
Limit of Quantification (LOQ)1.0

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_purification Purification cluster_product Final Product A 2,5-Dimethyl- 1,4-dimethoxybenzene S1 Bromination A->S1 B N-Bromosuccinimide B->S1 C Triphenylphosphine S2 Phosphonium Salt Formation C->S2 D Crocetindial S3 Wittig Reaction D->S3 S1->S2 S2->S3 P1 Column Chromatography S3->P1 FP 3,3'-Dimethoxythis compound (Internal Standard) P1->FP

Caption: Synthesis workflow for 3,3'-dimethoxythis compound.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing P1 Sample Collection P2 Spike with Internal Standard (3,3'-Dimethoxythis compound) P1->P2 P3 Solvent Extraction P2->P3 P4 Evaporation & Reconstitution P3->P4 A1 HPLC Separation (C30 Column) P4->A1 A2 MS/MS Detection (MRM Mode) A1->A2 D1 Peak Integration A2->D1 D2 Calculate Analyte/IS Ratio D1->D2 D3 Quantification via Calibration Curve D2->D3

Caption: Analytical workflow for this compound quantification.

References

Application Note: Techniques for Measuring Isorenieratene Concentration in Crude Oil

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Isorenieratene and its diagenetic derivatives are aromatic carotenoids found in crude oils and sedimentary rocks.[1][2] These molecules are significant biomarkers, as their biological precursors are synthesized almost exclusively by green sulfur bacteria (Chlorobiaceae).[3] The presence of this compound in geological samples is therefore a strong indicator of photic zone euxinia—a condition where anoxic and sulfide-rich waters extend into the photic zone of the water column—at the time of sediment deposition.[1] Accurate quantification of this compound in crude oil is crucial for paleoenvironmental reconstruction, oil-source rock correlation, and understanding petroleum systems.[4]

This document provides an overview of the primary analytical techniques used for this purpose and detailed protocols for sample preparation and analysis. The primary methods for the determination of this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD).

Analytical Challenges

The analysis of this compound in crude oil presents several challenges:

  • Complex Matrix: Crude oil is an exceptionally complex mixture of hydrocarbons, which can interfere with the analysis.[5]

  • Low Concentrations: this compound is a trace component, requiring highly sensitive analytical methods.

  • Thermal Instability: Carotenoids can be sensitive to heat and light, necessitating careful handling during sample preparation and analysis to prevent degradation.[6]

  • Isomeric Complexity: this compound and its derivatives can exist as multiple isomers, which may be difficult to separate chromatographically.[7]

Quantitative Data Summary

Quantitative data for the analysis of this compound specifically in crude oil is not widely published. The following tables provide a summary of typical performance characteristics for the recommended analytical techniques based on their application to similar compounds (other biomarkers or carotenoids) in complex matrices. These values should be considered illustrative and require validation for the specific crude oil matrix being analyzed.

Table 1: Comparison of Analytical Techniques for this compound Analysis

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-DAD)
Principle Separation by boiling point/polarity; detection by mass-to-charge ratio.Separation by polarity; detection by UV-Vis absorbance.
Selectivity Very High (using Selected Ion Monitoring - SIM).Moderate to High.
Sensitivity (Typical) Low picogram (pg) to low nanogram (ng).Low nanogram (ng).[8]
Limit of Detection (LOD) Illustrative: 0.1 - 10 ng/mLIllustrative: 0.003 - 5 µg/mL[8][9]
Limit of Quantification (LOQ) Illustrative: 0.5 - 30 ng/mLIllustrative: 0.01 - 10 µg/mL[8][9]
Advantages Excellent for structural confirmation; high resolution; established biomarker methods.[10][11]Direct analysis of thermolabile compounds; simpler sample cleanup.[8]
Disadvantages Requires derivatization for some compounds; potential for thermal degradation.Co-elution can be an issue; lower structural information than MS.
Typical Throughput LowerHigher

Table 2: Illustrative Concentrations of Key Biomarker Classes in Crude Oils

This table presents typical concentration ranges for major biomarker classes to provide context for the trace levels at which this compound might be found.

Biomarker ClassTypical Concentration Range in Crude OilSignificance
Hopanes 10 - 100+ ppm (µg/g)Source, maturity, biodegradation indicator.[12]
Steranes 5 - 50+ ppm (µg/g)Source organism input (algal vs. terrestrial), maturity.[13][14]
Aromatic Steroids 1 - 20 ppm (µg/g)Source and maturity indicator.[4]
This compound Derivatives Trace to low ppm levelsIndicator of photic zone euxinia.[1][2]

Experimental Protocols

Protocol 1: Sample Preparation from Crude Oil

This protocol describes the extraction and fractionation of crude oil to isolate the aromatic fraction containing this compound.

G cluster_prep Sample Preparation Workflow A Crude Oil Sample B Deasphalting (Precipitation with n-pentane) A->B C Maltene Fraction (Saturates, Aromatics, Resins) B->C D Column Chromatography (Silica/Alumina) C->D E Saturate Fraction (Elute with Hexane) D->E F Aromatic Fraction (Elute with Hexane:DCM) D->F G Polar/NSO Fraction (Elute with DCM:Methanol) D->G H Solvent Evaporation & Reconstitution F->H I Analysis by GC-MS or HPLC H->I

Caption: Workflow for crude oil sample preparation.

Methodology:

  • Deasphalting: a. Weigh approximately 100 mg of crude oil into a centrifuge tube. b. Add a 40-fold excess of n-pentane or n-hexane (e.g., 4 mL). c. Vortex thoroughly to dissolve the maltenes and precipitate the asphaltenes. d. Centrifuge the mixture and carefully decant the supernatant (the maltene fraction) into a clean vial. e. Wash the asphaltene precipitate with additional n-pentane, centrifuge, and combine the supernatant with the initial maltene fraction.

  • Fractionation by Column Chromatography: a. Prepare a chromatography column packed with activated silica gel and a small top layer of alumina. b. Apply the concentrated maltene fraction to the top of the column. c. Elute the Saturated Fraction: Elute with 2-3 column volumes of n-hexane. Collect this fraction. d. Elute the Aromatic Fraction: Elute with 3-4 column volumes of a mixture of n-hexane and dichloromethane (DCM), typically in a 70:30 v/v ratio. This fraction contains this compound. e. Elute the Polar (NSO) Fraction: Elute with 3-4 column volumes of a mixture of DCM and methanol (e.g., 50:50 v/v). This fraction can be discarded if only aromatics are of interest.

  • Concentration and Reconstitution: a. Evaporate the solvent from the collected aromatic fraction under a gentle stream of nitrogen at a temperature below 35°C. Avoid complete dryness.[12] b. Reconstitute the residue in a precise, small volume (e.g., 200 µL) of an appropriate solvent (e.g., isooctane for GC-MS, or mobile phase for HPLC) for analysis.

Protocol 2: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is for the identification and quantification of this compound and its derivatives in the isolated aromatic fraction.

G cluster_gcms GC-MS Analysis Workflow A Inject Aromatic Fraction B GC Separation (e.g., DB-5ms column) A->B C Ionization (EI) B->C D Mass Analyzer (Quadrupole) C->D E Data Acquisition (Full Scan & SIM) D->E F Data Processing E->F G Peak Identification (Retention Time, Mass Spectra) F->G H Quantification (External/Internal Standard) F->H

Caption: Workflow for this compound analysis by GC-MS.

Methodology:

  • Instrumentation:

    • Gas chromatograph coupled to a single quadrupole or triple quadrupole mass spectrometer.[4]

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, DB-5ms or equivalent non-polar column.

  • GC Conditions (Typical):

    • Injector: Splitless mode, 280-300°C.

    • Carrier Gas: Helium, constant flow rate of 1.0-1.2 mL/min.

    • Oven Program: 50°C (hold 2 min), ramp to 310°C at 4°C/min, hold for 20-30 min.[15]

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Acquisition Mode: Simultaneous Full Scan (m/z 50-650) for identification and Selected Ion Monitoring (SIM) for quantification.[4]

    • SIM Ions for this compound Derivatives: Monitor characteristic fragment ions such as m/z 133 and m/z 237 .[16]

  • Calibration and Quantification: a. Prepare a series of calibration standards of an authentic this compound standard (if available) or a suitable proxy compound. b. Spike standards with an internal standard (e.g., d10-anthracene) that does not co-elute with target analytes. c. Analyze the standards using the same GC-MS method to create a calibration curve based on the peak area ratio of the analyte to the internal standard. d. Analyze the prepared sample fractions. Identify this compound derivatives based on retention time and comparison of mass spectra with literature data.[16] e. Quantify using the calibration curve.

Protocol 3: Analysis by High-Performance Liquid Chromatography (HPLC-DAD)

This protocol is suitable for quantifying this compound, particularly when thermal degradation is a concern.

G cluster_hplc HPLC-DAD Analysis Workflow A Inject Aromatic Fraction B HPLC Separation (e.g., C18 or C30 column) A->B C Diode Array Detector (DAD) B->C D Data Acquisition (Chromatogram at ~450 nm & UV-Vis Spectrum) C->D E Data Processing D->E F Peak Identification (Retention Time, UV-Vis Spectrum) E->F G Quantification (External Standard) E->G

Caption: Workflow for this compound analysis by HPLC-DAD.

Methodology:

  • Instrumentation:

    • HPLC system with a gradient pump, autosampler, and Diode Array Detector (DAD).[17]

    • Column: Reversed-phase C18 or C30 "carotenoid" column (e.g., 250 mm x 4.6 mm, 5 µm). C30 columns offer better separation for carotenoid isomers.[6]

  • HPLC Conditions (Typical):

    • Mobile Phase A: Methanol/Water (e.g., 95:5 v/v) with ammonium acetate.

    • Mobile Phase B: Methyl-tert-butyl ether (MTBE) or Ethyl Acetate.

    • Flow Rate: 1.0 mL/min.

    • Gradient Program: Start with a high percentage of A, and run a gradient to increase the percentage of B over 30-40 minutes to elute the non-polar carotenoids. A specific gradient must be optimized.

    • Column Temperature: 25-30°C.[17]

  • DAD Conditions:

    • Detection Wavelength: Monitor at the absorbance maximum for this compound, typically around 450-480 nm .

    • Spectral Range: Scan from 250-600 nm to acquire full UV-Vis spectra for peak identification and purity assessment.

  • Calibration and Quantification: a. Prepare a series of calibration standards of an authentic this compound standard in the mobile phase. b. Analyze the standards to generate a calibration curve based on peak area at the maximum absorption wavelength. c. Analyze the reconstituted aromatic fraction. d. Identify the this compound peak by comparing its retention time and UV-Vis spectrum with the authentic standard. The characteristic three-fingered spectrum is a key identifier for carotenoids.[7] e. Quantify the concentration using the external standard calibration curve.

References

Application Notes and Protocols: Isorenieratene as a Proxy for Reconstructing Past Photic Zone Euxinia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isorenieratene and its diagenetic products, most notably isorenieratane, are powerful molecular fossils, or biomarkers, used to reconstruct ancient environmental conditions. Specifically, the presence of these aromatic carotenoids in sedimentary records is a key indicator of photic zone euxinia (PZE) – a condition where the sunlit surface waters of a marine or lacustrine environment are both anoxic (lacking oxygen) and sulfidic (containing hydrogen sulfide, H₂S).[1] These conditions are hostile to most eukaryotic life but create a niche for specific microorganisms, namely the green sulfur bacteria (GSB) of the family Chlorobiaceae.

The brown-colored strains of GSB are the primary producers of this compound.[2] These obligately anaerobic photoautotrophs utilize H₂S as an electron donor for photosynthesis. Their habitat is therefore restricted to the photic zone of stratified water bodies where there is an overlap of light penetration and the presence of sulfide. The preservation of this compound and its derivatives in sediments thus provides a direct line of evidence for the existence of PZE in the past, offering insights into periods of major oceanographic and climatic change, such as Oceanic Anoxic Events (OAEs).[1][3]

These application notes provide a comprehensive overview of the use of this compound as a proxy for PZE, including detailed protocols for its extraction and analysis, and quantitative data from relevant studies.

Data Presentation

The concentration of isorenieratane, a diagenetic product of this compound, can vary significantly depending on the depositional environment and the intensity of photic zone euxinia. Below is a summary of isorenieratane concentrations from various studies investigating ancient PZE events.

Geological EventLocationIsorenieratane Concentration (ng/g Total Organic Carbon)Reference
Oceanic Anoxic Event 2 (Cenomanian-Turonian Boundary)Tarfaya Basin, MoroccoRanging from below detection limit to ~1500Based on data from Kolonic et al. (2005) as presented in a study on OAE2[3]
Oceanic Anoxic Event 2 (Cenomanian-Turonian Boundary)Demerara Rise, Equatorial AtlanticRanging from ~100 to over 2500van Bentum et al. (2009) as cited in a study on the expansion of marine anoxia[1]
Permian-Triassic BoundaryVarious locationsPresent, indicating widespread PZEGrice et al. (1996, 2005) as cited in a study on this compound derivatives[1]

Experimental Protocols

The analysis of this compound and its derivatives from sediment samples involves a multi-step process encompassing lipid extraction, fractionation, and instrumental analysis.

Sample Preparation and Lipid Extraction

This protocol is a synthesized method based on standard practices for biomarker analysis from marine sediments.[4][5][6]

Materials:

  • Freeze-dryer

  • Mortar and pestle or solvent-rinsed mill

  • Soxhlet extraction apparatus or Accelerated Solvent Extractor (ASE)

  • Cellulose extraction thimbles (pre-extracted with dichloromethane/methanol)

  • Round-bottom flasks

  • Rotary evaporator

  • Dichloromethane (DCM), analytical grade

  • Methanol (MeOH), analytical grade

  • Internal standards (e.g., deuterated aromatic compounds)

Procedure:

  • Drying: Freeze-dry the sediment samples to remove all water content.

  • Homogenization: Grind the dried sediment to a fine, homogenous powder using a mortar and pestle or a mill.

  • Extraction:

    • Accurately weigh approximately 10-20 g of the homogenized sediment into a pre-extracted cellulose thimble.

    • Add a known amount of internal standard to the sample.

    • Place the thimble in a Soxhlet extractor.

    • Extract the sample with a mixture of DCM:MeOH (9:1 v/v) for 24-48 hours. The solvent should cycle through the extractor at a rate of 4-6 cycles per hour.

    • Alternatively, use an Accelerated Solvent Extractor (ASE) with the same solvent mixture at elevated temperature and pressure (e.g., 100 °C, 1500 psi) for a more rapid extraction.

  • Concentration:

    • Transfer the total lipid extract (TLE) to a round-bottom flask.

    • Reduce the solvent volume using a rotary evaporator at a temperature of 30-35 °C until near dryness.

    • Transfer the concentrated TLE to a pre-weighed vial using a small amount of DCM.

    • Dry the TLE completely under a gentle stream of nitrogen gas.

    • Determine the total mass of the TLE.

Fractionation of the Total Lipid Extract

To isolate the aromatic hydrocarbon fraction containing this compound and its derivatives, the TLE is fractionated using column chromatography.[7]

Materials:

  • Glass column

  • Silica gel (activated by heating at 120 °C for at least 4 hours)

  • Hexane, analytical grade

  • Dichloromethane (DCM), analytical grade

  • Methanol (MeOH), analytical grade

  • Sample vials

Procedure:

  • Column Packing:

    • Prepare a slurry of activated silica gel in hexane.

    • Pour the slurry into a glass column to create a packed bed.

    • Allow the hexane to drain until it is level with the top of the silica gel.

  • Sample Loading:

    • Dissolve a known amount of the TLE in a minimal volume of hexane.

    • Load the dissolved TLE onto the top of the silica gel column.

  • Elution:

    • Fraction 1 (Aliphatic Hydrocarbons): Elute with 2-3 column volumes of hexane.

    • Fraction 2 (Aromatic Hydrocarbons): Elute with 2-3 column volumes of a mixture of hexane:DCM (e.g., 8:2 v/v). This fraction will contain this compound and its derivatives.[7]

    • Fraction 3 (Polar Compounds): Elute with 2-3 column volumes of a mixture of DCM:MeOH (e.g., 1:1 v/v).

  • Concentration:

    • Collect each fraction in a separate, pre-weighed vial.

    • Concentrate each fraction to near dryness under a gentle stream of nitrogen gas.

    • The aromatic hydrocarbon fraction is now ready for instrumental analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The aromatic hydrocarbon fraction is analyzed by GC-MS to identify and quantify this compound and its diagenetic products. The following is a general GC-MS method for aromatic hydrocarbon analysis.[8][9][10][11]

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for aromatic hydrocarbon separation (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 µm)

  • Autosampler

GC Conditions:

  • Injector Temperature: 300 °C

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min

  • Oven Temperature Program:

    • Initial temperature: 40-70 °C, hold for 1-2 minutes.

    • Ramp 1: Increase to 150 °C at a rate of 10-20 °C/min.

    • Ramp 2: Increase to 300-320 °C at a rate of 4-6 °C/min.

    • Final hold: Hold at 300-320 °C for 15-20 minutes.

MS Conditions:

  • Ion Source Temperature: 230-280 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Scan Range: m/z 50-650

  • Acquisition Mode: Full scan for identification and Selected Ion Monitoring (SIM) for quantification of target compounds.

Identification and Quantification:

  • This compound and its derivatives are identified by comparing their mass spectra and retention times with those of authentic standards or published data.

  • Quantification is performed by integrating the peak areas of the target compounds in the SIM chromatograms and comparing them to the peak area of the internal standard.

Visualizations

Biogeochemical Cycle of this compound

biogeochemical_cycle cluster_water_column Water Column cluster_photic_zone Photic Zone (Sunlit) cluster_aphotic_zone Aphotic Zone (Dark, Anoxic, Sulfidic) cluster_sediment Sediment Green Sulfur Bacteria (Chlorobiaceae) Green Sulfur Bacteria (Chlorobiaceae) This compound Biosynthesis This compound Biosynthesis Green Sulfur Bacteria (Chlorobiaceae)->this compound Biosynthesis Produces This compound Deposition This compound Deposition This compound Biosynthesis->this compound Deposition Sinking & Deposition CO2 CO2 CO2->Green Sulfur Bacteria (Chlorobiaceae) H2S H2S H2S->Green Sulfur Bacteria (Chlorobiaceae) Light Light Light->Green Sulfur Bacteria (Chlorobiaceae) Sulfate Reducing Bacteria Sulfate Reducing Bacteria H2S_production H2S Production Sulfate Reducing Bacteria->H2S_production Sulfate (SO4^2-) Sulfate (SO4^2-) Sulfate (SO4^2-)->Sulfate Reducing Bacteria Organic Matter Organic Matter Organic Matter->Sulfate Reducing Bacteria H2S_production->H2S Early Diagenesis Early Diagenesis This compound Deposition->Early Diagenesis Isorenieratane (Preserved Biomarker) Isorenieratane (Preserved Biomarker) Early Diagenesis->Isorenieratane (Preserved Biomarker) Transformation Paleoenvironmental Reconstruction Paleoenvironmental Reconstruction Isorenieratane (Preserved Biomarker)->Paleoenvironmental Reconstruction Analyzed for

Caption: Biogeochemical cycle of this compound formation and preservation.

Experimental Workflow for this compound Analysis

experimental_workflow Sediment Sample Sediment Sample Freeze-drying & Homogenization Freeze-drying & Homogenization Sediment Sample->Freeze-drying & Homogenization Lipid Extraction (Soxhlet/ASE) Lipid Extraction (Soxhlet/ASE) Freeze-drying & Homogenization->Lipid Extraction (Soxhlet/ASE) Total Lipid Extract (TLE) Total Lipid Extract (TLE) Lipid Extraction (Soxhlet/ASE)->Total Lipid Extract (TLE) Column Chromatography Column Chromatography Total Lipid Extract (TLE)->Column Chromatography Aromatic Hydrocarbon Fraction Aromatic Hydrocarbon Fraction Column Chromatography->Aromatic Hydrocarbon Fraction GC-MS Analysis GC-MS Analysis Aromatic Hydrocarbon Fraction->GC-MS Analysis Data Analysis Data Analysis GC-MS Analysis->Data Analysis Identification & Quantification of Isorenieratane Identification & Quantification of Isorenieratane Data Analysis->Identification & Quantification of Isorenieratane

Caption: Experimental workflow for the analysis of this compound derivatives.

Logical Relationship: this compound as a Proxy for Photic Zone Euxinia

logical_relationship cluster_conditions Environmental Conditions Anoxia Anoxia Green Sulfur Bacteria Green Sulfur Bacteria Anoxia->Green Sulfur Bacteria Requires Sulfidic Waters (H2S) Sulfidic Waters (H2S) Sulfidic Waters (H2S)->Green Sulfur Bacteria Requires Photic Zone (Light) Photic Zone (Light) Photic Zone (Light)->Green Sulfur Bacteria Requires This compound Production This compound Production Green Sulfur Bacteria->this compound Production Leads to Isorenieratane in Sediment Isorenieratane in Sediment This compound Production->Isorenieratane in Sediment Preserved as Photic Zone Euxinia Photic Zone Euxinia Isorenieratane in Sediment->Photic Zone Euxinia Indicates

Caption: Logical relationship of this compound as a proxy for PZE.

References

Troubleshooting & Optimization

Technical Support Center: Isorenieratene Extraction and Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to common challenges encountered during the extraction and purification of isorenieratene. The information is presented in a question-and-answer format to directly address specific issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it challenging to work with?

This compound is an aromatic carotenoid pigment produced by certain bacteria, such as green sulfur bacteria (e.g., Chlorobium phaeobacteroides) and some actinobacteria (e.g., Brevibacterium linens, Rhodococcus sp.).[1][2] Like other carotenoids, its highly conjugated double bond system makes it susceptible to degradation by light, heat, and oxidation, posing significant challenges during extraction and purification.[3] Its hydrophobic nature also dictates the choice of solvents and chromatographic conditions.

Q2: What are the most common impurities I can expect to encounter?

The most common impurities are other carotenoids biosynthetically related to this compound. A frequent and challenging impurity to separate is β-carotene , which often co-elutes with this compound in reversed-phase chromatography.[4] Other potential impurities include biosynthetic precursors such as γ-carotene and various isomers of this compound.[4]

Q3: How can I minimize degradation of this compound during my experiments?

To minimize degradation, it is crucial to work under subdued light and at low temperatures (e.g., on ice or at 4°C) whenever possible.[3] The use of antioxidants, such as butylated hydroxytoluene (BHT) or α-tocopherol, in extraction solvents can help prevent oxidative degradation.[5] Additionally, processing samples quickly and storing extracts under an inert atmosphere (e.g., nitrogen or argon) at low temperatures (-20°C or -80°C) is recommended for long-term stability.

Troubleshooting Guides

Low Extraction Yield
Symptom Possible Cause Suggested Solution
Low overall yield of crude extract. Inefficient cell lysis: Bacterial cell walls may be resistant to the chosen extraction method.- For Gram-positive bacteria like Brevibacterium and Rhodococcus, consider enzymatic pre-treatment (e.g., lysozyme).- Mechanical disruption methods like sonication or bead beating can be effective.
Inappropriate solvent choice: The solvent may not be optimal for solubilizing this compound from the cellular matrix.- A mixture of polar and non-polar solvents is often effective. Common choices for carotenoids include acetone, methanol, ethanol, and chloroform. A common combination is a mixture of methanol, ethyl acetate, and acetonitrile.[4]- Test a range of solvent systems to find the most efficient one for your specific bacterial strain.
Insufficient solvent volume or extraction time: The solvent may be saturated, or the extraction may not have reached equilibrium.- Increase the solvent-to-biomass ratio.- Extend the extraction time or perform multiple extraction cycles.
Yield decreases upon scaling up the extraction. Mass transfer limitations: In larger volumes, mixing and solvent penetration may be less efficient.- Ensure vigorous and consistent agitation during extraction.- Consider using extraction techniques that improve mass transfer, such as ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE).
Purification Challenges (Chromatography)
Symptom Possible Cause Suggested Solution
Poor separation of this compound from other carotenoids (e.g., β-carotene). Suboptimal stationary phase: Standard C18 columns may not provide sufficient selectivity for closely related carotenoids.- Utilize a C30 reversed-phase column, which is specifically designed for separating carotenoid isomers and structurally similar compounds.
Inadequate mobile phase gradient: The gradient may not be shallow enough to resolve compounds with similar retention times.- Optimize the gradient profile. A slow, shallow gradient can improve resolution. A typical mobile phase system for carotenoid separation is a gradient of water/methanol/acetonitrile (Solvent A) and methanol/ethyl acetate/acetonitrile (Solvent B).[4]
Broad or tailing peaks. Column overloading: Injecting too much sample can lead to poor peak shape.- Reduce the sample load.- Use a preparative or semi-preparative column with a larger diameter for larger sample quantities.
Secondary interactions with the stationary phase: Residual silanol groups on silica-based columns can interact with the analyte.- Use an end-capped column.- Add a small amount of a competing agent, like triethylamine, to the mobile phase (use with caution and check for compatibility).
Loss of product during purification. Degradation on the column: this compound may degrade if the purification process is too long or exposed to harsh conditions.- Work quickly and at a controlled temperature if possible.- Ensure the mobile phase is degassed to prevent oxidation.
Irreversible adsorption to the stationary phase. - Test different stationary phases (e.g., different types of silica or polymer-based columns).- Ensure the sample is fully dissolved in the mobile phase before injection.

Quantitative Data

The following table summarizes reported data on this compound and related carotenoid extraction and purification. Note that yields and recovery rates are highly dependent on the specific strain, cultivation conditions, and methods used.

Organism Extraction Solvent/Method Compound Yield/Recovery Reference
Brevibacterium linensNot specifiedTotal Carotenoids0.2 to 0.6 mg/g dry biomass[2]
Rhodococcus sp. B7740Not specifiedThis compoundPurified by HSCCC[1]
Antimicrobial PeptideRP-HPLC (Semi-preparative)D-V13KDAverage 90.7% recovery[6]

Note: Specific quantitative data for this compound extraction yield and purification recovery is limited in the reviewed literature. The data for the antimicrobial peptide is included to provide a general benchmark for recovery rates in preparative HPLC.

Experimental Protocols

Protocol 1: Extraction of this compound from Rhodococcus sp.

This protocol is a general guideline based on methods for carotenoid extraction from bacteria.

  • Cell Harvesting: Centrifuge the bacterial culture (e.g., 5,000 x g for 15 minutes at 4°C). Discard the supernatant and wash the cell pellet with a suitable buffer (e.g., phosphate-buffered saline).

  • Cell Lysis (Optional but Recommended): Resuspend the cell pellet in a lysis buffer containing lysozyme and incubate to facilitate cell wall disruption.

  • Solvent Extraction:

    • Add a mixture of methanol and ethyl acetate (e.g., 1:1 v/v) to the cell pellet.

    • Vortex vigorously for 20 minutes, ensuring the pellet is fully dispersed.

    • To enhance extraction, sonicate the mixture in an ultrasonic bath for 15 minutes.

    • Perform all steps on ice and under dim light to minimize degradation.

  • Phase Separation and Collection:

    • Centrifuge the mixture (e.g., 5,000 x g for 10 minutes at 4°C) to pellet the cell debris.

    • Carefully collect the colored supernatant containing the carotenoid extract.

    • Repeat the extraction process on the pellet with fresh solvent to maximize yield.

  • Drying and Storage:

    • Combine the supernatants and evaporate the solvent under a stream of nitrogen.

    • Store the dried extract at -80°C under an inert atmosphere until further purification.

Protocol 2: Purification of this compound by HPLC

This protocol is adapted from methods for the separation of carotenoids.[4]

  • Sample Preparation: Re-dissolve the dried crude extract in a small volume of the initial HPLC mobile phase (e.g., 70% Solvent B). Filter the sample through a 0.22 µm syringe filter to remove any particulates.

  • HPLC System:

    • Column: C30 reversed-phase column (e.g., 5 µm, 4.6 x 250 mm).

    • Solvent A: Water/Methanol/Acetonitrile (e.g., 62.5:21:16.5 by volume).

    • Solvent B: Methanol/Ethyl Acetate/Acetonitrile (e.g., 50:30:20 by volume).

    • Detector: Diode Array Detector (DAD) or UV-Vis detector set to the maximum absorbance of this compound (approximately 450-480 nm).

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Gradient:

      • Start with 70% Solvent B.

      • Increase linearly to 94% Solvent B over 10 minutes.

      • Increase to 100% Solvent B over the next 32 minutes.

      • Hold at 100% Solvent B for 6 minutes.

      • Return to 70% Solvent B and re-equilibrate the column.

  • Fraction Collection: Collect the fractions corresponding to the this compound peak based on the chromatogram.

  • Post-Purification: Evaporate the solvent from the collected fractions under nitrogen. Store the purified this compound at -80°C under an inert atmosphere.

Visualizations

Biosynthetic Pathway of this compound in Actinobacteria

Isorenieratene_Biosynthesis GGPP Geranylgeranyl pyrophosphate Phytoene Phytoene GGPP->Phytoene CrtB Lycopene Lycopene Phytoene->Lycopene CrtI beta_Carotene β-Carotene Lycopene->beta_Carotene CrtY This compound This compound beta_Carotene->this compound CrtU

This compound biosynthesis pathway in Actinobacteria.
General Experimental Workflow for this compound Extraction and Purification

Isorenieratene_Workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis Harvest Cell Harvesting Lysis Cell Lysis Harvest->Lysis Solvent_Ext Solvent Extraction Lysis->Solvent_Ext Centrifuge1 Centrifugation Solvent_Ext->Centrifuge1 Collect_Supernatant Collect Supernatant Centrifuge1->Collect_Supernatant Dry_Extract Dry Extract Collect_Supernatant->Dry_Extract Redissolve Redissolve & Filter Dry_Extract->Redissolve HPLC HPLC Separation Redissolve->HPLC Collect_Fractions Fraction Collection HPLC->Collect_Fractions Dry_Pure Dry Pure this compound Collect_Fractions->Dry_Pure Purity_Check Purity & Identity (UV-Vis, MS) Dry_Pure->Purity_Check

Workflow for this compound extraction and purification.

References

Technical Support Center: Optimizing HPLC Parameters for Isorenieratene and Chlorobactene Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing High-Performance Liquid Chromatography (HPLC) parameters for the effective separation of the aromatic carotenoids isorenieratene and chlorobactene.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in separating this compound and chlorobactene?

A1: The main challenge lies in their structural similarity. Both are aromatic carotenoids, with this compound being a dicyclic and chlorobactene a monocyclic carotenoid derived from a common biosynthetic pathway in green sulfur bacteria.[1][2] This similarity can lead to co-elution or poor resolution with standard HPLC methods.

Q2: What type of HPLC column is recommended for this separation?

A2: A C30 reversed-phase column is highly recommended.[3][4] The longer alkyl chain of the C30 stationary phase provides greater shape selectivity for hydrophobic, structurally related isomers like carotenoids, often resulting in superior resolution compared to more common C18 columns.[3][4]

Q3: What mobile phases are typically used for the separation of this compound and chlorobactene?

A3: A gradient elution using a mixture of methanol, an ether like methyl-tert-butyl ether (MTBE) or ethyl acetate, and water is common.[1][3] For instance, a gradient of methanol/water and MTBE can effectively separate a range of carotenoids, including this compound and chlorobactene.[1][3]

Q4: How does temperature affect the separation of these carotenoids?

A4: Column temperature is a critical parameter. Lower temperatures, around 13-20°C, can maximize the selectivity for carotenoid isomers, while higher temperatures may decrease retention times but potentially reduce resolution between closely related structures.[3]

Q5: Can mobile phase additives improve the separation?

A5: Yes, additives can enhance peak shape and resolution. For carotenoid separations, small amounts of a non-polar solvent or a reagent that reduces silanol interactions can be beneficial. The choice of additive should be carefully optimized for the specific column and analytes.

Q6: How can I prevent the degradation of this compound and chlorobactene during analysis?

A6: Carotenoids are susceptible to degradation by light, heat, and oxidation. It is crucial to work with minimal light exposure, use amber vials, and consider adding an antioxidant like butylated hydroxytoluene (BHT) to your solvents. Samples should be stored at low temperatures (e.g., -20°C) and analyzed promptly after preparation.

Troubleshooting Guides

This section provides solutions to common problems encountered during the HPLC separation of this compound and chlorobactene.

Problem 1: Poor Resolution or Co-elution of this compound and Chlorobactene Peaks

Possible Causes & Solutions:

CauseRecommended Solution
Inadequate Stationary Phase Switch from a C18 to a C30 column to enhance shape selectivity for these structurally similar carotenoids.
Suboptimal Mobile Phase Gradient Adjust the gradient to be shallower, increasing the elution time to allow for better separation. Experiment with different solvent compositions, such as varying the ratio of methanol to MTBE.
Incorrect Column Temperature Optimize the column temperature. Start at a lower temperature (e.g., 15-20°C) and incrementally increase it to find the optimal balance between resolution and analysis time.
Inappropriate Flow Rate Decrease the flow rate to allow for more interaction between the analytes and the stationary phase, which can improve resolution.
Problem 2: Peak Tailing for this compound or Chlorobactene

Possible Causes & Solutions:

CauseRecommended Solution
Secondary Interactions with Stationary Phase This can occur due to interactions with residual silanols on the silica support. Ensure your column is well-endcapped. Consider adding a small amount of a competitive base to the mobile phase.
Column Overload Inject a smaller sample volume or dilute the sample to prevent overloading the column, which can lead to peak asymmetry.
Column Degradation If the column is old or has been used with aggressive mobile phases, the packing material may be degraded. Replace the column.
Inappropriate pH of Mobile Phase While less common for non-ionizable carotenoids, ensure the mobile phase pH is neutral and consistent.
Problem 3: Broad Peaks for this compound and Chlorobactene

Possible Causes & Solutions:

CauseRecommended Solution
Extra-Column Volume Minimize the length and internal diameter of tubing between the injector, column, and detector to reduce band broadening.
Slow Sample Injection Ensure the injection is rapid and the sample is introduced as a narrow band onto the column.
Sample Solvent Incompatibility Dissolve the sample in a solvent that is weaker than or similar in strength to the initial mobile phase to ensure proper focusing at the head of the column.
High Flow Rate A flow rate that is too high can lead to peak broadening. Optimize the flow rate for the best balance of analysis time and peak sharpness.

Data Presentation

The following tables summarize the expected impact of key HPLC parameters on the separation of this compound and chlorobactene.

Table 1: Effect of Stationary Phase on Retention Time and Resolution

Stationary PhaseThis compound Retention Time (min)Chlorobactene Retention Time (min)Estimated Resolution (Rs)
C18 18.519.21.2
C30 22.123.52.1
Data is illustrative and based on the principle that C30 columns provide better separation for carotenoid isomers.

Table 2: Effect of Column Temperature on Retention Time and Resolution (C30 Column)

Temperature (°C)This compound Retention Time (min)Chlorobactene Retention Time (min)Estimated Resolution (Rs)
30 20.521.81.8
20 22.123.52.1
15 24.025.62.3
Data is illustrative, showing the general trend of increased retention and resolution at lower temperatures.

Table 3: Effect of Mobile Phase Gradient on Separation

Gradient ProfileThis compound Retention Time (min)Chlorobactene Retention Time (min)Analysis Time (min)
Fast Gradient (e.g., 5 min) 15.215.920
Optimized Gradient (e.g., 10 min) 22.123.530
Shallow Gradient (e.g., 20 min) 28.530.240
Data is illustrative, demonstrating the trade-off between analysis time and separation.

Experimental Protocols

Optimized HPLC Method for this compound and Chlorobactene Separation

This protocol is adapted from a method developed for the analysis of carotenoids from green sulfur bacteria.[1]

1. HPLC System and Column:

  • HPLC System: A standard HPLC system with a gradient pump, autosampler, column oven, and a photodiode array (PDA) detector.

  • Column: C30 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm).

2. Mobile Phase:

  • Solvent A: Acetonitrile/Methanol/Water (81:9:10, v/v/v)

  • Solvent B: Methanol/Ethyl Acetate (68:32, v/v)

3. Gradient Program:

Time (min)% Solvent A% Solvent B
01000
21000
250100
350100
361000
451000

4. Other Parameters:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 20°C

  • Injection Volume: 20 µL

  • Detection Wavelength: 450 nm (with PDA scanning from 250-600 nm to confirm peak identity)

5. Sample Preparation:

  • Extract carotenoids from the sample matrix using a suitable solvent (e.g., acetone, methanol, or a mixture).

  • Evaporate the solvent under a stream of nitrogen.

  • Reconstitute the dried extract in the initial mobile phase.

  • Filter the sample through a 0.22 µm syringe filter before injection.

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_processing Data Processing sp1 Sample Extraction (e.g., with acetone/methanol) sp2 Solvent Evaporation (under Nitrogen) sp1->sp2 sp3 Reconstitution in Initial Mobile Phase sp2->sp3 sp4 Sample Filtration (0.22 µm filter) sp3->sp4 ha1 Injection onto C30 Column sp4->ha1 ha2 Gradient Elution ha1->ha2 ha3 PDA Detection (450 nm) ha2->ha3 ha4 Data Acquisition ha3->ha4 dp1 Peak Integration ha4->dp1 dp2 Quantification dp1->dp2 dp3 Purity Check (via PDA spectra) dp1->dp3

Caption: Experimental workflow for the HPLC analysis of this compound and chlorobactene.

troubleshooting_logic cluster_resolution Resolution Issues cluster_peak_shape Peak Shape Problems cluster_broadening Peak Broadening start Poor Separation of This compound & Chlorobactene r1 Co-elution or Rs < 1.5 start->r1 ps1 Peak Tailing start->ps1 pb1 Broad Peaks start->pb1 r2 Switch to C30 Column r1->r2 Using C18? r3 Optimize Gradient (make shallower) r1->r3 Gradient too steep? r4 Decrease Column Temperature (e.g., 15-20°C) r1->r4 Temp too high? ps2 Reduce Sample Concentration ps1->ps2 Overload? ps3 Check Column Health ps1->ps3 Column old? pb2 Check Extra-Column Volume pb1->pb2 System optimized? pb3 Ensure Sample Solvent is Weak pb1->pb3 Solvent mismatch?

Caption: Troubleshooting logic for common HPLC separation issues of this compound and chlorobactene.

References

Preventing isorenieratene degradation during sample preparation and analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of isorenieratene during sample preparation and analysis.

Troubleshooting Guides

This section addresses specific issues that may arise during the handling and analysis of this compound, providing potential causes and practical solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low or no this compound detected in the sample. Degradation during extraction: Exposure to light, heat, or oxygen.• Work under dim light or use amber-colored glassware. • Keep samples on ice or at 4°C throughout the extraction process. • Use degassed solvents and consider flushing with nitrogen or argon to create an inert atmosphere.[1] • Add an antioxidant, such as Butylated Hydroxytoluene (BHT), to the extraction solvent (e.g., 0.01% w/v).[2]
Incomplete cell lysis and extraction. • Ensure thorough cell disruption. For bacteria, consider methods like sonication or bead beating in addition to solvent extraction.
Improper storage of samples or extracts. • Store cell pellets and extracts at -80°C for long-term storage. • For short-term storage, keep extracts at -20°C in the dark.[3] Even at -20°C in the dark, breakdown rates of around 5% per day have been observed for some carotenoids.[3]
Appearance of unexpected peaks in HPLC chromatogram. Isomerization: Exposure to light, heat, or acidic conditions can cause the formation of cis-isomers from the all-trans form.• Minimize exposure to light and heat during all steps. • Ensure all solvents and glassware are free of acid residues. The use of a C30 column in HPLC can help separate various cis-isomers.[4]
Oxidation products: Reaction with atmospheric oxygen.• Work under an inert atmosphere (nitrogen or argon). • Use freshly prepared, degassed solvents. • Incorporate antioxidants in the extraction and storage solvents.
Variable or inconsistent quantification results. Degradation of standard solutions. • Prepare fresh standard solutions daily from a stock stored at -20°C in the dark. Significant breakdown of concentrated stock solutions of standards can occur at a rate of about 2% per day even under these conditions.[5] • Use a spectrophotometer to verify the concentration of the standard before each use.
Inconsistent extraction efficiency. • Standardize the extraction protocol, ensuring consistent sample volumes, solvent volumes, and extraction times. • Use an internal standard to account for variations in extraction and injection volumes.
Instrument variability. • Regularly perform system suitability tests to ensure the HPLC system is performing optimally.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound degradation?

A1: this compound, like other carotenoids, is susceptible to degradation from exposure to light, heat, and oxygen.[4] Acidic conditions can also promote isomerization and degradation.[6] Oxidative degradation is a principal cause of carotenoid loss.[6]

Q2: How should I store my this compound-containing samples and extracts?

A2: For long-term storage, it is best to store cell pellets or lyophilized material at -80°C. Extracted this compound in solvent should be stored under an inert atmosphere (e.g., argon or nitrogen) at -20°C or, preferably, -80°C in the dark. Carotenoid extracts are unstable; even in the dark at -20°C and with antioxidants, degradation of about 5% per day has been observed for some carotenoids.[3]

Q3: What is the best way to protect this compound from light-induced degradation?

A3: To minimize photodegradation, all sample preparation steps should be carried out under dim or red light. Use amber-colored vials or wrap glassware and tubes with aluminum foil.[2]

Q4: Can I use heat to improve the extraction efficiency of this compound?

A4: While mild heating may sometimes improve extraction for certain compounds, it is generally not recommended for carotenoids as it can lead to significant degradation and isomerization.[5] If a heating step is unavoidable, it should be as brief as possible and at the lowest effective temperature.

Q5: What antioxidants can I use to stabilize this compound, and at what concentration?

A5: Butylated hydroxytoluene (BHT) is a commonly used antioxidant for stabilizing carotenoids. A concentration of 0.01% (w/v) in the extraction and storage solvents is typically effective.[2] Other antioxidants like α-tocopherol can also be used.

Q6: I see multiple peaks in my HPLC that have similar spectra to this compound. What are they?

A6: These are likely cis-isomers of this compound. The all-trans isomer is the most stable and abundant form, but exposure to light, heat, or acid can cause the formation of various cis-isomers, which will have slightly different retention times on a C30 HPLC column.

Q7: Is this compound stable under acidic conditions?

A7: Carotenoids are generally unstable in the presence of strong acids, which can catalyze isomerization and degradation.[6] It is best to maintain neutral pH during extraction and analysis. A study on this compound under simulated gastric conditions, however, showed it to be rather stable.[3]

Quantitative Data on Carotenoid Degradation

While specific kinetic data for this compound degradation is limited in the literature, the following table summarizes degradation data for other common carotenoids to provide a general understanding of their stability under various conditions. This compound, being a relatively stable aromatic carotenoid, may exhibit slower degradation rates than some of the listed compounds.[3]

CarotenoidConditionSolvent/MatrixDegradation Rate/Half-life
β-Carotene 80°CMethanolFaster degradation than lutein and zeaxanthin.[7]
β-Carotene 80°CDichloromethaneFaster degradation than lutein and zeaxanthin.[7]
β-Carotene 80°CTetrahydrofuranDegraded faster than lycopene and lutein.[7]
Lycopene 80°CMethanolFaster degradation than lutein and zeaxanthin.[7]
Lycopene 80°CDichloromethaneFaster degradation than lutein and zeaxanthin.[7]
Lutein 80°CMethanolMore stable than β-carotene and lycopene.[7]
Zeaxanthin 80°CDichloromethaneMore stable than β-carotene and lycopene.[7]

Experimental Protocols

Protocol 1: Extraction of this compound from Bacterial Cells

This protocol is adapted from methods for carotenoid extraction from bacteria.[4]

Materials:

  • Bacterial cell pellet

  • Methanol (HPLC grade)

  • Acetone (p.a. grade)

  • Dichloromethane (p.a. grade)

  • Butylated Hydroxytoluene (BHT)

  • 15 mL polypropylene tubes

  • Ultrasonic bath

  • Centrifuge

Procedure:

  • Harvest bacterial cells by centrifugation (e.g., 4,000 x g, 4°C, 10 min). Discard the supernatant.

  • Perform a second centrifugation step (e.g., 11,000 x g, 4°C, 1 min) and carefully remove any remaining liquid medium with a pipette.[4]

  • Place the cell pellet on ice. All subsequent steps should be performed under dim light.

  • Add 1 mL of methanol containing 0.1% BHT to the cell pellet.

  • Vortex vigorously for 1 minute to resuspend the cells.

  • Sonicate the sample in an ultrasonic bath for 15 minutes.

  • Add 1 mL of acetone, vortex for 1 minute, and sonicate for another 15 minutes.

  • Add 1 mL of dichloromethane and vortex thoroughly for 2 minutes until the mixture is homogenous.[4]

  • Centrifuge at 4,000 x g for 5 minutes to pellet the cell debris.

  • Carefully transfer the supernatant containing the this compound extract to a fresh, amber-colored vial.

  • Dry the extract under a gentle stream of nitrogen.

  • Reconstitute the dried extract in a suitable solvent for HPLC analysis (e.g., a mixture of mobile phase A and B).

Protocol 2: HPLC Analysis of this compound

This method is based on established protocols for the separation of carotenoids from green sulfur bacteria.[8]

Instrumentation and Columns:

  • HPLC system with a photodiode array (PDA) or UV-Vis detector.

  • Reversed-phase C18 column (e.g., 5 µm, 25 cm x 4.6 mm).

Mobile Phase:

  • Solvent A: Water/Methanol/Acetonitrile (62.5:21:16.5 by volume)

  • Solvent B: Methanol/Ethyl Acetate/Acetonitrile (50:30:20 by volume)

Gradient Program:

Time (min) % Solvent A % Solvent B
0 30 70
10 6 94
42 0 100
48 0 100
51 30 70

| 60 | 30 | 70 |

HPLC Parameters:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detection Wavelength: 450 nm (or scan from 250-600 nm with a PDA detector)

  • Column Temperature: 25°C

Visualizations

Isorenieratene_Degradation_Pathway This compound This compound (all-trans) Cis_Isomers cis-Isomers This compound->Cis_Isomers Oxidation_Products Oxidation Products (e.g., epoxides, apocarotenoids) This compound->Oxidation_Products Degradation Further Degradation (colorless compounds) Cis_Isomers->Degradation Oxidation_Products->Degradation Light Light Light->this compound Isomerization Heat Heat Heat->this compound Isomerization & Oxidation Oxygen Oxygen Oxygen->this compound Oxidation Acid Acid Acid->this compound Isomerization

Caption: Major degradation pathways of this compound.

Experimental_Workflow cluster_preparation Sample Preparation (Low Light) cluster_analysis Analysis Harvest Harvest Cells (Centrifugation) Extract Solvent Extraction (with BHT) Harvest->Extract Dry Dry Extract (Nitrogen Stream) Extract->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute HPLC HPLC-PDA Analysis Reconstitute->HPLC Quantify Quantification (Peak Area) HPLC->Quantify Protect Protect from: - Light - Heat - Oxygen Protect->Harvest Protect->Extract Protect->Dry

References

Technical Support Center: Isorenieratene Production in Chlorobium Cultures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of isorenieratene from Chlorobium cultures.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the cultivation of Chlorobium for this compound production.

1. Why is my Chlorobium culture not growing or growing very slowly?

Slow or no growth is a common issue that can be attributed to several factors. Chlorobium species are obligate anaerobes and photolithoautotrophs with specific growth requirements.

Troubleshooting Steps:

  • Verify Anaerobic Conditions: Chlorobium are strict anaerobes. Ensure your culture vessel is completely sealed and that the medium was properly degassed with an oxygen-free gas (e.g., N₂/CO₂) before inoculation. Any oxygen contamination can inhibit growth.

  • Check Inoculum Health: Use a healthy, actively growing starter culture. Cultures that are too old or have been stored improperly may have low viability.

  • Confirm Medium Composition: Ensure all essential nutrients are present in your medium. A typical freshwater medium for Chlorobium contains essential salts, a buffer, a sulfide source, a nitrogen source, phosphate, and trace elements.

  • Optimize Temperature: Most this compound-producing Chlorobium species, such as Chlorobium phaeobacteroides, have an optimal growth temperature around 25-30°C. Ensure your incubator is maintaining the correct temperature.

  • Adjust pH: The optimal pH for most Chlorobium species is between 6.0 and 7.0, with a common optimum around pH 6.8. Verify the pH of your medium after preparation and autoclaving.

  • Light Intensity: While Chlorobium are photosynthetic, they are adapted to low-light conditions. High light intensity can be inhibitory.

2. My Chlorobium culture is growing well, but the this compound yield is low. What are the possible causes?

Low this compound yield despite good cell density suggests that the culture conditions are suboptimal for carotenoid biosynthesis or that there might be a metabolic bottleneck.

Troubleshooting Steps:

  • Suboptimal Light Intensity: this compound production is sensitive to light. While high light can inhibit growth, very low light might not provide sufficient energy for robust carotenoid synthesis. For Chlorobium phaeobacteroides, optimal light intensities for growth have been reported in the range of 5-30 µmol photons m⁻²s⁻¹. It has been observed that the carotenoid-to-bacteriochlorophyll e ratio changes with light intensity, with the proportion of beta-end group carotenoids (like this compound) increasing with higher light intensity within the optimal range.[1]

  • Incorrect Sulfide Concentration: Hydrogen sulfide (H₂S) serves as the primary electron donor for photosynthesis in Chlorobium. While essential, high concentrations can be toxic. For some Chlorobium species, maintaining the sulfide concentration below 0.1 mM has been shown to be optimal for vigorous growth.[2] For Chlorobium phaeobacteroides, optimal growth has been observed at a sulfide concentration of 160 mg/L (approximately 5 mM).[3] It is crucial to monitor and maintain a stable, non-inhibitory sulfide concentration throughout the cultivation period.

  • Nutrient Limitation:

    • Nitrogen: Nitrogen is a critical component of proteins, including the enzymes involved in the this compound biosynthesis pathway. Ensure your medium has an adequate supply of a suitable nitrogen source, such as ammonium chloride.

    • Phosphate: Phosphorus is essential for nucleic acids and energy transfer molecules (ATP), which are required for all biosynthetic processes.

    • Trace Elements: Key enzymes in metabolic pathways often require specific metal cofactors. Ensure your trace element solution is correctly formulated and added to the medium.

  • Accumulation of Precursors: A low yield of this compound could be due to the accumulation of its precursors, such as lycopene or γ-carotene. This may indicate a bottleneck at the cyclization steps catalyzed by the enzymes CruA and CruB.[2] This could be due to suboptimal conditions for these enzymes or a genetic issue with the strain. Analysis of the pigment profile by HPLC can confirm the accumulation of these intermediates.

3. How can I confirm if my culture is producing this compound and its precursors?

High-Performance Liquid Chromatography (HPLC) is the standard method for separating and identifying carotenoids.

Troubleshooting Steps:

  • Pigment Extraction: Extract pigments from a cell pellet using a solvent mixture such as acetone/methanol or chloroform/methanol. The extraction should be performed in dim light to prevent photodegradation of the carotenoids.

  • HPLC Analysis: Analyze the pigment extract using a C18 reverse-phase HPLC column. A gradient of solvents is typically used for separation. This compound and its precursors can be identified by their characteristic retention times and absorption spectra.

  • Precursor Identification:

    • Lycopene: Accumulation of lycopene, the precursor to γ-carotene, would suggest an issue with the first cyclization step.

    • γ-Carotene: An accumulation of γ-carotene points to a potential inefficiency in the second cyclization step, which is the first committed step to this compound synthesis.[2]

4. My culture appears brownish-green, but the this compound yield is still low. What does the color indicate?

The brown color of this compound-producing Chlorobium species is due to the presence of both bacteriochlorophyll e and the carotenoid this compound. A change in the culture color can indicate a shift in the pigment composition.

Troubleshooting Steps:

  • Spectroscopic Analysis: Perform a whole-cell absorbance scan. A healthy this compound-producing culture will have characteristic peaks for both bacteriochlorophyll e and this compound. A shift in the ratio of these peaks can indicate a change in pigment synthesis.

  • Microscopy: Check the culture for any visible contaminants. Contamination with other microorganisms can affect the overall culture health and pigment production.

Data Presentation

Table 1: Optimal Growth and Culture Parameters for this compound-Producing Chlorobium Species

ParameterOptimal RangeNotes
Light Intensity 5 - 30 µmol photons m⁻²s⁻¹Higher intensities within this range may favor a higher this compound to bacteriochlorophyll ratio.[1]
Sulfide (S²⁻) Concentration ~5 mM (160 mg/L)Concentrations should be monitored as high levels can be inhibitory.[3] For some species, maintaining <0.1 mM is optimal.[2]
Temperature 25 - 30 °CSpecies-specific; verify the optimum for your strain.
pH 6.0 - 7.0Optimal for most species is around 6.8.
Nitrogen Source Ammonium Chloride (NH₄Cl)Ensure sufficient concentration to avoid limitation.
Carbon Source Carbon Dioxide (CO₂)Chlorobium are autotrophs. Some strains can assimilate acetate, which may augment growth.[3]

Experimental Protocols

1. Protocol for this compound Extraction

This protocol should be performed under dim light to minimize pigment degradation.

  • Harvest Chlorobium cells from the culture medium by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).

  • Discard the supernatant and wash the cell pellet with a suitable buffer (e.g., phosphate buffer).

  • Resuspend the cell pellet in a known volume of acetone or a 7:2 (v/v) mixture of acetone and methanol.

  • Disrupt the cells using sonication or bead beating until the green/brown color is extracted into the solvent.

  • Centrifuge the mixture to pellet the cell debris.

  • Carefully transfer the supernatant containing the pigments to a fresh tube.

  • Dry the extract under a stream of nitrogen gas.

  • Resuspend the dried pigment extract in a suitable solvent for HPLC analysis (e.g., acetone or the initial mobile phase of your HPLC gradient).

2. Protocol for Quantitative Analysis of this compound by HPLC

  • HPLC System: A standard HPLC system with a C18 reverse-phase column and a photodiode array (PDA) or UV-Vis detector is required.

  • Mobile Phase: A common mobile phase for carotenoid separation is a gradient of two solvents. For example:

    • Solvent A: Acetonitrile:Methanol:Water (e.g., 85:5:10 v/v/v)

    • Solvent B: Methanol:Ethyl acetate (e.g., 68:32 v/v)

  • Gradient Elution: A typical gradient might start with a high percentage of Solvent A, gradually increasing the proportion of Solvent B to elute the more nonpolar carotenoids.

  • Detection: Monitor the elution profile at the absorbance maximum of this compound, which is around 450-480 nm.

  • Quantification: Create a standard curve using a purified this compound standard of known concentrations. Plot the peak area against the concentration to determine the concentration of this compound in your samples.

Visualizations

Isorenieratene_Biosynthesis_Pathway GGPP Geranylgeranyl diphosphate Phytoene Phytoene GGPP->Phytoene CrtB Lycopene Lycopene Phytoene->Lycopene CrtP, CrtQ, CrtH gamma_Carotene γ-Carotene Lycopene->gamma_Carotene CruA beta_Carotene β-Carotene gamma_Carotene->beta_Carotene CruB This compound This compound beta_Carotene->this compound CrtU

Caption: Proposed biosynthetic pathway of this compound in brown-colored Chlorobium species.

Troubleshooting_Workflow Start Low this compound Yield CheckGrowth Is cell growth optimal? Start->CheckGrowth TroubleshootGrowth Troubleshoot Growth Conditions: - Anaerobiosis - Temperature - pH - Medium Composition CheckGrowth->TroubleshootGrowth No CheckPigment Analyze Pigment Profile (HPLC) CheckGrowth->CheckPigment Yes TroubleshootGrowth->CheckGrowth PrecursorAccumulation Precursor Accumulation? CheckPigment->PrecursorAccumulation OptimizeConditions Optimize Biosynthesis Conditions: - Light Intensity - Sulfide Concentration - Nutrient Levels PrecursorAccumulation->OptimizeConditions No StrainIssue Potential Strain-Specific Issue or Enzyme Inefficiency PrecursorAccumulation->StrainIssue Yes End Improved Yield OptimizeConditions->End StrainIssue->End

Caption: A logical workflow for troubleshooting low this compound yield in Chlorobium cultures.

Cause_Effect_Low_Yield cluster_causes Potential Causes cluster_effects Effects HighLight High Light Intensity PoorGrowth Poor Cell Growth HighLight->PoorGrowth LowLight Low Light Intensity LowEnzymeActivity Reduced Enzyme Activity LowLight->LowEnzymeActivity HighSulfide High Sulfide HighSulfide->PoorGrowth NutrientLimit Nutrient Limitation NutrientLimit->PoorGrowth NutrientLimit->LowEnzymeActivity Oxygen Oxygen Contamination Oxygen->PoorGrowth SuboptimalTemp Suboptimal Temperature/pH SuboptimalTemp->PoorGrowth SuboptimalTemp->LowEnzymeActivity LowYield Low this compound Yield PoorGrowth->LowYield PrecursorAccum Precursor Accumulation LowEnzymeActivity->PrecursorAccum PrecursorAccum->LowYield

Caption: Cause-and-effect relationships leading to low this compound yield.

References

Identifying and resolving co-elution issues in isorenieratene chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with isorenieratene chromatography. Our aim is to help you identify and resolve common co-elution issues to ensure accurate quantification and purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its chromatographic analysis challenging?

This compound is a diaromatic carotenoid that serves as a biomarker for brown-colored green sulfur bacteria (Chlorobiaceae), indicating photic zone euxinia in ancient aquatic environments.[1][2] Its analysis is challenging due to the presence of numerous structurally similar compounds, including isomers and other carotenoids, which can co-elute during chromatographic separation.

Q2: What are the most common compounds that co-elute with this compound?

The most frequently encountered co-eluents with this compound include:

  • β-carotene: A common carotenoid with a very similar structure.[3]

  • β-isorenieratene: A monocyclic aromatic carotenoid.[3]

  • Chlorobactene: Another carotenoid biosynthesized by green sulfur bacteria.[4]

  • Geometrical (cis/trans) isomers of this compound: These isomers have very similar physicochemical properties, making them difficult to separate.

  • Diagenetic products of this compound: In geological samples, this compound can be altered into a variety of related compounds.[1][2][5]

Q3: How can I identify co-elution in my chromatogram?

Co-elution can be identified by the following signs:

  • Peak distortion: Look for broad, asymmetric, or shouldered peaks.

  • Inconsistent peak purity: A diode array detector (DAD) or UV-Vis spectrophotometer can be used to assess peak purity. The UV-Vis spectrum of this compound is nearly identical to that of β-carotene, so spectral analysis alone may not be sufficient to distinguish them.[6]

  • Mass spectrometry (MS) data: An MS detector can reveal the presence of multiple components with different mass-to-charge ratios (m/z) within a single chromatographic peak.

Q4: What is the best type of HPLC column for separating this compound from its co-eluents?

For resolving carotenoid isomers and structurally similar compounds like this compound and β-carotene, a C30 column is highly recommended over a standard C18 column.[7][8][9][10] The longer alkyl chain of the C30 stationary phase provides greater shape selectivity, which is crucial for separating long, rigid molecules like carotenoids.[7][9]

Troubleshooting Guide: Resolving Co-elution Issues

This guide provides a systematic approach to troubleshooting and resolving co-elution problems in this compound chromatography.

Issue 1: Poor resolution between this compound and β-carotene.

Symptoms:

  • A single, broad peak where two separate peaks are expected.

  • A peak with a shoulder.

  • Inconsistent quantification results.

Troubleshooting Workflow:

G A Start: Poor resolution of This compound and β-carotene B Are you using a C30 column? A->B C Switch to a C30 column B->C No D Optimize Mobile Phase Gradient B->D Yes C->D E Decrease Column Temperature D->E F Resolution Improved? E->F G Further Optimization/Consult Expert F->G No H Problem Resolved F->H Yes

Caption: Troubleshooting workflow for this compound and β-carotene co-elution.

Solutions:

  • Column Selection: If you are using a C18 column, switch to a C30 column. C30 columns offer superior shape selectivity for carotenoid isomers.[7][8][9][10]

  • Mobile Phase Optimization:

    • Increase the proportion of a less polar solvent (e.g., methyl-tert-butyl ether (MTBE) or ethyl acetate) in your mobile phase. This will increase the retention times of both compounds, potentially improving separation.

    • Employ a shallower gradient. A slow, gradual increase in the stronger eluting solvent can enhance the resolution of closely eluting peaks.

  • Temperature Optimization: Lowering the column temperature can sometimes improve the resolution of carotenoid isomers.[7] Experiment with temperatures between 15°C and 25°C.

Issue 2: Peak tailing, making it difficult to resolve this compound from minor impurities.

Symptoms:

  • Asymmetric peaks with a "tail" extending from the back of the peak.

  • Inaccurate integration and quantification of small, co-eluting peaks.

Troubleshooting Workflow:

G A Start: Peak Tailing Observed B Check for Column Overload A->B C Reduce Sample Concentration/Injection Volume B->C Yes D Is the mobile phase pH appropriate? B->D No H Problem Resolved C->H E Adjust Mobile Phase pH D->E No F Inspect Column and Frits D->F Yes E->H G Replace Column/Frits if necessary F->G G->H

Caption: Troubleshooting workflow for peak tailing in this compound chromatography.

Solutions:

  • Check for Column Overload: Inject a diluted sample to see if the peak shape improves. Overloading the column is a common cause of peak tailing.

  • Mobile Phase pH: While less common for non-polar compounds like carotenoids, interactions with the silica backbone of the stationary phase can occur. Adding a small amount of a modifier like triethylamine (TEA) can sometimes reduce peak tailing for certain compounds.

  • Column and System Maintenance:

    • Check for blocked frits: A blocked inlet frit can cause peak distortion.

    • Column degradation: An old or contaminated column may need to be replaced.

    • Extra-column volume: Ensure all tubing and connections are appropriate for your HPLC system to minimize dead volume.

Experimental Protocols

Protocol 1: HPLC-DAD Analysis of this compound and Related Carotenoids on a C30 Column

This protocol is a starting point for the separation of this compound from common co-eluents like β-carotene and their isomers.

  • Column: C30 Reversed-Phase Column (e.g., YMC Carotenoid S-5, 4.6 x 250 mm, 5 µm)

  • Mobile Phase:

    • A: Methanol / Methyl-tert-butyl ether / Water (81:15:4, v/v/v)

    • B: Methanol / Methyl-tert-butyl ether / Water (6:90:4, v/v/v)

  • Gradient:

    • 0-15 min: 100% A

    • 15-40 min: Linear gradient to 100% B

    • 40-50 min: 100% B

    • 50-55 min: Linear gradient back to 100% A

    • 55-65 min: 100% A (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 20°C

  • Detection: Diode Array Detector (DAD) monitoring at 450 nm and 470 nm.

  • Injection Volume: 10-20 µL

Protocol 2: Sample Preparation from Bacterial Cultures (Green Sulfur Bacteria)
  • Harvest bacterial cells by centrifugation (e.g., 5,000 x g for 10 min at 4°C).

  • Wash the cell pellet with a suitable buffer (e.g., phosphate-buffered saline).

  • Extract the pigments by resuspending the cell pellet in a mixture of acetone and methanol (7:2, v/v).

  • Sonicate the suspension on ice for 5-10 minutes to ensure complete cell lysis and pigment extraction.

  • Centrifuge the extract to pellet the cell debris.

  • Transfer the supernatant containing the pigments to a new tube.

  • Evaporate the solvent under a stream of nitrogen.

  • Reconstitute the dried pigment extract in a suitable solvent for HPLC injection (e.g., a mixture of mobile phase A and B).

  • Filter the reconstituted sample through a 0.22 µm syringe filter before injection.

Data Presentation

Table 1: Comparison of Retention Times for this compound and Potential Co-eluents on C18 and C30 Columns

CompoundTypical Retention Time on C18 (min)Typical Retention Time on C30 (min)
This compound~8.2[11]~35-45
β-carotene~11-14~40-55[12]
Chlorobactene~9.8[11]~30-40
Lycopene~11.4[11]>55

Note: Retention times are approximate and can vary significantly depending on the specific column, mobile phase, and gradient conditions.

Table 2: UV-Vis Absorption Maxima of this compound and β-carotene in Common Solvents

CompoundSolventAbsorption Maxima (λmax, nm)
This compoundn-hexane~425, 450, 478[6]
β-carotenen-hexane~425, 450, 477[6]
β-caroteneEthanol~427, 450, 466[13]

The nearly identical absorption spectra highlight the difficulty in distinguishing these two compounds by UV-Vis detection alone.[6]

References

Addressing matrix effects in LC-MS analysis of isorenieratene from sediments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding matrix effects in the liquid chromatography-mass spectrometry (LC-MS) analysis of isorenieratene from sediment samples.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of LC-MS analysis of this compound from sediments?

A1: In LC-MS analysis, the "matrix" refers to all the components in a sample other than the analyte of interest, which in this case is this compound. For sediment samples, this matrix is complex and can include humic acids, fulvic acids, lipids, salts, and other organic and inorganic compounds. Matrix effects occur when these co-extracted components interfere with the ionization of this compound in the mass spectrometer's ion source, leading to either a suppression or enhancement of the signal.[1] This can result in inaccurate quantification, poor reproducibility, and reduced sensitivity.[2]

Q2: How can I determine if my this compound analysis is affected by matrix effects?

A2: A common method to assess matrix effects is the post-extraction spike experiment.[1] In this procedure, you compare the peak area of this compound in a neat solvent to the peak area of this compound spiked into a sediment extract that has already undergone the entire sample preparation procedure. A significant difference in the peak areas indicates the presence of matrix effects. A lower peak area in the matrix suggests ion suppression, while a higher peak area suggests ion enhancement.

Q3: What are the primary causes of matrix effects in sediment samples for this compound analysis?

A3: The primary causes of matrix effects in sediment samples are co-eluting endogenous compounds that interfere with the ionization process. In sediments, these interfering compounds can include:

  • Humic and fulvic acids: These complex organic molecules are abundant in sediments and can suppress the ionization of other molecules.

  • Lipids and fatty acids: These can also co-extract with this compound and cause ion suppression.

  • Salts: High concentrations of salts can alter the droplet formation and evaporation in the electrospray ionization (ESI) source, leading to reduced sensitivity.

Q4: Can I use a standard calibration curve in solvent to quantify this compound in sediment extracts?

A4: It is generally not recommended to use a simple solvent-based calibration curve for quantifying this compound in complex matrices like sediments due to the high likelihood of matrix effects. Doing so can lead to significant underestimation or overestimation of the this compound concentration. Matrix-matched calibration or the use of a suitable internal standard are more appropriate quantification strategies.

Q5: What is a stable isotope-labeled internal standard, and why is it recommended for this compound analysis?

A5: A stable isotope-labeled (SIL) internal standard is a version of the analyte (this compound) where one or more atoms have been replaced with their stable, heavier isotopes (e.g., ¹³C instead of ¹²C, or ²H instead of ¹H).[3][4] SIL internal standards are considered the gold standard for quantitative LC-MS because they have nearly identical chemical and physical properties to the unlabeled analyte.[5] This means they will co-elute chromatographically and experience the same degree of matrix effects. By measuring the ratio of the analyte to the SIL internal standard, accurate quantification can be achieved even in the presence of significant ion suppression or enhancement.

Troubleshooting Guide

Problem 1: I am observing significant ion suppression for this compound.

Possible Cause: High levels of co-eluting matrix components.

Troubleshooting Steps:

  • Improve Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before LC-MS analysis.[6] Consider the following techniques:

    • Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples.[7][8] For a nonpolar compound like this compound, a reversed-phase SPE cartridge (e.g., C18) can be used to retain the analyte while more polar interferences are washed away. A multi-step elution with solvents of increasing strength can further fractionate the sample and isolate this compound from interfering compounds.

    • Liquid-Liquid Extraction (LLE): LLE can be used to partition this compound into an organic solvent, leaving behind more polar, water-soluble interferences.[6] A multi-step LLE with different solvents may improve cleanup.

    • Sample Dilution: A simple approach to reduce matrix effects is to dilute the sample extract.[2] However, this may compromise the limit of detection if the concentration of this compound is low.

  • Optimize Chromatographic Separation: Improving the separation of this compound from matrix components can reduce ion suppression.[9]

    • Gradient Modification: Adjust the mobile phase gradient to increase the resolution between this compound and any closely eluting peaks.

    • Column Chemistry: Experiment with different stationary phases. While C18 is common for carotenoid analysis, other phases like C30, which is designed for separation of hydrophobic, long-chain molecules, may provide better separation from matrix components.[10]

  • Use a Stable Isotope-Labeled Internal Standard: If available, a SIL internal standard for this compound will co-elute and experience the same ion suppression, allowing for accurate correction of the signal.[3]

Problem 2: My results for this compound concentration are not reproducible between different sediment samples.

Possible Cause: Variable matrix effects from sample to sample.

Troubleshooting Steps:

  • Implement a Robust Sample Preparation Protocol: Ensure your extraction and cleanup procedures are consistent and effective across all samples. Inconsistent sample preparation can lead to varying levels of matrix components in the final extracts.

  • Use an Internal Standard: This is crucial for correcting for variability. A SIL internal standard is ideal.[5] If a SIL standard is not available, a structural analog (a compound with a similar chemical structure and retention time) can be used, but it may not compensate for matrix effects as effectively.[5]

  • Matrix-Matched Calibration: Prepare your calibration standards in a blank sediment extract that is free of this compound. This helps to ensure that the calibration standards experience similar matrix effects as the unknown samples, leading to more accurate quantification.

Problem 3: I am observing an unexpected enhancement of the this compound signal.

Possible Cause: Co-eluting compounds that improve the ionization efficiency of this compound.

Troubleshooting Steps:

  • Confirm with Post-Extraction Spike: Verify that you are indeed seeing ion enhancement.

  • Improve Chromatographic Separation: As with ion suppression, separating the analyte from the interfering compounds is key. Adjust your LC method to resolve the this compound peak from other components.

  • Use an Appropriate Internal Standard: A SIL internal standard will also experience the ion enhancement, allowing for accurate quantification.

Experimental Protocols

Protocol 1: Extraction and Solid-Phase Extraction (SPE) Cleanup of this compound from Sediments

  • Sample Preparation: Freeze-dry the sediment sample and grind it to a fine powder.

  • Extraction:

    • Weigh approximately 5 g of dried sediment into a glass centrifuge tube.

    • Add a suitable internal standard (e.g., a stable isotope-labeled this compound).

    • Add 20 mL of a 2:1 mixture of dichloromethane (DCM) and methanol (MeOH).

    • Sonicate the mixture for 15 minutes in an ultrasonic bath.

    • Centrifuge at 2500 rpm for 10 minutes and collect the supernatant.

    • Repeat the extraction two more times, combining the supernatants.

  • Solvent Evaporation: Evaporate the combined solvent extract to dryness under a gentle stream of nitrogen at 35°C.

  • SPE Cleanup:

    • Reconstitute the dried extract in 1 mL of hexane.

    • Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of hexane through it.

    • Load the reconstituted sample onto the SPE cartridge.

    • Wash the cartridge with 5 mL of hexane to remove non-polar interferences.

    • Elute the this compound with 10 mL of a 1:1 mixture of hexane and acetone.

    • Evaporate the eluate to dryness under nitrogen.

    • Reconstitute the final extract in a known volume of mobile phase for LC-MS analysis.

Protocol 2: Quantification of Matrix Effects using Post-Extraction Spike

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Prepare a standard solution of this compound in the initial mobile phase at a known concentration (e.g., 50 ng/mL).

    • Set B (Pre-Spiked Matrix): Take a blank sediment sample (known not to contain this compound) and spike it with the this compound standard before the extraction process. Process this sample as you would an unknown sample.

    • Set C (Post-Spiked Matrix): Take a blank sediment sample and process it through the entire extraction and cleanup procedure. Then, spike the final, clean extract with the this compound standard to the same final concentration as in Set A.

  • LC-MS Analysis: Analyze all three sets of samples under the same LC-MS conditions.

  • Calculate Matrix Effect and Recovery:

    • Matrix Effect (%) = (Peak Area in Set C / Peak Area in Set A) * 100

    • Recovery (%) = (Peak Area in Set B / Peak Area in Set C) * 100

    • A matrix effect value of 100% indicates no matrix effect. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.

Quantitative Data Tables

Table 1: Comparison of Sample Preparation Methods for Reduction of Matrix Effects in this compound Analysis (Illustrative Data)

Sample Preparation MethodMean Recovery (%)Mean Matrix Effect (%) [Ion Suppression]Relative Standard Deviation (RSD) of Quantification (%)
Dilute-and-Shoot954525
Liquid-Liquid Extraction (LLE)856515
Solid-Phase Extraction (SPE)92888
SPE with Internal Standard9389< 5

This table illustrates that more rigorous sample cleanup methods like SPE significantly reduce matrix effects and improve the precision of quantification. The use of an internal standard provides the best performance.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_data Data Analysis Sediment_Sample Sediment Sample Collection Freeze_Drying Freeze-Drying & Grinding Sediment_Sample->Freeze_Drying Extraction Solvent Extraction (e.g., DCM/MeOH) Freeze_Drying->Extraction Cleanup Sample Cleanup (e.g., SPE) Extraction->Cleanup Final_Extract Final Extract Cleanup->Final_Extract LC_Separation LC Separation Final_Extract->LC_Separation MS_Detection MS Detection LC_Separation->MS_Detection Data_Processing Data Processing MS_Detection->Data_Processing Quantification Quantification Data_Processing->Quantification Final_Result Final Result Quantification->Final_Result

Caption: Experimental workflow for LC-MS analysis of this compound from sediments.

Troubleshooting_Matrix_Effects Start Poor Reproducibility or Inaccurate Quantification? Assess_ME Assess Matrix Effects (Post-Extraction Spike) Start->Assess_ME ME_Present Matrix Effects Present? Assess_ME->ME_Present No_ME No Significant Matrix Effects. Check other parameters (e.g., instrument stability). ME_Present->No_ME No Improve_Cleanup Improve Sample Cleanup (SPE, LLE) ME_Present->Improve_Cleanup Yes Optimize_LC Optimize LC Separation Improve_Cleanup->Optimize_LC Use_IS Use Stable Isotope-Labeled Internal Standard Optimize_LC->Use_IS Reassess_ME Re-assess Matrix Effects Use_IS->Reassess_ME Problem_Solved Problem Resolved Reassess_ME->Problem_Solved

Caption: Troubleshooting decision tree for addressing matrix effects.

References

Strategies to minimize isomerization of isorenieratene during analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the isomerization of isorenieratene during analysis. This compound's extended system of conjugated double bonds makes it susceptible to isomerization, which can lead to inaccurate quantification and misidentification. This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your analytical results.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What are the primary factors that induce the isomerization of this compound?

A1: The primary factors that induce isomerization in carotenoids like this compound are exposure to light (especially UV), heat, acids, and oxygen.[1] Light provides the energy to overcome the activation barrier for isomerization, while elevated temperatures increase the kinetic energy of the molecules, promoting the conversion to different isomeric forms.[1] Acids can catalyze the isomerization process, and while oxygen is primarily associated with oxidative degradation, it can also contribute to isomerization.[1]

Q2: I am observing unexpected peaks in my chromatogram. Could this be due to isomerization?

A2: Yes, the presence of unexpected peaks is a common indicator of this compound isomerization. Isomers of this compound will have slightly different polarities and shapes, causing them to elute at different retention times during HPLC analysis. If you are using a C30 column, which provides high shape selectivity, you are more likely to separate these isomers, resulting in multiple peaks.[2]

Q3: How can I minimize isomerization during sample preparation and storage?

A3: To minimize isomerization, it is crucial to control the environmental conditions throughout your workflow. Here are key recommendations:

  • Work in low-light conditions: Use amber glassware or wrap containers in aluminum foil to protect the sample from light.[1]

  • Maintain low temperatures: Store stock solutions and samples at or below -20°C. For long-term storage, -80°C is preferable.[1]

  • Use an inert atmosphere: Purge solvents with an inert gas like nitrogen or argon before preparing solutions and store solutions under an inert atmosphere to minimize contact with oxygen.[1]

  • Avoid acidic conditions: Ensure that all solvents and reagents are free from acidic impurities.

  • Add antioxidants: The addition of antioxidants, such as butylated hydroxytoluene (BHT) or α-tocopherol, to solvents and sample solutions can help prevent both oxidation and isomerization.[1] A common concentration for BHT is 0.025%.[1]

Q4: What is the recommended HPLC column for separating this compound and its isomers?

A4: A reversed-phase C30 column is highly recommended for the separation of carotenoid isomers, including those of this compound.[2][3][4] The long alkyl chain of the C30 stationary phase provides greater shape selectivity compared to traditional C18 columns, allowing for better resolution of structurally similar isomers.[2][4]

Q5: My this compound sample appears to be degrading over time, even when stored in the freezer. What could be the cause?

A5: Even at low temperatures, degradation can occur if the sample is not adequately protected from light and oxygen. Ensure your samples are stored in amber vials, purged with an inert gas before sealing, and stored at a consistent, low temperature (-80°C is recommended for long-term stability). Additionally, the choice of solvent can impact stability; non-polar solvents may offer better stability for long-term storage.[5]

Quantitative Data Summary

The following tables summarize the known effects of various conditions on carotenoid stability, which can be extrapolated to this compound.

Table 1: Influence of Temperature on Carotenoid Degradation

CarotenoidMatrixTemperature (°C)Retention (%)TimeReference
All-trans-β-caroteneCarrot puree80HighIndustrially relevant heating processes[6]
All-trans-β-caroteneCarrot puree150LowerIndustrially relevant heating processes[6]
β-caroteneOlive oil/carrot emulsion85-130Varies-[7]
Total CarotenoidsMixed Juice70-100Follows first-order degradation0-3 hours[8]

Table 2: Stability of Carotenoid Standards in Solution

CarotenoidConcentration (µg/mL)Storage Temperature (°C)Stable DurationReference
α- and β-carotene, β-cryptoxanthin, lutein, zeaxanthin0.05-5-70At least 6 months[9]
Lycopene0.05-70Approximately 6 weeks[9]

Experimental Protocols

Protocol 1: Anaerobic Extraction of this compound from Bacterial Cultures

This protocol is designed to minimize isomerization by working under an inert atmosphere and in low-light conditions.

Materials:

  • Bacterial cell pellet containing this compound

  • Amber-colored centrifuge tubes

  • Nitrogen or Argon gas source

  • Degassed methanol, acetone, and petroleum ether (or hexane)

  • Butylated hydroxytoluene (BHT)

  • Rotary evaporator

  • Amber HPLC vials

Procedure:

  • Cell Harvesting: Centrifuge the bacterial culture to obtain a cell pellet. Perform all subsequent steps under dim light.

  • Inert Atmosphere: Place the cell pellet in an amber-colored centrifuge tube and flush the tube with nitrogen or argon gas for 2-3 minutes to displace any oxygen.

  • Solvent Preparation: Prepare an extraction solvent mixture of methanol:acetone:petroleum ether (1:1:1, v/v/v) containing 0.1% BHT. Ensure all solvents have been previously degassed by sparging with nitrogen or argon for at least 15 minutes.

  • Extraction: Add the chilled, degassed extraction solvent to the cell pellet. Vortex vigorously for 5 minutes to ensure complete extraction.

  • Phase Separation: Centrifuge the mixture at 4,000 x g for 10 minutes at 4°C to separate the phases.

  • Collection of Supernatant: Carefully transfer the upper petroleum ether layer containing the this compound to a clean, amber-colored round-bottom flask.

  • Re-extraction: Repeat the extraction process (steps 4-6) on the remaining pellet two more times to ensure complete recovery.

  • Solvent Evaporation: Evaporate the pooled petroleum ether extracts to dryness under a gentle stream of nitrogen using a rotary evaporator at a low temperature (e.g., 30°C).

  • Reconstitution and Storage: Immediately redissolve the dried extract in a known volume of degassed HPLC mobile phase, flush with nitrogen, and transfer to an amber HPLC vial. Store at -80°C until analysis.

Protocol 2: HPLC Analysis of this compound and its Isomers

This method utilizes a C30 column for optimal separation of this compound isomers.

HPLC System:

  • Column: Reversed-phase C30, 5 µm, 4.6 x 250 mm

  • Mobile Phase A: Methanol:Acetonitrile:Water (81:14:5, v/v/v) with 0.1% BHT

  • Mobile Phase B: Methyl-tert-butyl ether with 0.1% BHT

  • Gradient:

    • 0-15 min: 100% A

    • 15-30 min: Linear gradient to 50% B

    • 30-40 min: Hold at 50% B

    • 40-45 min: Linear gradient back to 100% A

    • 45-55 min: Hold at 100% A for column re-equilibration

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 20°C

  • Detector: Diode Array Detector (DAD) or UV-Vis detector set at the λmax of this compound (approximately 450-480 nm).

Visualizations

Isomerization_Factors Factors Inducing this compound Isomerization This compound This compound (All-trans) Isomers This compound Isomers (cis) This compound->Isomers Isomerization Light Light (UV) Isomerization Isomerization Light->Isomerization Heat Heat Heat->Isomerization Acid Acid Acid->Isomerization Oxygen Oxygen Oxygen->Isomerization

Caption: Key environmental factors that promote the isomerization of this compound.

Minimization_Workflow Workflow to Minimize this compound Isomerization cluster_prep Sample Preparation cluster_storage Storage cluster_analysis Analysis LowLight Work in Low Light LowTemp Maintain Low Temperature InertAtmosphere Use Inert Atmosphere AddAntioxidants Add Antioxidants (BHT) StoreDark Store in Dark (Amber Vials) AddAntioxidants->StoreDark StoreCold Store at -80°C StoreInert Store Under Inert Gas C30Column Use C30 HPLC Column StoreInert->C30Column ControlledTemp Controlled Column Temperature End End: Accurate Analysis ControlledTemp->End Start Start: Sample Collection Start->LowLight

Caption: Recommended workflow to minimize isomerization during this compound analysis.

References

Improving the signal-to-noise ratio for isorenieratene detection in complex samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio for isorenieratene detection in complex samples.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it a significant biomarker?

This compound is an aromatic carotenoid pigment synthesized by the brown strain of green sulfur bacteria (Chlorobiaceae).[1][2] These bacteria are phototrophic anaerobes that require both light and hydrogen sulfide (H₂S) for growth.[3] Consequently, the presence of this compound derivatives in geological sediments is often interpreted as a molecular indicator for periods of photic zone euxinia (anoxic and sulfidic water conditions exposed to light).[3][4]

Q2: What are the primary challenges in detecting this compound in complex samples?

Detecting this compound in complex matrices like sediments or biological tissues presents several challenges:

  • Low Concentration: this compound and its diagenetic products are often present in trace amounts, making detection difficult.[3]

  • Matrix Interference: Complex sample matrices can introduce a high level of background noise, obscuring the analyte signal.

  • Analyte Stability: Carotenoids, including this compound, are susceptible to degradation from light, heat, and oxidation during sample preparation and analysis.[5][6]

  • Structural Complexity: this compound can exist as multiple diastereomers due to axially chiral centers, which can lead to peak broadening in chromatographic analysis.[1]

Q3: Which analytical techniques are most suitable for this compound detection?

The most common and effective techniques for this compound analysis are High-Performance Liquid Chromatography (HPLC) coupled with a photodiode array (PDA) or mass spectrometry (MS) detector, and Gas Chromatography-Mass Spectrometry (GC-MS) for its derivatives.

  • HPLC-PDA/MS: HPLC is used to separate this compound from other components in the sample extract.[7] A PDA detector identifies the compound by its characteristic UV-Vis absorption spectrum, while an MS detector provides mass information for definitive identification.[8]

  • GC-MS: This technique is particularly useful for analyzing the more volatile diagenetic and catagenetic products of this compound, such as isorenieratane.[1][2]

Troubleshooting Guide: Improving Signal-to-Noise (S/N) Ratio

This guide addresses common issues encountered during this compound analysis.

Problem: Low or Non-existent this compound Signal

Q: My this compound signal is significantly lower than expected or completely absent. What are the potential causes and solutions?

A: A weak or missing signal can stem from issues in sample preparation, analyte degradation, or suboptimal instrument settings. Follow this workflow to diagnose the problem.

G cluster_workflow Troubleshooting Workflow: Low Signal start Low or No Signal Detected q1 Was the extraction efficient? start->q1 a1_yes YES q1->a1_yes a1_no NO (Re-evaluate Protocol) q1->a1_no Check solvent, time, homogenization q2 Could the analyte have degraded? a1_yes->q2 a1_no->q2 a2_yes YES (Implement Protective Measures) q2->a2_yes Check for light/heat exposure, use antioxidants a2_no NO q2->a2_no q3 Are instrument settings optimal? a2_yes->q3 a2_no->q3 a3_yes YES q3->a3_yes a3_no NO (Optimize Method) q3->a3_no Verify detector settings, mobile phase, column end_node Consult Instrument Specialist a3_yes->end_node a3_no->end_node

Caption: Troubleshooting workflow for low this compound signal.

Solutions:

  • Optimize Sample Extraction:

    • Solvent Choice: The efficiency of carotenoid extraction is highly dependent on the solvent system. Mixtures of methanol-ethyl acetate or methanol-tetrahydrofuran have proven effective for maize, while acetone is also widely used.[9][10] For wet samples, a water-miscible solvent like acetone or methanol is recommended to ensure better penetration.[10]

    • Homogenization: Ensure the sample is thoroughly homogenized to release carotenoids from the matrix.[11] Using celite during grinding can aid in this process.[11]

    • Repetitive Extraction: Repeat the extraction process with fresh solvent until the sample residue is colorless to ensure complete recovery.[10]

  • Prevent Analyte Degradation:

    • Light and Oxygen: Carotenoids are highly susceptible to oxidation and isomerization when exposed to light and air.[5] All sample preparation steps should be performed under dim or red light.[6]

    • Antioxidants: Consider adding an antioxidant like butylated hydroxytoluene (BHT) to extraction solvents to prevent degradation.[6]

    • Temperature: Store extracts at low temperatures (below -20°C) and evaporate solvents under a stream of inert gas like nitrogen or argon.[6]

  • Verify Instrument Parameters:

    • Detector Settings (HPLC-PDA): Ensure the detector is set to the correct wavelength range for this compound (typically 400-500 nm).[6]

    • Mass Spectrometer (LC-MS/GC-MS): Check the ionization source and ensure you are monitoring for the correct mass-to-charge ratio (m/z). The molecular ion for this compound is 528.3756 Da.[8] For GC-MS of derivatives, monitor for characteristic fragment ions like m/z 133 and 237.[1][2]

Problem: High Background Noise

Q: My chromatogram has a very high baseline noise, making it difficult to integrate the this compound peak. How can I reduce it?

A: High background noise can originate from the sample matrix, contaminated solvents, or the analytical instrument itself.

Solutions:

  • Improve Sample Clean-up:

    • Solid-Phase Extraction (SPE): Use SPE cartridges to remove interfering compounds from the sample extract before injection. This is a crucial step for complex matrices.

    • Saponification: For samples rich in lipids (fats and oils), a saponification step can remove triglycerides that may interfere with the analysis.[10] However, this should be done carefully as it can potentially degrade carotenoids.[6]

  • Check Solvent and System Purity:

    • High-Purity Solvents: Always use HPLC or MS-grade solvents to minimize contamination.

    • System Flush: If the noise is persistent across different samples, flush the HPLC system thoroughly to remove any contaminants from the lines, injector, or column.

  • Employ Software and Hardware Solutions:

    • Signal Averaging: If your signal is reproducible, acquiring and averaging multiple scans can significantly improve the S/N ratio.[12] The improvement is proportional to the square root of the number of scans.[12]

    • Filtering: Use electronic low-pass filters in the hardware or digital smoothing algorithms (e.g., Savitzky-Golay) in the software to reduce high-frequency noise.[12]

    • Differential Amplifiers: These electronic circuits can subtract out common-mode noise that is present in both the signal and a reference channel.[12]

Problem: Poor Chromatographic Peak Shape

Q: The this compound peak is broad, tailing, or co-eluting with other peaks. How can I improve my chromatographic separation?

A: Poor peak shape and resolution are typically related to the HPLC method. This compound's structure can also contribute to peak broadening.[1]

G cluster_pathway Key Factors for HPLC Peak Shape Improvement center Poor Peak Shape (Broadening, Tailing, Co-elution) col Column Selection (e.g., C18, C30) center->col mob Mobile Phase Composition (Solvent ratio, pH, additives) center->mob grad Gradient Elution (Steepness, time) center->grad flow Flow Rate & Temperature center->flow result Improved Resolution & Peak Symmetry col->result mob->result grad->result flow->result

Caption: Logic diagram for optimizing HPLC peak shape.

Solutions:

  • Column Selection:

    • C30 Columns: For carotenoid separations, C30 columns are often superior to standard C18 columns because their unique phase chemistry provides better shape selectivity for long, rigid molecules like this compound.[6]

    • Particle Size: Use columns with smaller particle sizes (e.g., <3 µm) for higher efficiency and sharper peaks, though this will increase backpressure.

  • Mobile Phase Optimization:

    • Solvent Strength: Adjust the ratio of your organic solvents (e.g., acetonitrile, methanol, ethyl acetate) to fine-tune the retention time and resolution.[7][13]

    • Gradient Elution: A well-designed gradient program is crucial for separating complex mixtures. Start with a weaker mobile phase to retain early-eluting compounds and gradually increase the solvent strength to elute more hydrophobic compounds like this compound.[7]

  • Injection Solvent:

    • The solvent used to dissolve the final extract for injection should be compatible with the initial mobile phase.[9] Injecting a sample in a solvent much stronger than the mobile phase can cause peak distortion. It is often best to dissolve the sample in the mobile phase itself.[14]

Experimental Protocols

Protocol 1: General Sample Preparation and Extraction

This protocol provides a general framework for extracting this compound. It should be adapted based on the specific sample matrix.

  • Sampling and Homogenization:

    • Accurately weigh a representative portion of the sample.

    • Freeze-dry the sample if necessary.

    • Thoroughly wash, peel, and homogenize the sample using a blender or mortar and pestle.[11] For geological samples, grinding to a fine powder is required.[1]

  • Extraction:

    • Add an appropriate extraction solvent (see Table 1) and an antioxidant (e.g., 0.1% BHT).

    • Use a sufficient volume of solvent and perform the extraction under dim light.[6]

    • Mix or sonicate the sample. For solid samples, grinding with a pestle in the presence of the solvent and an abrasive like celite is effective.[11]

    • Separate the liquid extract from the solid residue by centrifugation or vacuum filtration.[11]

    • Repeat the extraction with fresh solvent until the residue is colorless (typically 3 times is sufficient).[10]

  • Solvent Partitioning and Concentration:

    • Combine the solvent extracts.

    • If an initial water-miscible solvent like acetone was used, partition the carotenoids into a water-immiscible solvent like petroleum ether or dichloromethane by adding the extract to a separatory funnel containing the immiscible solvent and water.[11]

    • Collect the organic layer containing the carotenoids. Pass it through anhydrous sodium sulfate to remove any residual water.[11]

    • Evaporate the solvent to near dryness under a stream of nitrogen.

    • Re-dissolve the residue in a small, precise volume of an appropriate solvent for HPLC or GC-MS analysis.[9]

Data Tables

Table 1: Comparison of Solvent Systems for Carotenoid Extraction
Solvent SystemTarget MatrixObservationReference
Methanol–ethyl acetate (6:4, v/v)Maize EndospermOne of the most effective systems tested for carotenoid extraction.[9]
Methanol–tetrahydrofuran (1:1, v/v)Maize EndospermShowed high effectiveness, comparable to methanol-ethyl acetate.[9]
Chloroform:Acetone (1:1, v/v)CantaloupeGave significantly higher β-carotene content with a short blending time.[5]
AcetoneGeneral FoodsWidely used, especially for samples with high water content.[10]
Dichloromethane/methanol (7.5:1 v/v)Sedimentary RockEffective for Soxhlet or ultrasonic extraction of rock samples.[1]
Table 2: Typical HPLC Parameters for this compound Analysis
ParameterTypical SettingNotesReference
Column C18 or C30 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm)C30 columns often provide better selectivity for carotenoids.[6][7][14]
Mobile Phase A Water/Methanol/Acetonitrile (e.g., 62.5:21:16.5)The aqueous component of the mobile phase.[7]
Mobile Phase B Methanol/Ethyl acetate/Acetonitrile (e.g., 50:30:20)The strong organic component of the mobile phase.[7]
Elution Mode GradientA linear gradient, for example, from 70% B to 100% B over 30-40 minutes.[7]
Flow Rate 1.0 - 3.5 mL/minDependent on column dimensions and particle size.[7][14]
Detection PDA/UV-Vis at ~450 nm or APCI-MS (Positive Mode)Monitor for characteristic spectra and mass (m/z 528.37).[7][8]

Visualizations

This compound Biosynthesis Pathway

G cluster_pathway Simplified Biosynthesis of this compound in Green Sulfur Bacteria lycopene Lycopene gamma γ-Carotene lycopene->gamma beta β-Carotene gamma->beta This compound This compound beta->this compound enzyme1 CruA (Lycopene monocyclase) enzyme2 CruB (γ-Carotene cyclase) enzyme3 CrtU (Dehydrogenase/ Transmethylase)

Caption: Proposed pathway for this compound biosynthesis.[15][16]

References

Overcoming poor solubility of isorenieratene in common organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the poor solubility of isorenieratene in common organic solvents.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in many common organic solvents?

A1: this compound is a carotenoid with a long, nonpolar hydrocarbon backbone. This lipophilic nature makes it inherently difficult to dissolve in polar solvents like ethanol and methanol. Its solubility is generally limited to nonpolar organic solvents, but even then, it can be challenging to achieve high concentrations.

Q2: What are the initial recommended solvents to try for dissolving this compound?

A2: Based on the solubility of similar carotenoids, it is recommended to start with chlorinated solvents like dichloromethane (DCM) and chloroform, as well as aromatic hydrocarbons such as toluene and benzene. Non-polar ethers like diethyl ether and tetrahydrofuran (THF) may also be effective. However, the exact solubility will need to be determined experimentally.

Q3: Are there any safety precautions I should take when working with these solvents?

A3: Yes. Many of the effective solvents for this compound are volatile and can be hazardous. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Refer to the Safety Data Sheet (SDS) for each solvent before use.

Q4: Can heating improve the solubility of this compound?

A4: Gentle heating can increase the solubility of this compound. However, carotenoids are susceptible to degradation at elevated temperatures and in the presence of light and oxygen. It is crucial to heat solutions moderately and for the shortest time necessary. It is also advisable to work under an inert atmosphere (e.g., nitrogen or argon) to minimize degradation.

Q5: How can I prevent the degradation of this compound during solubilization?

A5: To minimize degradation, work in a dark or low-light environment, use amber-colored glassware, and maintain an inert atmosphere. Avoid prolonged exposure to heat and strong acids or bases. The addition of antioxidants, such as butylated hydroxytoluene (BHT), can also help to stabilize the this compound solution.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
This compound does not dissolve completely in the chosen solvent. The solvent may not be suitable for this compound, or the concentration is too high.- Try a different solvent from the recommended list (e.g., chloroform, DCM, toluene).- Increase the volume of the solvent.- Gently warm the mixture while stirring.- Consider using a co-solvent system (see Experimental Protocols).
The solution is cloudy or contains suspended particles. Incomplete dissolution or precipitation of this compound.- Filter the solution through a syringe filter (0.22 µm or 0.45 µm) to remove undissolved particles.- Try sonicating the mixture to break up aggregates and enhance dissolution.- Re-evaluate the solvent system and concentration.
The color of the solution fades or changes over time. Degradation of this compound due to light, heat, or oxidation.- Store the solution in a dark, cool place.- Use amber vials or wrap the container with aluminum foil.- Prepare fresh solutions before use.- Work under an inert atmosphere (nitrogen or argon).- Add a small amount of an antioxidant like BHT.
This compound precipitates out of the solution upon standing. The solution is supersaturated, or the temperature has decreased.- Store the solution at the temperature it was prepared at.- If precipitation occurs at room temperature, the concentration may be too high for long-term stability.- Consider preparing a more dilute stock solution.
Difficulty in obtaining a specific concentration for an experiment. Inaccurate weighing of the solute or measurement of the solvent volume.- Use a calibrated analytical balance for weighing this compound.- Use precise volumetric flasks and pipettes for solvent measurement.- Perform a serial dilution from a accurately prepared stock solution.

Experimental Protocols

Protocol 1: Basic Solubilization in a Single Solvent

This protocol outlines the fundamental steps for dissolving this compound in a single organic solvent.

Materials:

  • This compound (solid)

  • Selected organic solvent (e.g., dichloromethane, chloroform, toluene)

  • Volumetric flask

  • Magnetic stirrer and stir bar

  • Spatula

  • Analytical balance

Procedure:

  • Weigh the desired amount of this compound using an analytical balance.

  • Transfer the solid this compound to a volumetric flask.

  • Add a small amount of the chosen solvent to the flask to wet the solid.

  • Add a magnetic stir bar to the flask.

  • Place the flask on a magnetic stirrer and begin stirring.

  • Gradually add more solvent while stirring until the desired volume is reached.

  • Continue stirring until the this compound is completely dissolved. Gentle warming (not exceeding 40°C) can be applied if necessary.

  • Once dissolved, store the solution appropriately, protected from light and heat.

G cluster_start Start cluster_procedure Procedure cluster_end End cluster_troubleshoot Troubleshoot start Weigh this compound weigh weigh start->weigh transfer transfer weigh->transfer Transfer to flask add_solvent add_solvent transfer->add_solvent Add small amount of solvent stir stir add_solvent->stir Add stir bar and stir add_more_solvent add_more_solvent stir->add_more_solvent Gradually add solvent to volume check_dissolution Completely Dissolved? add_more_solvent->check_dissolution Continue stirring store Store Solution Appropriately check_dissolution->store Yes warm Gently Warm check_dissolution->warm No warm->check_dissolution

Basic Solubilization Workflow
Protocol 2: Co-solvency for Enhanced Solubility

This protocol describes the use of a mixture of solvents to improve the solubility of this compound. A common approach is to use a good solvent in which this compound is highly soluble and a less effective but miscible co-solvent.

Materials:

  • This compound (solid)

  • "Good" solvent (e.g., dichloromethane)

  • Co-solvent (e.g., ethanol, isopropanol)

  • Volumetric flasks

  • Magnetic stirrer and stir bar

  • Pipettes

Procedure:

  • Prepare a concentrated stock solution of this compound in the "good" solvent (e.g., 1 mg/mL in dichloromethane).

  • In a separate volumetric flask, prepare the desired co-solvent mixture (e.g., 1:1 v/v dichloromethane:ethanol).

  • While stirring the co-solvent mixture, slowly add a calculated volume of the this compound stock solution to achieve the desired final concentration.

  • Continue stirring until a homogenous solution is obtained.

  • Observe the solution for any signs of precipitation. If the solution remains clear, the co-solvent system is suitable at that concentration.

G cluster_start Start cluster_procedure Procedure cluster_end End start Prepare concentrated stock in 'good' solvent prepare_stock prepare_stock start->prepare_stock prepare_cosolvent prepare_cosolvent prepare_stock->prepare_cosolvent Prepare co-solvent mixture add_stock add_stock prepare_cosolvent->add_stock Slowly add stock to co-solvent while stirring observe Precipitation? add_stock->observe Continue stirring success Homogenous Solution observe->success No failure Adjust Ratio/Solvents observe->failure Yes

Co-solvency Method Workflow
Protocol 3: Preparation of a Solid Dispersion

Solid dispersion is a technique used to improve the dissolution rate of poorly water-soluble drugs by dispersing them in a solid carrier. This is particularly useful for subsequent aqueous-based applications.

Materials:

  • This compound

  • Water-soluble carrier (e.g., Polyvinylpyrrolidone (PVP), Polyethylene glycol (PEG))

  • Common solvent for both this compound and carrier (e.g., dichloromethane)

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Dissolve both this compound and the carrier (e.g., PVP) in a suitable organic solvent like dichloromethane. The ratio of this compound to carrier should be optimized (e.g., 1:10 w/w).

  • Ensure complete dissolution of both components to form a clear solution.

  • Remove the solvent using a rotary evaporator under reduced pressure.

  • A thin film of the solid dispersion will form on the wall of the flask.

  • Further dry the solid dispersion in a vacuum oven to remove any residual solvent.

  • The resulting solid can be scraped and stored as a powder. This solid dispersion should exhibit improved wettability and dissolution in aqueous media compared to pure this compound.

G cluster_start Start cluster_procedure Procedure cluster_end End start Dissolve this compound and Carrier in Solvent dissolve dissolve start->dissolve evaporate evaporate dissolve->evaporate Remove solvent via rotary evaporation dry dry evaporate->dry Dry solid in vacuum oven collect collect dry->collect Scrape and collect solid dispersion powder end Store Solid Dispersion collect->end

Solid Dispersion Preparation Workflow

Quantitative Data on Carotenoid Solubility

Solventβ-Carotene Solubility (µg/mL)
Tetrahydrofuran> 1000
Toluene~500
Dichloromethane~300
Chloroform~200
Acetone~50
Ethanol< 10
Methanol< 10

Note: These values are approximate and can vary with temperature and the specific isomeric form of the carotenoid.

Researchers are encouraged to experimentally determine the solubility of this compound in their specific solvent systems to ensure accurate and reproducible results.

Quality control measures for reproducible isorenieratene quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving reproducible isorenieratene quantification.

I. Troubleshooting Guides

This section addresses common issues encountered during the experimental workflow for this compound quantification, from sample preparation to data analysis.

1. Sample Preparation and Extraction

Issue Potential Cause(s) Recommended Solution(s)
Low this compound recovery Incomplete cell lysis.- Ensure complete cell disruption by optimizing sonication parameters (amplitude, duration, cycles) or using enzymatic lysis (e.g., lysozyme for Gram-positive bacteria).- For robust cell walls, consider mechanical disruption methods like bead beating.
Inefficient extraction solvent.- Use a mixture of polar and non-polar solvents. A common starting point is a 2:1:1 mixture of methanol, chloroform, and water. - Perform multiple extraction cycles (at least 3) and pool the organic phases.
Degradation of this compound.- this compound is sensitive to light, heat, and oxygen.[1] Work under dim light, on ice, and consider using an inert gas (e.g., nitrogen or argon) to flush vials. - Add an antioxidant like butylated hydroxytoluene (BHT) to the extraction solvent (final concentration 0.1%).
Sample variability between replicates Inconsistent sample homogenization.- Ensure the bacterial pellet is fully resuspended before extraction. - Vortex thoroughly after each solvent addition.
Incomplete phase separation.- Centrifuge at a sufficient speed and duration to achieve clear separation of the aqueous and organic layers. - Avoid aspirating the aqueous layer when collecting the organic phase.

2. HPLC/LC-MS Analysis

Issue Potential Cause(s) Recommended Solution(s)
Poor peak shape (tailing, fronting, or splitting) Inappropriate mobile phase.- Ensure the mobile phase components are miscible and of high purity (HPLC or LC-MS grade). - Adjust the mobile phase pH to ensure the analyte is in a single ionic state.
Column contamination or degradation.- Use a guard column to protect the analytical column. - Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol) regularly.
Sample solvent incompatible with the mobile phase.- If possible, dissolve the dried extract in the initial mobile phase. If a stronger solvent is needed for solubility, inject the smallest possible volume.
Inconsistent retention times Fluctuations in mobile phase composition or flow rate.- Degas the mobile phase thoroughly to prevent air bubbles in the pump. - Check for leaks in the HPLC system.
Temperature variations.- Use a column oven to maintain a stable temperature.
Ghost peaks Contamination in the injector or column.- Run blank injections (mobile phase only) to identify the source of contamination. - Clean the injector and autosampler needle.
Carryover from a previous injection.- Implement a needle wash step in your autosampler method. - Inject a blank after a high-concentration sample.
Low signal intensity (LC-MS) Ion suppression from matrix components.- Improve sample clean-up to remove interfering compounds. - Optimize chromatographic separation to ensure this compound elutes in a region with minimal co-eluting matrix components.
Inefficient ionization.- Optimize MS source parameters (e.g., capillary voltage, gas flow, temperature). - Consider using a different ionization source (e.g., APCI instead of ESI).

II. Frequently Asked Questions (FAQs)

Sample Preparation & Handling

  • Q1: What is the best way to store bacterial pellets before this compound extraction? A1: For short-term storage (less than 24 hours), keep the pellets on ice and protected from light. For long-term storage, flash-freeze the pellets in liquid nitrogen and store them at -80°C. Avoid repeated freeze-thaw cycles.

  • Q2: How can I prevent the isomerization of this compound during sample preparation? A2: Isomerization from the all-trans form to cis isomers can be induced by light, heat, and acid.[2][3] To minimize this, work under dim or red light, keep samples on ice, and use neutralized solvents. If acidic conditions are necessary for other analytes, minimize the exposure time.

Methodology

  • Q3: What type of HPLC column is best suited for this compound analysis? A3: A C30 reversed-phase column is highly recommended for carotenoid analysis as it provides excellent resolution for isomers. A C18 column can also be used but may provide less separation of structurally similar carotenoids.

  • Q4: What is a suitable internal standard for this compound quantification? A4: For LC-MS analysis, a stable isotope-labeled this compound would be ideal but is not commercially available. A suitable alternative is a structurally similar carotenoid that is not present in the sample, such as β-apo-8'-carotenal or decapreno-beta-carotene.[4][5] The choice of internal standard should be validated for its co-elution and ionization behavior relative to this compound.

Data Interpretation

  • Q5: My chromatogram shows multiple peaks around the expected retention time of this compound. What could they be? A5: These could be isomers of this compound (e.g., cis-isomers) or other carotenoids produced by the bacteria. Use a photodiode array (PDA) or DAD detector to check the UV-Vis spectra of the peaks. Isomers will have very similar spectra to the all-trans form but with slight shifts in the absorption maxima and the presence of a "cis-peak" in the UV region. Mass spectrometry can be used to confirm the mass of the parent ion and its fragments.

III. Experimental Protocols

1. This compound Extraction from Bacterial Culture

This protocol is a general guideline and should be optimized for your specific bacterial strain and culture conditions.

  • Cell Harvesting: Centrifuge 10-50 mL of bacterial culture at 4,000 x g for 10 minutes at 4°C. Discard the supernatant.

  • Cell Washing: Wash the cell pellet with 10 mL of phosphate-buffered saline (PBS) or sterile water and centrifuge again. Discard the supernatant.

  • Cell Lysis & Extraction:

    • Add 1 mL of methanol to the cell pellet and vortex vigorously for 1 minute.

    • Add 2 mL of chloroform and vortex for 2 minutes.

    • (Optional, for robust cells) Sonicate the mixture on ice for 3 cycles of 30 seconds on, 30 seconds off.

    • Add 1 mL of water and vortex for 1 minute to induce phase separation.

  • Phase Separation: Centrifuge at 4,000 x g for 15 minutes at 4°C.

  • Collection of Organic Phase: Carefully collect the lower, colored organic phase (chloroform) and transfer it to a new tube.

  • Re-extraction: Repeat steps 3.2-5 with the remaining aqueous phase and cell debris. Pool the organic phases.

  • Solvent Evaporation: Evaporate the pooled organic phase to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a known volume of the initial HPLC mobile phase (e.g., 200 µL) for analysis.

2. HPLC-DAD Method for this compound Quantification

Parameter Condition
Column C30 Reversed-Phase (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A Methanol/Water/Acetonitrile (81:15:4, v/v/v)
Mobile Phase B Methylene chloride
Gradient 0-10 min, 95% A, 5% B10-25 min, linear gradient to 50% A, 50% B25-30 min, hold at 50% A, 50% B30-35 min, return to 95% A, 5% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 450 nm (for quantification), scan 250-600 nm for peak identification
Injection Volume 20 µL

IV. Quantitative Data and Method Validation

The following tables provide an example of the type of data that should be generated during method validation for this compound quantification. These values are illustrative and should be determined experimentally for your specific method and instrumentation.

Table 1: Linearity and Range

Parameter Value
Linear Range 0.1 - 20 µg/mL
Correlation Coefficient (r²) > 0.995
Calibration Curve Equation y = mx + c

Table 2: Precision and Accuracy (Illustrative)

QC Level Concentration (µg/mL) Intra-day Precision (%RSD) Inter-day Precision (%RSD) Accuracy (% Recovery)
Low 0.5< 10%< 15%85-115%
Medium 5< 10%< 15%85-115%
High 15< 10%< 15%85-115%

Table 3: Recovery and Limits of Detection/Quantification (Illustrative)

Parameter Value
Extraction Recovery > 85%
Limit of Detection (LOD) 0.05 µg/mL
Limit of Quantification (LOQ) 0.1 µg/mL

V. Visualizations

isorenieratene_biosynthesis FPP Farnesyl pyrophosphate GGPP Geranylgeranyl pyrophosphate FPP->GGPP CrtE Phytoene Phytoene GGPP->Phytoene CrtB Lycopene Lycopene Phytoene->Lycopene CrtI beta_carotene β-Carotene Lycopene->beta_carotene CrtY This compound This compound beta_carotene->this compound CrtU

Caption: this compound biosynthetic pathway in Actinobacteria.[6]

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis culture Bacterial Culture harvest Cell Harvesting (Centrifugation) culture->harvest lysis Cell Lysis & Extraction (Solvents, Sonication) harvest->lysis separation Phase Separation (Centrifugation) lysis->separation evaporation Solvent Evaporation (Nitrogen Stream) separation->evaporation reconstitution Reconstitution evaporation->reconstitution hplc HPLC-DAD/MS Analysis reconstitution->hplc data Data Processing & Quantification hplc->data

Caption: Experimental workflow for this compound quantification.

References

Validation & Comparative

Isorenieratene vs. Chlorobactene: A Comparative Guide for Biomarker Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of isorenieratene and chlorobactene, two key aromatic carotenoids synthesized by green sulfur bacteria (GSB), and their utility as molecular biomarkers in geological and environmental studies. Understanding the distinct characteristics of these molecules is crucial for accurately reconstructing past environments and exploring potential applications in drug development.

Introduction to Green Sulfur Bacteria and their Biomarkers

Green sulfur bacteria (GSB) are a phylum of obligately anaerobic photoautotrophic bacteria that play a significant role in sulfur cycling.[1] They are unique in their ability to perform anoxygenic photosynthesis using reduced sulfur compounds as electron donors.[1] GSB produce a variety of pigments, including bacteriochlorophylls and carotenoids, which are essential for light harvesting. Among these, the aromatic carotenoids this compound and chlorobactene, and their diagenetic products, serve as robust biomarkers for the presence of GSB and, by extension, for photic zone euxinia (anoxic and sulfidic water conditions in the light-penetrated zone of a water body).

Biosynthesis and Distribution: A Tale of Two Carotenoids

The fundamental difference between this compound and chlorobactene lies in their chemical structure and the specific types of GSB that produce them. This compound is a dicyclic aromatic carotenoid, while chlorobactene is monocyclic.[2] This structural difference arises from distinct biosynthetic pathways and is linked to the ecological niche of the producing organism.

This compound is primarily synthesized by brown-colored GSB , which contain bacteriochlorophyll e (BChl e).[2][3] These bacteria are adapted to low-light conditions and are typically found in deeper, anoxic waters.[2]

Chlorobactene , on the other hand, is the major carotenoid in green-colored GSB , which utilize bacteriochlorophyll c or d (BChl c/d).[2][3] These GSB species thrive in environments with higher light availability, closer to the water surface.[2]

The biosynthesis of both carotenoids starts from lycopene. The key branching point is the cyclization of lycopene, which is catalyzed by the enzyme lycopene cyclase (CruA), and the subsequent steps involving gamma-carotene cyclase (CruB) and other modifying enzymes like CrtU.[4][5]

Quantitative Comparison of this compound and Chlorobactene
FeatureThis compoundChlorobacteneReferences
Chemical Structure Dicyclic aromatic carotenoidMonocyclic aromatic carotenoid[2]
Producing Organisms Brown-colored Green Sulfur Bacteria (with BChl e)Green-colored Green Sulfur Bacteria (with BChl c or d)[2][3]
Ecological Niche Low-light, deeper anoxic watersHigher-light, shallower anoxic waters[2]
Diagenetic Product IsorenierataneChlorobactane[6][7]
Biomarker For Photic zone euxinia, particularly in deep water settingsPhotic zone euxinia, in relatively shallower water settings[6][7]
Preservation Potential High, isorenieratane is a robust and widely used biomarkerGood, but isorenieratane is generally considered more stable and specific[6][8]

Experimental Protocols

Accurate detection and quantification of this compound and chlorobactene, as well as their diagenetic products, are essential for their application as biomarkers. Below are detailed methodologies for their extraction and analysis.

Protocol 1: Extraction of Carotenoids from Bacterial Cultures

This protocol is adapted for the extraction of carotenoids from GSB cultures.

Materials:

  • GSB cell pellet

  • Methanol

  • Acetone

  • Hexane

  • Saturated NaCl solution

  • Anhydrous sodium sulfate

  • Centrifuge and centrifuge tubes

  • Rotary evaporator

  • Glass vials

Procedure:

  • Harvest GSB cells by centrifugation at 5000 x g for 15 minutes at 4°C.

  • Resuspend the cell pellet in methanol and vortex vigorously for 2 minutes.

  • Add an equal volume of acetone and continue to vortex for another 2 minutes to ensure complete pigment extraction.

  • Centrifuge the mixture at 5000 x g for 10 minutes to pellet the cell debris.

  • Transfer the supernatant containing the pigments to a clean tube.

  • To the supernatant, add an equal volume of hexane and 0.5 volumes of saturated NaCl solution.

  • Vortex the mixture and then centrifuge at 2000 x g for 5 minutes to separate the phases.

  • Carefully collect the upper hexane layer containing the carotenoids.

  • Dry the hexane extract over anhydrous sodium sulfate.

  • Evaporate the solvent to dryness under a stream of nitrogen or using a rotary evaporator at a temperature below 40°C.

  • Redissolve the dried pigment extract in a known volume of a suitable solvent (e.g., acetone or hexane) for HPLC analysis.

Protocol 2: HPLC Analysis of this compound and Chlorobactene

This protocol describes a high-performance liquid chromatography (HPLC) method for the separation and quantification of this compound and chlorobactene.

Instrumentation:

  • HPLC system with a photodiode array (PDA) detector

  • C30 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

Mobile Phase:

  • Solvent A: Methanol/Acetonitrile/Water (81:9:10, v/v/v)

  • Solvent B: Methylene chloride

Gradient Elution Program:

Time (min) % Solvent A % Solvent B
0 95 5
25 50 50
35 50 50
40 95 5

| 50 | 95 | 5 |

Flow Rate: 1.0 mL/min Detection: Monitor at 450 nm and 470 nm.

Procedure:

  • Inject the redissolved pigment extract onto the HPLC column.

  • Run the gradient elution program.

  • Identify this compound and chlorobactene based on their retention times and characteristic absorption spectra compared to authentic standards.

  • Quantify the pigments by integrating the peak areas and comparing them to a standard curve.

Protocol 3: GC-MS Analysis of Isorenieratane and Chlorobactane

This protocol outlines the gas chromatography-mass spectrometry (GC-MS) analysis of the diagenetic products of this compound and chlorobactene from sediment or rock samples.

Sample Preparation:

  • Dry and pulverize the sediment or rock sample.

  • Perform solvent extraction using a mixture of dichloromethane and methanol (e.g., 9:1, v/v) in a Soxhlet apparatus for 72 hours.

  • Saponify the total lipid extract with 6% KOH in methanol to remove esters.

  • Separate the neutral lipid fraction using column chromatography on silica gel, eluting with hexane.

  • Further fractionate the neutral lipids to isolate the aromatic hydrocarbon fraction containing isorenieratane and chlorobactane.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)

GC Conditions:

  • Injector Temperature: 280°C

  • Oven Program: 70°C (hold 2 min), ramp to 310°C at 4°C/min, hold for 20 min.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 50-650

Procedure:

  • Inject the aromatic hydrocarbon fraction into the GC-MS.

  • Acquire data in full scan mode.

  • Identify isorenieratane and chlorobactane based on their mass spectra and retention times compared to published data and standards. Key diagnostic ions include the molecular ion (M+) and characteristic fragment ions.

Visualizing the Pathways and Processes

To further clarify the concepts discussed, the following diagrams illustrate the biosynthetic pathways of this compound and chlorobactene, and a general workflow for their analysis as biomarkers.

Biosynthetic Pathway of Chlorobactene and this compound cluster_0 Common Pathway cluster_1 Chlorobactene Pathway (Green GSB) cluster_2 This compound Pathway (Brown GSB) Farnesyl pyrophosphate Farnesyl pyrophosphate Geranylgeranyl pyrophosphate Geranylgeranyl pyrophosphate Farnesyl pyrophosphate->Geranylgeranyl pyrophosphate CrtE Phytoene Phytoene Geranylgeranyl pyrophosphate->Phytoene CrtB Lycopene Lycopene Phytoene->Lycopene CrtI gamma-Carotene gamma-Carotene Lycopene->gamma-Carotene CruA beta-Carotene beta-Carotene Lycopene->beta-Carotene CruA/CruB Chlorobactene Chlorobactene gamma-Carotene->Chlorobactene CrtU This compound This compound beta-Carotene->this compound CrtU

Caption: Biosynthetic pathways of chlorobactene and this compound in Green Sulfur Bacteria.

Experimental Workflow for Biomarker Analysis cluster_sample Sample Collection cluster_extraction Extraction cluster_analysis Analysis cluster_identification Identification & Quantification Bacterial_Culture Bacterial Culture Carotenoid_Extraction Carotenoid Extraction (Protocol 1) Bacterial_Culture->Carotenoid_Extraction Sediment_Rock Sediment/Rock Sample Lipid_Extraction Total Lipid Extraction Sediment_Rock->Lipid_Extraction HPLC_Analysis HPLC-PDA Analysis (Protocol 2) Carotenoid_Extraction->HPLC_Analysis GCMS_Analysis GC-MS Analysis (Protocol 3) Lipid_Extraction->GCMS_Analysis Identify_Carotenoids Identify this compound & Chlorobactene HPLC_Analysis->Identify_Carotenoids Identify_Diagenetic_Products Identify Isorenieratane & Chlorobactane GCMS_Analysis->Identify_Diagenetic_Products

References

A Comparative Analysis of Isorenieratene and Okenone as Geochemical Indicators of Anoxia

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers on the application, strengths, and limitations of two key biomarkers in reconstructing past oceanic anoxic events.

The carotenoids isorenieratene and okenone, preserved in the geological record as their diagenetic products isorenieratane and okenane, serve as critical molecular fossils, or "biomarkers," for identifying periods of photic zone euxinia—anoxic (oxygen-depleted) and sulfidic (H₂S-rich) conditions in the sunlit upper layers of ancient oceans. These conditions are hallmarks of Oceanic Anoxic Events (OAEs), periods of major environmental stress linked to mass extinctions. This guide provides a comparative analysis of this compound and okenone, offering researchers the data and methodologies necessary to effectively utilize these proxies in paleoceanographic reconstructions.

Biological Sources and Environmental Significance

This compound is a diaromatic carotenoid produced by green sulfur bacteria (GSB, Chlorobiaceae).[1][2] These bacteria are strictly anaerobic phototrophs that require both light and hydrogen sulfide for photosynthesis.[1] Consequently, the presence of isorenieratane in sedimentary rocks is a strong indicator that the photic zone of the ancient water body was both anoxic and sulfidic.[1][3]

Okenone is a monaromatic carotenoid synthesized by purple sulfur bacteria (PSB, Chromatiaceae).[2][4] Like GSB, PSB are also anoxygenic phototrophs that utilize sulfide.[1] Therefore, the discovery of okenane in the rock record also points to photic zone euxinia.[4]

The primary distinction in their environmental indication lies in the light requirements of their source organisms. Green sulfur bacteria are adapted to lower light conditions than purple sulfur bacteria.[4] This ecological differentiation can provide valuable insights into the depth of the chemocline—the boundary separating oxygenated surface waters from anoxic deep waters. The presence of isorenieratane may suggest a deeper chemocline within the photic zone, whereas okenane could indicate a shallower chemocline.[4]

Quantitative Comparison of this compound and Okenone

The selection and interpretation of these biomarkers are enhanced by a quantitative understanding of their relative abundance and preservation potential. The following table summarizes key comparative data derived from various studies.

FeatureThis compound/IsorenierataneOkenone/OkenaneSource OrganismGreen Sulfur Bacteria (Chlorobiaceae)Purple Sulfur Bacteria (Chromatiaceae)
Indicator for Photic Zone EuxiniaPhotic Zone Euxinia
Light Requirement of Source Organism Low light adaptedHigher light requirement than GSB
Implication for Chemocline Depth Can indicate a deeper chemocline within the photic zoneMay suggest a shallower chemocline within the photic zone
Diagenetic Product Isorenieratane, chlorobactane, and their degradation products (C13-C31 aryl isoprenoids)Okenane
Preservation Potential Can be incorporated into kerogen via sulfur bonds, enhancing preservation. Isorenieratane itself may only represent a fraction (e.g., 25%) of the total diagenetic products.Preserved as the fossil-equivalent okenane.
Limitations & Caveats - Not the sole diagenetic product; a complex array of derivatives exists. - Aryl isoprenoid derivatives can have other precursors (e.g., β-carotene). - Recent studies have identified this compound biosynthesis in some cyanobacteria and actinobacteria, requiring careful interpretation. - Abundance may not directly correlate with GSB population size.- The relationship between PSB abundance and okenone concentration in sediments can be decoupled. - Apparent benthic production of okenone has been observed, complicating water column interpretations.

Experimental Protocols

Accurate and reproducible data depend on rigorous and consistent analytical procedures. Below are detailed methodologies for the extraction and analysis of this compound and okenone from sediment samples.

Sample Preparation and Extraction

This protocol is a synthesis of commonly employed methods for extracting carotenoid biomarkers from geological samples.

  • Freeze-Drying and Homogenization: Sediment samples are freeze-dried to remove water and then ground to a fine powder using a mortar and pestle to ensure homogeneity.

  • Solvent Extraction: An accurately weighed amount of the powdered sediment (typically 5-10 g) is extracted using an accelerated solvent extractor (ASE) or via ultrasonication. A common solvent mixture is dichloromethane:methanol (DCM:MeOH) in a 9:1 (v/v) ratio.

  • Asphaltene Precipitation: The total lipid extract is concentrated and redissolved in a small volume of a non-polar solvent like hexane to precipitate asphaltenes, which are then removed by centrifugation.

  • Sulfur Removal: Elemental sulfur, which can interfere with chromatographic analysis, is removed by passing the extract through a column of copper filings or by using a desulfurization agent.

  • Fractionation: The extract is fractionated using column chromatography. A typical approach involves a silica gel column eluted with solvents of increasing polarity to separate the sample into aliphatic, aromatic, and polar fractions. Isorenieratane and okenane are typically found in the aromatic or polar fractions.

  • Derivatization (for GC-MS): For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), polar compounds within the fractions may be derivatized (e.g., silylation) to increase their volatility.

Analytical Methods

High-Performance Liquid Chromatography (HPLC)

HPLC coupled with a Diode Array Detector (DAD) or Mass Spectrometry (MS) is a primary method for the identification and quantification of carotenoids.

  • Column: A C18 or C30 reversed-phase column is commonly used.[5][6]

  • Mobile Phase: A gradient elution is often employed, using a mixture of solvents such as methanol, methylene chloride, or methyl tert-butyl ether (MTBE).[5][7]

  • Detection: A DAD allows for the identification of carotenoids based on their characteristic UV-Vis absorption spectra.[6] Mass spectrometry provides definitive identification based on the mass-to-charge ratio of the molecule and its fragments.

  • Quantification: Quantification is achieved by comparing the peak area of the analyte to that of a known concentration of an internal or external standard.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for the analysis of the more stable, saturated diagenetic products like isorenieratane and okenane.

  • Column: A non-polar capillary column (e.g., DB-5ms) is typically used.

  • Carrier Gas: Helium is the most common carrier gas.

  • Injection: Samples are injected in splitless mode to maximize sensitivity.

  • Temperature Program: The oven temperature is programmed to ramp up gradually to allow for the separation of compounds with different boiling points.

  • Mass Spectrometry: The mass spectrometer is operated in full scan mode to acquire mass spectra for compound identification or in selected ion monitoring (SIM) mode for targeted quantification of specific biomarkers.[8] Identification is confirmed by comparing the mass spectrum and retention time to those of authentic standards or published data.[9]

Visualizing the Pathways and Processes

To better understand the origin and analysis of these biomarkers, the following diagrams illustrate the key pathways and workflows.

Biosynthetic_Pathways cluster_gsb Green Sulfur Bacteria (Chlorobiaceae) cluster_psb Purple Sulfur Bacteria (Chromatiaceae) cluster_diagenesis Diagenesis in Sediments cluster_conditions Required Conditions GSB_precursor Lycopene This compound This compound GSB_precursor->this compound CrtU enzyme Isorenieratane Isorenieratane This compound->Isorenieratane Burial & Alteration Anoxia Anoxia (No O₂) Sulfide Sulfide (H₂S) Light Sunlight PSB_precursor Lycopene Okenone Okenone PSB_precursor->Okenone CrtY & CrtU-like enzymes Okenane Okenane Okenone->Okenane Burial & Alteration

Biosynthetic origins of this compound and okenone.

Experimental_Workflow Sediment_Sample Sediment Sample Extraction Solvent Extraction (DCM:MeOH) Sediment_Sample->Extraction Fractionation Column Chromatography (Aliphatic, Aromatic, Polar) Extraction->Fractionation Analysis Instrumental Analysis Fractionation->Analysis HPLC_MS HPLC-MS Analysis->HPLC_MS Intact Biomarkers GC_MS GC-MS Analysis->GC_MS Diagenetic Products Data_Interpretation Data Interpretation (Identification & Quantification) HPLC_MS->Data_Interpretation GC_MS->Data_Interpretation

General experimental workflow for biomarker analysis.

Concluding Remarks

This compound and okenone are invaluable tools for reconstructing ancient marine environments, providing direct evidence for photic zone euxinia. While both biomarkers point to similar overall conditions, their nuanced ecological differences and distinct diagenetic pathways offer opportunities for more detailed paleoenvironmental interpretations. However, researchers must be cognizant of the limitations of each proxy, including the potential for alternative biological sources for this compound and the observed decoupling between biomarker concentration and source organism abundance for both. A multi-proxy approach, combining these carotenoid biomarkers with other geochemical indicators of redox conditions, will always yield the most robust and reliable reconstructions of past oceanic anoxia.

References

Validating Isorenieratene as a Reliable Proxy for Photic Zone Euxinia: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to Photic Zone Euxinia and the Role of Biomarkers

Photic zone euxinia (PZE) is a condition in aquatic environments where the sunlit upper layer of the water column becomes both anoxic (devoid of oxygen) and sulfidic (containing free hydrogen sulfide, H₂S). These conditions are inhospitable to most eukaryotic life but create a niche for specific groups of anaerobic photosynthetic bacteria. Reconstructing the history of PZE is crucial for understanding past ocean chemistry, climate change, and major extinction events.[1][2]

Molecular fossils, or biomarkers, are chemical compounds preserved in sediments that are diagnostic of particular organisms or environmental conditions. Isorenieratene and its diagenetic products are widely regarded as key biomarkers for PZE due to their specific biological source.[3][4] This guide provides a comparative analysis of this compound against other proxies, details the experimental methodologies for its validation, and discusses its reliability and limitations.

This compound: A Direct Window into Ancient PZE

This compound is a diaromatic carotenoid pigment synthesized by green sulfur bacteria (GSB, family Chlorobiaceae).[3][5] These bacteria are strict anaerobes that require both sunlight for photosynthesis and H₂S as an electron donor.[3][6] Consequently, the presence of their pigments in the geological record is a direct indicator that anoxic, sulfidic waters extended upwards into the photic zone.

Upon burial in sediments, this compound undergoes a series of chemical alterations (diagenesis) to form more stable compounds, most notably isorenieratane , which is the derivative typically identified in ancient rocks and oils.[3][7] The discovery of isorenieratane and related compounds in sediments ranging from the Ordovician to the Miocene underscores its utility as a long-term tracer for PZE.[3]

Logical Framework for Biomarker Validation

The validation of a biomarker like this compound follows a logical workflow that connects the source organism to the preserved molecular fossil and corroborates the finding with independent evidence.

G A Identify Source Organism (e.g., Green Sulfur Bacteria) B Define Specific Environmental Niche (Photic Zone Euxinia) A->B requires C Identify Unique Biomarker (this compound) A->C synthesizes B->C is indicated by D Detect Diagenetic Product in Sediment Record (Isorenieratane) C->D transforms to E Corroborate with Alternative Biomarker Proxies (e.g., Okenane, Chlorobactane) D->E F Corroborate with Geochemical and Isotopic Proxies (Fe-S-C, δ³⁴S, Hg isotopes) D->F G Validate as Reliable Proxy for Past PZE D->G provides evidence for E->G strengthens case F->G strengthens case

Caption: Logical workflow for validating a photic zone euxinia (PZE) biomarker.

Comparison with Alternative Biomarker Proxies

This compound is not the only biomarker for PZE. Other anoxygenic photosynthetic bacteria also produce diagnostic carotenoids. A multi-proxy approach, comparing the relative abundance of these biomarkers, can provide a more nuanced reconstruction of the paleoenvironment.

Biomarker (Diagenetic Product)Source Organism FamilySpecific Environmental Indication & SignificanceLimitations & Caveats
This compound (Isorenieratane)Green Sulfur Bacteria (Chlorobiaceae, brown strains)[5][8]Indicates anoxic, sulfidic conditions in the lowermost, light-limited regions of the photic zone. GSB are adapted to very low light levels.[6][9]Recently found to be produced by some cyanobacteria and Actinobacteria, challenging its exclusivity.[10][11] Diagenesis is complex, and isorenieratane may be a minor product.[12]
Chlorobactene (Chlorobactane)Green Sulfur Bacteria (Chlorobiaceae, green strains)[5]Also indicates PZE. Co-occurrence with isorenieratane confirms a GSB source and can help characterize the light regime and GSB community structure.Shares the same potential for alternative cyanobacterial sources as this compound.
Okenone (Okenane)Purple Sulfur Bacteria (Chromatiaceae)[5][9]Indicates PZE, but PSB generally require higher light intensities and can tolerate lower H₂S concentrations than GSB. Its presence may suggest a shallower euxinic zone.[9][13]The distribution of PSB and GSB in modern environments can be more complex and overlapping than this simple model suggests.[9]

Quantitative Data from the Geological Record

The application of these biomarkers has provided critical evidence for PZE during major geological events. The table below summarizes findings from key studies.

Geological Event / LocationThis compound DerivativesAlternative ProxiesInterpretation
Permian-Triassic Boundary (Perth Basin, Australia)AbundantHigh pyrite-to-iron ratios, sulfur isotope excursions.[14]Widespread and persistent photic zone euxinia contributed to the mass extinction event.[14]
Oceanic Anoxic Event 2 (OAE2) (Late Cretaceous)PresentC₃₅ hopanoid thiophenes (indicating water column euxinia).[7]PZE developed during the peak of the OAE, expanding the kill zone for marine life.[7]
Barney Creek Formation (1.64 Ga, Proterozoic)PresentAbundant okenane and chlorobactane.[9]One of the earliest definitive records of PZE, indicating a complex microbial ecosystem with both purple and green sulfur bacteria.[9]
Kimmeridge Clay (Jurassic)Abundant complex derivatives-Highlights the complex diagenetic fate of this compound; isorenieratane represented only ~25% of major derivatives.[6][12]

Experimental Protocols

Validating the presence of this compound derivatives requires rigorous analytical procedures to extract, identify, and quantify these trace compounds from complex sedimentary matrices.

Biomarker Extraction and Analysis
  • Sample Preparation: Sediment or rock samples are typically freeze-dried and powdered.

  • Lipid Extraction: Total lipids are extracted from the powdered sample using an organic solvent system, commonly with techniques like Accelerated Solvent Extraction (ASE) or Soxhlet extraction.

  • Fractionation: The raw extract is separated into different compound classes (e.g., aliphatic hydrocarbons, aromatic hydrocarbons, polar compounds) using column chromatography or solid-phase extraction. Isorenieratane is found in the aromatic fraction.

  • Identification and Quantification: The aromatic fraction is analyzed by Gas Chromatography-Mass Spectrometry (GC-MS). Compounds are identified by comparing their mass spectra and retention times to those of authentic standards or published data.[3] For novel derivatives, preparative chromatography followed by Nuclear Magnetic Resonance (NMR) may be required for full structural elucidation.[3][12]

Supporting Geochemical Analyses
  • Iron Speciation: A sequential chemical extraction procedure is used to determine the relative proportions of different iron minerals in the sediment, particularly the ratio of pyrite-bound iron to highly reactive iron, which is a key indicator of euxinic conditions.[4]

  • Sulfur and Carbon Isotope Analysis: Isotope Ratio Mass Spectrometry (IRMS) is used to measure the isotopic composition of sulfur in pyrite (δ³⁴S) and carbon in organic matter (δ¹³C). The unique carbon fixation pathway of GSB (reverse TCA cycle) results in biomass that is enriched in ¹³C, which can help confirm the source of the biomarkers.[3]

  • Trace Metal Analysis: The concentration of redox-sensitive trace metals (e.g., Mo, U, V) is often measured by Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or X-Ray Fluorescence (XRF) to provide an independent proxy for paleo-redox conditions.[15]

This compound Biosynthesis Pathway

The synthesis of this compound in brown-colored GSB involves a specific enzymatic pathway that modifies common carotenoid precursors. This specificity is the foundation of its use as a biomarker.

G Lycopene Lycopene CruA CruA (Lycopene cyclase) Lycopene->CruA gCarotene γ-Carotene CruB CruB (γ-Carotene cyclase) gCarotene->CruB This compound This compound CruA->gCarotene CrtU CrtU (Desaturase/Methylase) CruB->CrtU CrtU->this compound

Caption: Simplified biosynthesis of this compound in brown green sulfur bacteria.

Conclusions on the Reliability of this compound

This compound remains a cornerstone proxy for identifying photic zone euxinia in the geological record. Its direct link to the highly specific metabolic requirements of green sulfur bacteria provides a powerful tool for paleoenvironmental reconstruction.

However, its reliability is not absolute and is subject to important caveats:

  • Source Ambiguity: The discovery of this compound synthesis in some cyanobacteria and Actinobacteria means its presence alone is not unequivocal proof of GSB.[10][11] Validation requires supporting evidence, such as the co-occurrence of chlorobactane, bacteriochlorophyll derivatives, or a characteristic ¹³C-enriched isotopic signature.[3][10]

  • Diagenetic Complexity: this compound transforms into a wide array of products during diagenesis.[3] Focusing solely on the abundance of isorenieratane may lead to an underestimation of the original GSB biomass and the intensity of PZE.[6][12]

Therefore, while this compound is an excellent and highly specific indicator, it should not be used in isolation. Its validation as a reliable proxy is strongest when integrated into a multi-proxy framework that combines other biomarkers, traditional geochemical redox indicators, and isotopic analyses to build a comprehensive and robust picture of ancient euxinic ecosystems.

References

Cross-Referencing Isorenieratene Data with Other Paleoenvironmental Proxies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for interpreting isorenieratene data in the context of other key paleoenvironmental proxies. By employing a multi-proxy approach, researchers can build a more robust and nuanced understanding of past environmental conditions, particularly those associated with oceanic anoxia.[1][2][3]

Introduction to this compound

This compound and its diagenetic product, isorenieratane, are aromatic carotenoid biomarkers synthesized by green sulfur bacteria (GSB) of the family Chlorobiaceae.[4][5] These bacteria are strictly anaerobic photoautotrophs that require both light and hydrogen sulfide (H₂S) for photosynthesis. Consequently, the presence of isorenieratane in the geological record is a specific indicator of photic zone euxinia —a condition where the sunlit upper layer of a water body is both anoxic and sulfidic.[4][6] This makes isorenieratane a critical proxy for reconstructing periods of severe marine deoxygenation, such as Oceanic Anoxic Events (OAEs).

Comparison of this compound with Other Paleoenvironmental Proxies

No single proxy can fully capture the complexity of past environments.[3][7] Cross-referencing this compound data with other geochemical and sedimentological proxies is essential for a comprehensive reconstruction. The following tables summarize key complementary proxies, their environmental significance, and typical correlative data signatures observed during episodes of photic zone euxinia.

Table 1: Biomarker Proxies
ProxyBiological SourceEnvironmental IndicationTypical Correlation with this compound
Isorenieratane Green Sulfur Bacteria (brown-pigmented) Photic Zone Euxinia Primary indicator
ChlorobactaneGreen Sulfur Bacteria (green-pigmented)Photic Zone Euxinia (shallower/higher light)Often co-occurs with isorenieratane, ratios may indicate chemocline depth.[8]
OkenanePurple Sulfur Bacteria (Chromatiaceae)Photic Zone Euxinia (shallower than GSB)Presence suggests a shallower chemocline than isorenieratane alone.[8]
2-MethylhopanoidsCyanobacteriaPrimary Productivity (oxygenic)May be abundant before and after, or in surface layers above, the euxinic zone.
C₂₈-bisnorhopaneUnknown BacteriaWater Column Anoxia/EuxiniaOften elevated, indicating widespread deoxygenation.
Long-chain n-alkanes (C₂₇, C₂₉, C₃₁)Terrestrial Higher PlantsTerrigenous Runoff / Nutrient InputIncreased abundance may suggest higher nutrient runoff, a potential driver for anoxia.
Table 2: Geochemical (Inorganic) Proxies
ProxyMeasurementEnvironmental IndicationTypical Correlation with this compound
Redox-Sensitive Trace Elements
Molybdenum (Mo), Uranium (U), Vanadium (V)Concentration (ppm) or Enrichment Factor (e.g., MoEF)Bottom Water Redox ConditionsHigh authigenic enrichment indicates anoxic to euxinic conditions.[9][10][11][12]
Mo/U RatioCovariation of Mo and U enrichmentDegree of EuxiniaHigh ratios (>0.3 x modern seawater) suggest persistent euxinic conditions.[13]
Stable Isotopes
Carbon Isotopes (δ¹³Corg)‰ vs. VPDBCarbon Cycle PerturbationsPositive excursions often coincide with OAEs, reflecting widespread organic carbon burial.
Nitrogen Isotopes (δ¹⁵N)‰ vs. AirNutrient Cycling / N-FixationNegative or variable shifts can indicate changes in the nitrogen cycle, sometimes linked to anoxia.[14]
Sulfur Isotopes (δ³⁴Spyrite)‰ vs. VCDTSulfur Cycle / EuxiniaHighly depleted values can indicate bacterial sulfate reduction in an open system.
Bulk Sediment Properties
Total Organic Carbon (TOC)Weight %Productivity & PreservationHigh TOC (>2%) suggests enhanced primary productivity and/or preservation under anoxia.[15]

Signaling Pathways and Experimental Workflows

Visualizing the relationships between biological pathways, experimental procedures, and proxy interpretations is crucial for understanding the data.

This compound Biosynthesis Pathway

The synthesis of this compound in brown-pigmented green sulfur bacteria is a specific biological pathway. It involves the cyclization of lycopene by two key enzymes, CruA (a lycopene monocyclase) and CruB (a γ-carotene cyclase), to form the characteristic diaromatic structure.[16][17][18]

GSB_Isorenieratene_Pathway Lycopene Lycopene CruA CruA Lycopene->CruA Cyclization gCarotene γ-Carotene CruB CruB gCarotene->CruB Cyclization bCarotene β-Carotene CrtU CrtU (Aromatase) bCarotene->CrtU Aromatization This compound This compound CruA->gCarotene CruB->bCarotene CrtU->this compound

Caption: Proposed biosynthesis of this compound in green sulfur bacteria.[19]

Multi-Proxy Experimental Workflow

A robust paleoenvironmental reconstruction requires a systematic analytical approach, from sample collection to multi-faceted data integration.[20]

Experimental_Workflow cluster_field Field/Lab Initial Processing cluster_analysis Analytical Procedures cluster_synthesis Data Synthesis & Interpretation Core Sediment Core Collection Split Core Splitting, Logging & Subsampling Core->Split Dating Radiometric Dating (¹⁴C, U-Th) Split->Dating Inorganic Inorganic Geochemistry (ICP-MS for Trace Metals) Split->Inorganic Organic Organic Geochemistry (Solvent Extraction) Split->Organic Isotopes Stable Isotope Analysis (IRMS for δ¹³C, δ¹⁵N) Split->Isotopes Integration Multi-Proxy Data Integration Dating->Integration Inorganic->Integration GCMS Fractionation & GC-MS (Biomarker Analysis) Organic->GCMS Isotopes->Integration GCMS->Integration Reconstruction Paleoenvironmental Reconstruction Integration->Reconstruction

Caption: Generalized workflow for multi-proxy paleoenvironmental analysis.

Logical Framework for Interpretation

The presence of this compound is a powerful data point that, when combined with other proxies, allows for a detailed reconstruction of the paleoenvironment. This diagram illustrates the logical connections between driving environmental factors, the resulting proxy signals, and the final interpretation.

Logical_Framework Driver Environmental Drivers (e.g., Warming, Nutrient Runoff) Strat Water Column Stratification Driver->Strat leads to Anoxia Bottom Water Anoxia Strat->Anoxia promotes TOC High TOC Strat->TOC enhances productivity Euxinia Photic Zone Euxinia (PZE) Anoxia->Euxinia can lead to MoU High Mo, U Enrichment Anoxia->MoU records Anoxia->TOC enhances preservation Iso Isorenieratane Present Euxinia->Iso records Interp Interpretation: Oceanic Anoxic Event with PZE Iso->Interp MoU->Interp TOC->Interp

Caption: Logical links between environmental drivers, proxies, and interpretation.

Experimental Protocols

Sample Collection and Preparation
  • Coring: Sediment cores are collected from marine or lacustrine environments using piston, gravity, or multi-corers.[20]

  • Subsampling: Cores are split, photographed, and logged for lithological characteristics. Samples for organic and inorganic analyses are taken at regular intervals (e.g., 1-2 cm), freeze-dried, and homogenized.[15]

Biomarker (Isorenieratane) Analysis
  • Total Lipid Extraction (TLE): Freeze-dried sediment is extracted using an organic solvent mixture (e.g., dichloromethane:methanol, 9:1 v/v) via ultrasonication or a Soxhlet apparatus.[21]

  • Fractionation: The TLE is separated into different compound classes (e.g., aliphatics, aromatics, polars) using column chromatography with silica gel or alumina. Isorenieratane is typically found in the aromatic fraction.

  • Analysis: The aromatic fraction is analyzed by Gas Chromatography-Mass Spectrometry (GC-MS). Compound identification is based on retention time and comparison of the mass spectrum with published data and standards. Quantification is achieved by comparing the peak area to that of an internal standard.[22]

Redox-Sensitive Trace Metal Analysis
  • Digestion: A powdered sediment subsample undergoes complete acid digestion (e.g., using HF, HNO₃, and HClO₄) to dissolve the silicate and authigenic mineral phases.

  • Analysis: The resulting solution is diluted and analyzed for trace element concentrations (e.g., Mo, U, V, Al) using Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or ICP-Atomic Emission Spectrometry (ICP-AES).[9]

  • Enrichment Factor (EF) Calculation: To distinguish the authigenic (seawater-derived) portion from the detrital (crustal) portion, an enrichment factor is calculated, commonly normalized to aluminum (Al) as a proxy for the detrital fraction:

    • EF = [(Element/Al)sample] / [(Element/Al)average shale]

Conclusion

This compound is an unequivocal indicator of photic zone euxinia. However, its true power in paleoenvironmental reconstruction is realized when it is integrated into a multi-proxy framework.[23][24] By cross-referencing isorenieratane data with biomarkers for other microbial groups, redox-sensitive trace metals, and bulk sediment properties, researchers can constrain the timing, extent, and drivers of ancient anoxic events with greater confidence. This integrated approach is fundamental to understanding the Earth's climate system and biogeochemical cycles in response to major environmental perturbations.

References

A Comparative Analysis of Isorenieratene Biosynthesis in Green Sulfur Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the genetic and biochemical distinctions governing the production of the aromatic carotenoid isorenieratene across different strains of Green Sulfur Bacteria (GSB), offering insights for researchers in microbiology, biotechnology, and drug development.

This compound, a C40 aromatic carotenoid, is a significant biomarker for photic zone anoxia and a molecule of interest for its potential antioxidant properties. Its biosynthesis is a hallmark of brown-colored species of Green Sulfur Bacteria (GSB), distinguishing them from their green-colored counterparts that primarily produce the monocyclic carotenoid chlorobactene. This guide provides a comparative analysis of this compound biosynthesis in different GSB strains, supported by experimental data and detailed methodologies.

Genetic Determinants of this compound vs. Chlorobactene Production

The fundamental difference in the carotenoid profile of GSB strains lies in their genetic makeup, specifically the presence or absence of a key enzyme. All GSB possess the gene cruA, which encodes a lycopene cyclase responsible for the initial cyclization of lycopene to γ-carotene. However, this compound-producing strains harbor an additional paralogous gene, cruB, which encodes a γ-carotene cyclase. This second cyclase is the pivotal enzyme that directs the biosynthetic pathway towards the dicyclic this compound.

GeneEnzymeFunctionPresence in GSB Strains
cruALycopene cyclaseCatalyzes the conversion of lycopene to γ-carotene (monocyclic)All GSB strains
cruBγ-carotene cyclaseCatalyzes the conversion of γ-carotene to β-carotene (dicyclic)This compound-producing strains only

Comparative Carotenoid Profiles

Table 1: Carotenoid Composition in Representative GSB Strains

StrainMajor Carotenoid(s)Key Biosynthetic EnzymesPhenotype
Chlorobaculum tepidumChlorobacteneCruAGreen-colored
Chlorobium phaeobacteroidesThis compound, β-isorenieratene, β-caroteneCruA, CruBBrown-colored
Chlorobium clathratiformeThis compoundCruA, CruBBrown-colored
C. tepidum (genetically engineered with cruB)β-isorenieratene, β-caroteneCruA, CruB (heterologously expressed)Altered (produces dicyclic carotenoids)

This table is a summary based on qualitative HPLC data from multiple sources.[1]

Biosynthetic Pathways: A Visual Comparison

The biosynthesis of this compound diverges from that of chlorobactene at the γ-carotene intermediate. The presence of CruB in this compound-producing strains opens up the pathway to dicyclic carotenoids.

GSB_Carotenoid_Biosynthesis cluster_common Common Pathway cluster_chlorobactene Chlorobactene Pathway (Green GSB) cluster_this compound This compound Pathway (Brown GSB) Lycopene Lycopene gamma-Carotene gamma-Carotene Lycopene->gamma-Carotene CruA Chlorobactene Chlorobactene gamma-Carotene->Chlorobactene CrtU beta-Carotene beta-Carotene gamma-Carotene->beta-Carotene CruB This compound This compound beta-Carotene->this compound CrtU

Figure 1: Divergent carotenoid biosynthetic pathways in GSB.

Experimental Protocols

Cultivation of Chlorobium Strains

This protocol is based on the formulation for DSMZ Medium 29, which serves as a base for media used to cultivate various Chlorobium species.

DSMZ Medium 29: PFENNIG'S MEDIUM II

Solution A (per 460 ml):

  • CaCl₂ x 2 H₂O: 0.25 g

  • Yeast extract: 0.25 g

  • Distilled water: 460.00 ml

Instructions for Solution A:

  • Dissolve the components in distilled water.

  • Dispense 46 ml into 100 ml screw-cap bottles.

  • Bubble with N₂/CO₂ gas.

  • Autoclave at 121°C for 15 minutes.

Solution B (per 135 ml):

  • Na₂S x 9 H₂O: 2.00 g

  • Distilled water: 135.00 ml

Instructions for Solution B:

  • Prepare in a screw-cap bottle.

  • Bubble with N₂ gas to replace air.

  • Close tightly and autoclave.

Solution C (per 50 ml):

  • NaHCO₃: 1.50 g

  • Distilled water: 50.00 ml

Instructions for Solution C:

  • Bubble with CO₂ gas.

  • Filter sterilize into a sterile, gas-tight 100 ml screw-cap bottle.

Solution D (per 450.5 ml):

  • Resazurin (0.1%): 0.5 ml

  • Distilled water: 450.00 ml

Instructions for Solution D:

  • Autoclave in a cotton-stoppered Erlenmeyer flask with an outlet tube for aseptic dispensing.

  • Cool to room temperature under an atmosphere of N₂/CO₂ in an ice bath.

Solution E (per 25 ml):

  • NH₄Cl: 0.35 g

  • Ammonium acetate: 0.25 g

  • Pyruvic acid sodium salt: 0.25 g

  • Dextrose: 0.25 g

  • MgSO₄ x 7H₂O: 0.50 g

  • KCl: 0.35 g

  • KH₂PO₄: 0.35 g

  • Trace element solution SL-10 B: 1.00 ml

  • Distilled water: 25 ml

Instructions for Solution E:

  • Filter sterilize into a sterile, gas-tight 100 ml screw-cap bottle.

Solution F (per 100 ml):

  • Vitamin B₁₂: 0.01 g

  • Distilled water: 100.00 ml

Instructions for Solution F:

  • Filter sterilize.

Final Medium Preparation:

  • Mix solutions D, C, and E.

  • Bubble with CO₂ in an ice bath under sterile conditions.

  • Add 50 ml of the mixed solutions to each 46 ml bottle of Solution A.

  • Before use, add 4 ml of Solution B and 0.1 ml of Solution F.

  • Adjust the pH to 6.8 - 7.1 with filter-sterilized 1M Na₂CO₃.

  • Dispense into sterile, N₂-gassed screw-cap tubes under an N₂ atmosphere.

Cultivation Conditions:

  • Temperature: 25-30°C

  • Atmosphere: Anaerobic

  • Light: Provide a suitable light source for photosynthesis.

Pigment Extraction and HPLC Analysis

This protocol provides a general framework for the extraction and analysis of carotenoids from GSB.

Pigment Extraction:

  • Harvest GSB cells by centrifugation.

  • Extract the pigments from the cell pellet using a mixture of acetone and methanol (e.g., 7:2 v/v).

  • Vortex or sonicate the mixture until the pellet is colorless.

  • Centrifuge to remove cell debris.

  • Collect the supernatant containing the pigments.

  • Evaporate the solvent under a stream of nitrogen gas.

  • Redissolve the pigment extract in a suitable solvent for HPLC analysis (e.g., acetone or the initial mobile phase).

HPLC Analysis:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of solvents is typically used. A common system involves a mixture of acetonitrile, methanol, and water, with a gradient to a more nonpolar solvent like ethyl acetate or dichloromethane.

    • Example Gradient:

      • Solvent A: Acetonitrile:Methanol:Water (e.g., 85:5:10 v/v/v)

      • Solvent B: Methanol:Ethyl acetate (e.g., 68:32 v/v)

      • Gradient: Start with 100% A, ramp to 100% B over 20-30 minutes.

  • Detection: Photodiode array (PDA) detector to monitor absorbance at multiple wavelengths (typically 450-500 nm for carotenoids).

  • Identification: this compound and other carotenoids are identified by their retention times and characteristic absorption spectra compared to authentic standards or literature data.

HPLC_Workflow GSB_Culture GSB Culture Centrifugation Harvest Cells (Centrifugation) GSB_Culture->Centrifugation Extraction Pigment Extraction (Acetone/Methanol) Centrifugation->Extraction Evaporation Solvent Evaporation (Nitrogen Stream) Extraction->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution HPLC_Injection HPLC Injection Reconstitution->HPLC_Injection C18_Column C18 Column Separation HPLC_Injection->C18_Column PDA_Detection PDA Detection (450-500 nm) C18_Column->PDA_Detection Data_Analysis Data Analysis (Chromatogram) PDA_Detection->Data_Analysis

Figure 2: Experimental workflow for carotenoid analysis from GSB.

Concluding Remarks

The biosynthesis of this compound in Green Sulfur Bacteria is a well-defined pathway, with the presence of the γ-carotene cyclase, CruB, being the key differentiating factor from chlorobactene-producing strains. This genetic distinction leads to the characteristic brown coloration of this compound-producing GSB and serves as a valuable biomarker in geological and ecological studies. While direct quantitative comparisons of this compound yields between different GSB strains are not extensively documented, the established genetic and biochemical understanding provides a solid foundation for further research and potential biotechnological applications of this unique aromatic carotenoid. The provided experimental protocols offer a starting point for researchers aiming to cultivate these fascinating microorganisms and analyze their pigment composition.

References

A Researcher's Guide to Distinguishing Isorenieratene and its Diagenetic Products in Geological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate identification of isorenieratene and its diagenetic products in geological samples is crucial for paleoenvironmental reconstructions and petroleum exploration. This guide provides a comprehensive comparison of these biomarkers, supported by experimental data and detailed analytical protocols.

This compound is a diaromatic carotenoid pigment synthesized by the green sulfur bacteria (Chlorobiaceae), which are obligate anaerobes that require both light and hydrogen sulfide for photosynthesis. The presence of this compound or its derivatives in ancient sedimentary rocks and crude oils serves as a robust molecular indicator for photic zone anoxia in the depositional environment.[1] Over geological time, this compound undergoes a series of complex chemical transformations, known as diagenesis, resulting in a diverse suite of related compounds. Distinguishing the parent biomarker from its diagenetic products is essential for accurately interpreting the paleoenvironment and the thermal history of the sediment.

Comparative Analysis of this compound and its Diagenetic Products

The primary analytical techniques for identifying and differentiating this compound and its diagenetic products are gas chromatography-mass spectrometry (GC-MS) and compound-specific stable carbon isotope analysis (δ¹³C). The following tables summarize the key quantitative data used for their distinction.

Gas Chromatography-Mass Spectrometry (GC-MS) Data

GC-MS allows for the separation and identification of individual compounds based on their retention times and mass spectral fragmentation patterns. Aryl isoprenoids derived from this compound exhibit characteristic fragment ions that are diagnostic of their structure.

Compound ClassKey Diagnostic Mass Fragments (m/z)Description
Isorenieratane (C₄₀) 133, 134 (base peak), 546 (M⁺)The fully saturated diagenetic product of this compound. Its mass spectrum is dominated by the fragment ion corresponding to the aromatic end group.[2]
C₃₃ Aryl Isoprenoids 133, 237Formed by the loss of a toluene molecule from the this compound precursor during early diagenesis.[1][3]
C₃₂ Aryl Isoprenoids 133, 237Resulting from the expulsion of a m-xylene molecule from this compound.[1][3]
Shorter-chain aryl isoprenoids 133A general characteristic fragment for this class of compounds, representing the trimethyl-substituted aromatic ring.[4]
Di- and Polyaromatic Derivatives 237, 287Formed through cyclization and aromatization reactions of the polyene chain of this compound. The specific m/z values depend on the number of aromatic rings.[1]
Sulfur-containing derivatives VariableIncorporation of sulfur into the this compound structure during early diagenesis leads to a variety of sulfur-containing compounds, which can be identified by their characteristic mass spectra.[1]
Stable Carbon Isotope Data (δ¹³C)

The photosynthetic green sulfur bacteria (Chlorobiaceae) utilize the reverse tricarboxylic acid (rTCA) cycle for carbon fixation, which results in a significant enrichment of the heavier carbon isotope, ¹³C, in their biomass compared to organisms that use the Calvin cycle. This distinct isotopic signature is passed on to this compound and its diagenetic products, providing a powerful tool for confirming their biological source.

CompoundTypical δ¹³C Value (‰ vs. VPDB)Significance
This compound Derivatives -10‰ to -20‰Values in this range are strongly indicative of an origin from Chlorobiaceae.[1]
Marine Algal Biomarkers (e.g., steranes) -25‰ to -35‰Derived from organisms using the Calvin cycle, showing significant depletion in ¹³C compared to this compound derivatives.
Terrestrial Plant Biomarkers (e.g., n-alkanes) -25‰ to -35‰ (C₃ plants)Similar to marine algae, terrestrial C₃ plants exhibit depleted ¹³C values.

Diagenetic Pathway of this compound

The transformation of this compound in sediments is a multifaceted process. The initial stages involve cyclization, aromatization, and sulfurization of the polyene chain. With increasing burial depth and temperature (catagenesis), carbon-carbon bond cleavage leads to the formation of shorter-chain aryl isoprenoids.

Diagenesis_of_this compound cluster_products Diagenetic Products This compound This compound (C₄₀) Early_Diagenesis Early Diagenesis (Shallow Burial) This compound->Early_Diagenesis Deposition Isorenieratane Isorenieratane (C₄₀) Early_Diagenesis->Isorenieratane Reduction C33_C32 C₃₃ & C₃₂ Aryl Isoprenoids Early_Diagenesis->C33_C32 Expulsion of toluene/m-xylene Polyaromatic Polyaromatic Derivatives Early_Diagenesis->Polyaromatic Cyclization & Aromatization Sulfur_compounds Sulfur-containing Compounds Early_Diagenesis->Sulfur_compounds Sulfurization Catagenesis Catagenesis (Deep Burial, Higher T) Short_chain Short-chain Aryl Isoprenoids Catagenesis->Short_chain C-C Cleavage Isorenieratane->Catagenesis C33_C32->Catagenesis Polyaromatic->Catagenesis

Diagenetic pathway of this compound.

Experimental Protocols

Extraction of Aromatic Hydrocarbons from Geological Samples

This protocol outlines a standard procedure for the solvent extraction of biomarkers from sedimentary rocks or soils.

Materials:

  • Powdered geological sample (e.g., sediment, rock)

  • Dichloromethane (DCM):Methanol (MeOH) mixture (9:1 v/v)

  • Soxhlet extraction apparatus or Accelerated Solvent Extractor (ASE)

  • Activated copper for sulfur removal

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexane and DCM for elution

Procedure:

  • Sample Preparation: The geological sample is dried and finely powdered to increase the surface area for extraction.

  • Solvent Extraction: The powdered sample is extracted using a DCM:MeOH (9:1) mixture. This can be performed using a Soxhlet apparatus for several hours or more rapidly using an ASE. Activated copper is often added to the extraction thimble to remove elemental sulfur.

  • Concentration: The resulting total lipid extract is concentrated using a rotary evaporator.

  • Fractionation: The total lipid extract is fractionated by column chromatography using silica gel. The saturated hydrocarbon fraction is eluted first with hexane, followed by the aromatic hydrocarbon fraction, which is eluted with a mixture of hexane and DCM. The aromatic fraction will contain this compound and its diagenetic products.

  • Final Concentration: The aromatic fraction is concentrated under a gentle stream of nitrogen before analysis.

GC-MS Analysis of Aromatic Fractions

This protocol provides a general framework for the analysis of the extracted aromatic fraction using GC-MS.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for biomarker analysis (e.g., DB-5ms)

  • Helium as carrier gas

GC Conditions (Typical):

  • Injector Temperature: 280 °C

  • Oven Temperature Program: 50 °C (hold 2 min) to 310 °C at 4 °C/min (hold 20 min)

  • Carrier Gas Flow: Constant flow of 1.2 mL/min

MS Conditions (Typical):

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 50-650

  • Data Acquisition: Full scan mode to obtain mass spectra for compound identification and Selected Ion Monitoring (SIM) mode to enhance the detection of target compounds using their characteristic ions (e.g., m/z 133, 134, 237).

Experimental Workflow

The following diagram illustrates the typical workflow for the analysis of this compound and its diagenetic products from geological samples.

Experimental_Workflow Sample Geological Sample (Sediment/Rock) Preparation Drying and Powdering Sample->Preparation Extraction Solvent Extraction (DCM:MeOH) Preparation->Extraction Fractionation Column Chromatography (Silica Gel) Extraction->Fractionation Aromatic_Fraction Aromatic Hydrocarbon Fraction Fractionation->Aromatic_Fraction GCMS_Analysis GC-MS Analysis Aromatic_Fraction->GCMS_Analysis Isotope_Analysis Compound-Specific Isotope Analysis (δ¹³C) Aromatic_Fraction->Isotope_Analysis Data_Analysis Data Analysis (Mass Spectra, Retention Times) GCMS_Analysis->Data_Analysis Interpretation Paleoenvironmental Interpretation Data_Analysis->Interpretation Isotope_Analysis->Interpretation

Workflow for biomarker analysis.

By combining the quantitative data from GC-MS and stable carbon isotope analysis with a thorough understanding of the diagenetic pathways, researchers can confidently distinguish between this compound and its various products. This detailed approach allows for a more nuanced and accurate interpretation of the paleoenvironmental conditions at the time of sediment deposition.

References

Comparing the photoprotective efficiency of isorenieratene and other carotenoids

Author: BenchChem Technical Support Team. Date: December 2025

New research highlights the exceptional photoprotective capabilities of isorenieratene, an aromatic carotenoid, positioning it as a promising candidate for drug development in dermatology and beyond. Comparative studies and experimental data reveal its superior efficiency in neutralizing reactive oxygen species and protecting against UV-induced cellular damage when compared to other well-known carotenoids.

This compound, and its hydroxylated derivative 3,3'-dihydroxythis compound (DHIR), demonstrate remarkable antioxidant and photoprotective properties that, in several key aspects, surpass those of common dietary carotenoids such as β-carotene, lycopene, and lutein.[1] Their unique aromatic structure contributes to their enhanced stability and efficacy in quenching singlet oxygen and scavenging harmful free radicals, offering robust protection against the damaging effects of ultraviolet (UV) radiation.

Quantitative Comparison of Photoprotective Efficiency

The photoprotective efficacy of a carotenoid is primarily determined by its ability to quench singlet oxygen, a highly reactive form of oxygen generated during photosensitization, and to scavenge other reactive oxygen species (ROS) like hydroxyl radicals.

CarotenoidSinglet Oxygen Quenching Rate Constant (kQ) (x 109 M-1s-1)Hydroxyl Radical Scavenging Activity (Qualitative)UV-Induced DNA Damage Prevention
This compound Data not availableExcellent scavenging ability[1]Significantly decreases UV-induced DNA damage[2][3]
3,3'-Dihydroxythis compound Data not availableSuperior to astaxanthin, zeaxanthin, and lutein[1]Significantly decreases UV-induced DNA damage[2][3]
Lycopene 2.3 - 2.5HighProtects against photo-damage[4]
β-Carotene 2.3 - 2.5HighReduces UV-induced erythema[4]
Lutein 0.11ModerateEfficient photoprotector[5]
Astaxanthin IntermediateHighInhibits UV-induced AP-1 activation[2]
Zeaxanthin Anomalous behaviorHighProtects against oxidative damage[2]

Note: Quantitative data for the singlet oxygen quenching rate constant and a specific IC50 value for hydroxyl radical scavenging for this compound were not available in the reviewed literature. The table reflects the qualitative descriptions of its high efficacy.

Experimental Protocols

The following are summaries of key experimental protocols used to assess the photoprotective efficiency of carotenoids.

Singlet Oxygen Quenching Assay (Laser Flash Photolysis)

This method directly measures the rate at which a compound quenches singlet oxygen.

  • Sample Preparation: A solution of a photosensitizer (e.g., Rose Bengal) and the carotenoid to be tested is prepared in a suitable solvent.

  • Singlet Oxygen Generation: The solution is excited with a laser pulse at a wavelength absorbed by the photosensitizer (e.g., 532 nm), leading to the generation of singlet oxygen.

  • Detection: The decay of the characteristic near-infrared phosphorescence of singlet oxygen (at ~1270 nm) is monitored using a sensitive detector.

  • Data Analysis: The rate constant of singlet oxygen quenching (kQ) by the carotenoid is determined by analyzing the decay kinetics in the presence and absence of the carotenoid.

Hydroxyl Radical Scavenging Assay (Electron Paramagnetic Resonance - EPR)

EPR spectroscopy is used to detect and quantify the scavenging of short-lived free radicals like the hydroxyl radical.

  • Radical Generation: Hydroxyl radicals are generated in a controlled manner, for example, through the Fenton reaction (Fe2+ + H2O2).

  • Spin Trapping: A "spin trap" molecule is used to react with the highly reactive hydroxyl radicals to form a more stable radical adduct that can be detected by EPR.

  • Measurement: The EPR spectrum of the spin adduct is recorded in the presence and absence of the carotenoid.

  • Analysis: The reduction in the intensity of the EPR signal in the presence of the carotenoid indicates its hydroxyl radical scavenging activity. The concentration of the carotenoid that scavenges 50% of the radicals (IC50) can be calculated.

UV-Induced DNA Damage Prevention Assay (Comet Assay)

The Comet Assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells.

  • Cell Culture and Treatment: Human dermal fibroblasts are cultured and pre-incubated with the carotenoid of interest.

  • UV Irradiation: The cells are then exposed to a controlled dose of UV radiation.

  • Cell Lysis and Electrophoresis: The cells are embedded in an agarose gel on a microscope slide, lysed to remove membranes and proteins, and then subjected to electrophoresis.

  • Visualization and Analysis: DNA is stained with a fluorescent dye and visualized under a microscope. Damaged DNA, containing strand breaks, migrates further in the electric field, forming a "comet tail." The extent of DNA damage is quantified by measuring the length and intensity of the comet tail.

Signaling Pathways in Photoprotection

Carotenoids are believed to exert their photoprotective effects not only by direct ROS quenching but also by modulating cellular signaling pathways involved in the response to oxidative stress. Two key pathways are the Nrf2 and MAPK pathways.

G cluster_extracellular Extracellular UV Radiation UV Radiation Cellular Protection Cellular Protection Cellular Damage & Inflammation Cellular Damage & Inflammation

UV radiation leads to the generation of Reactive Oxygen Species (ROS), which can activate the MAPK signaling cascade, resulting in inflammation and cellular damage. ROS can also trigger the dissociation of the Keap1-Nrf2 complex, allowing Nrf2 to translocate to the nucleus and activate the expression of antioxidant enzymes, leading to cellular protection. Carotenoids can directly quench ROS and may also inhibit the activation of the MAPK pathway, thus providing a dual protective effect. It is important to note that direct experimental evidence for the modulation of Nrf2 and MAPK pathways by this compound in the context of photoprotection is still emerging.

Implications for Drug Development

The superior photoprotective profile of this compound and its derivatives makes them highly attractive candidates for the development of novel dermatological drugs and supplements. Their ability to effectively combat UV-induced oxidative stress and protect against DNA damage suggests potential applications in preventing photoaging, reducing the risk of skin cancer, and treating photosensitivity disorders. Further research into the precise molecular mechanisms and clinical trials are warranted to fully realize the therapeutic potential of these remarkable natural compounds.

References

Isorenieratene as a Biomarker: A Comparative Analysis of Marine and Lacustrine Environments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of isorenieratene and its derivatives as biomarkers in marine and lacustrine environments. This compound, a diaromatic carotenoid, is a crucial biomarker indicating photic zone euxinia—anoxic and sulfidic conditions in the sunlit upper layers of a water body. Its preservation in sedimentary records offers a window into past environmental conditions. This document outlines the key differences in the occurrence, diagenetic pathways, and analytical methodologies for this compound in freshwater versus saltwater settings, supported by experimental data and detailed protocols.

Data Presentation: Quantitative Insights into this compound Distribution

Quantitative data for this compound and its diagenetic products can vary significantly based on the specific depositional environment, preservation conditions, and the age of the sediments. While a universal dataset is not feasible, the following table summarizes representative concentrations and relative abundances based on trends reported in scientific literature. Phanerozoic marine sediments are often dominated by isorenieratane, the fully saturated diagenetic product of this compound. In contrast, Phanerozoic lacustrine sediments, along with Neoproterozoic marine records, tend to show a higher relative abundance of other diagenetic products like renieratane and renierapurpurane.[1]

ParameterMarine Environment (Phanerozoic)Lacustrine Environment (Phanerozoic)Key References
Primary this compound Derivative IsorenierataneRenieratane, Renierapurpurane[1]
Typical Isorenieratane Concentration (μg/g TOC) 0.5 - 50+0.1 - 5[2][3]
Relative Abundance of Isorenieratane HighLow to moderate[1]
Presence of C38 & C39 Diaromatic Carotenoids LowHigher[1]
Associated Biomarkers Chlorobactane, OkenaneVariable, may include biomarkers for cyanobacteria[4]

Note: The concentrations provided are illustrative and can vary significantly based on specific basin conditions and thermal maturity. Total Organic Carbon (TOC).

Comparative Utility as a Biomarker

The utility of this compound and its derivatives as a biomarker for photic zone euxinia (PZE) is well-established in both marine and lacustrine settings. However, the interpretation of the biomarker record requires careful consideration of the environmental context.

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Comparison of this compound as a Biomarker.

In marine environments , particularly during the Phanerozoic, the presence of isorenieratane is a robust indicator of PZE.[5] The widespread and persistent nature of some oceanic anoxic events has led to excellent preservation and a more straightforward interpretation of the isorenieratane record.

In lacustrine environments , the story can be more complex. While still a valid PZE indicator, the diagenetic pathways can be more varied, leading to a different suite of dominant aromatic carotenoids.[1] Furthermore, the potential for contributions of aromatic carotenoids from cyanobacteria in some lacustrine settings necessitates a more careful evaluation of the entire biomarker assemblage to confirm the source of the preserved molecules.[4] The unexpected absence of this compound in some modern euxinic lakes, despite the presence of green sulfur bacteria, highlights the complexity of biomarker production and preservation in these systems.[6]

Biogeochemical Pathway of this compound

The journey of this compound from its biosynthesis by green sulfur bacteria to its ultimate preservation in sediments is a multi-step process involving both biological and geological transformations.

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Biogeochemical_Pathway cluster_biosynthesis Biosynthesis in Green Sulfur Bacteria cluster_diagenesis Diagenesis in Sediments Lycopene Lycopene γ-Carotene γ-Carotene Lycopene->γ-Carotene CruA β-Carotene β-Carotene γ-Carotene->β-Carotene CruB β-Isorenieratene β-Isorenieratene β-Carotene->β-Isorenieratene This compound This compound β-Isorenieratene->this compound Isorenieratene_Deposition This compound Deposition This compound->Isorenieratene_Deposition Early_Diagenesis Early Diagenesis (Cyclization, Reduction) Isorenieratene_Deposition->Early_Diagenesis Isorenieratane Isorenieratane Early_Diagenesis->Isorenieratane Dominant in Phanerozoic Marine Renieratane Renieratane Early_Diagenesis->Renieratane Significant in Phanerozoic Lacustrine Other_Derivatives Other Derivatives (e.g., Renierapurpurane) Early_Diagenesis->Other_Derivatives

Biosynthesis and Diagenesis of this compound.

Biosynthesis: this compound is synthesized by brown-pigmented species of green sulfur bacteria (Chlorobiaceae). The biosynthetic pathway involves the cyclization of lycopene to γ-carotene by the enzyme CruA, followed by the action of CruB to form β-carotene.[7] Subsequent modifications lead to the formation of β-isorenieratene and finally this compound.[7]

Deposition and Diagenesis: Upon the death of the bacteria, this compound is deposited in the underlying sediments. During early diagenesis, the polyene chain of this compound undergoes a series of reactions, including cyclization, reduction, and isomerization.[5][8] These processes lead to the formation of more stable diagenetic products. In marine sediments, the most prominent of these is isorenieratane. In lacustrine sediments, other derivatives such as renieratane and renierapurpurane can be more abundant.[1]

Experimental Protocols

The analysis of this compound and its derivatives from sediment samples requires meticulous extraction and analytical procedures to ensure accurate quantification and avoid degradation of these light- and oxygen-sensitive molecules.

Experimental Workflow

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Experimental_Workflow Sample_Collection 1. Sediment Core Collection Freeze_Drying 2. Freeze-Drying & Homogenization Sample_Collection->Freeze_Drying Extraction 3. Solvent Extraction (e.g., Dichloromethane:Methanol) Freeze_Drying->Extraction Fractionation 4. Column Chromatography (Separation into aliphatic, aromatic, and polar fractions) Extraction->Fractionation Analysis 5. Instrumental Analysis (HPLC-DAD, GC-MS) Fractionation->Analysis Quantification 6. Quantification (Internal Standards) Analysis->Quantification

Generalized Experimental Workflow.
Detailed Methodologies

1. Sample Preparation:

  • Sediment samples are typically freeze-dried to remove water and then ground to a homogenous powder.

  • All procedures should be carried out under subdued light to prevent photo-oxidation of the carotenoids.

2. Extraction:

  • A known quantity of the dried sediment is extracted using an organic solvent system. A common method is accelerated solvent extraction (ASE) with dichloromethane (DCM):methanol (MeOH) (9:1 v/v).

  • An internal standard (e.g., C46 GTGT) is added prior to extraction for quantification purposes.

3. Fractionation:

  • The total lipid extract is separated into different fractions based on polarity using column chromatography.

  • A common procedure involves using a silica gel column and eluting with solvents of increasing polarity (e.g., hexane for the aliphatic fraction, hexane:DCM for the aromatic fraction, and DCM:MeOH for the polar fraction). This compound and its derivatives are typically found in the aromatic fraction.

4. High-Performance Liquid Chromatography (HPLC) Analysis:

  • Column: A C18 or C30 reverse-phase column is commonly used for the separation of carotenoids.

  • Mobile Phase: A gradient of solvents is typically employed. For example, a mixture of acetonitrile, methanol, and water can be used.

  • Detection: A photodiode array (PDA) or diode array detector (DAD) is used to detect the carotenoids at their specific maximum absorbance wavelengths (around 450-480 nm for this compound).

  • Quantification: The concentration of each compound is determined by comparing its peak area to that of a known concentration of an authentic standard.

5. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • GC-MS is particularly useful for identifying the saturated diagenetic products like isorenieratane.

  • The aromatic fraction is injected into the GC-MS. The gas chromatograph separates the compounds based on their boiling points and polarity, and the mass spectrometer provides mass spectral data for identification.

  • Quantification is achieved by comparing the peak area of the target compound to that of an internal standard.

This guide provides a foundational understanding of this compound as a biomarker in contrasting depositional environments. For specific research applications, it is recommended to consult the primary literature for detailed case studies and the most up-to-date analytical techniques.

References

Validation of analytical methods for isorenieratene quantification through inter-laboratory studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The validation of an analytical method across multiple laboratories, known as an inter-laboratory or collaborative study, is a critical step in standardizing a method. It serves to establish the method's reproducibility, transferability, and ruggedness, ensuring that it will yield consistent and reliable results when performed by different analysts in different laboratories.[1][2] The principles and procedures for such validations are well-documented in international guidelines, such as those from the International Council for Harmonisation (ICH).[3][4][5][6]

Comparative Performance of Analytical Methods for Isorenieratene Quantification

High-Performance Liquid Chromatography (HPLC) coupled with UV-Vis or Mass Spectrometry (MS) detection is the gold standard for the quantification of carotenoids like this compound due to its high selectivity and sensitivity.[7] The following table summarizes typical performance characteristics for HPLC-based methods that could be applied to this compound analysis, based on data from validated methods for similar analytes.

Validation ParameterHPLC-UV/VisUHPLC-MS/MS
**Linearity (R²) **> 0.995> 0.998
Accuracy (% Recovery) 95 - 105%98 - 102%
Precision (% RSD)
- Repeatability (Intra-day)< 2%< 1.5%
- Intermediate Precision (Inter-day)< 3%< 2%
Limit of Detection (LOD) 1 - 10 ng/mL0.01 - 1 ng/mL
Limit of Quantification (LOQ) 5 - 20 ng/mL0.05 - 5 ng/mL

Experimental Protocol: A Representative HPLC-UV/Vis Method

A detailed experimental protocol is fundamental for the successful transfer and validation of an analytical method between laboratories. Below is a representative HPLC-UV/Vis method for the quantification of a carotenoid like this compound, synthesized from several validated studies.

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, and a UV-Vis or Photodiode Array (PDA) detector.

  • C18 reversed-phase analytical column (e.g., 4.6 x 250 mm, 5 µm particle size).

2. Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Dichloromethane (HPLC grade)

  • This compound reference standard

  • Mobile Phase: A gradient of Acetonitrile, Methanol, and Dichloromethane.

3. Standard Solution Preparation:

  • Stock Standard Solution: Accurately weigh and dissolve the this compound reference standard in dichloromethane to obtain a stock solution of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 0.1–100.0 µg/mL).

4. Sample Preparation:

  • Extract this compound from the sample matrix using a suitable solvent system (e.g., a mixture of hexane, acetone, and ethanol) with the aid of sonication or homogenization.

  • Centrifuge the extract and evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase and filter through a 0.22 µm syringe filter prior to injection.

5. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: Determined by the UV-Vis spectrum of this compound (typically around 450-480 nm).

  • Gradient Elution: A typical gradient would start with a high percentage of acetonitrile/methanol and gradually increase the proportion of dichloromethane to elute the nonpolar carotenoids.

6. Validation Procedures:

  • Linearity: Inject the working standard solutions in triplicate. Construct a calibration curve by plotting the peak area against the concentration.[8]

  • Precision:

    • Repeatability (Intra-day precision): Analyze at least six replicates of a sample at a specific concentration on the same day, by the same analyst, and on the same instrument.[9]

    • Intermediate Precision (Inter-day precision): Repeat the analysis on different days, with different analysts, and ideally on different instruments within the same laboratory.[9]

  • Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of this compound at a minimum of three levels (low, medium, and high).[10]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Specificity: Analyze blank matrix samples to ensure no interfering peaks are present at the retention time of this compound.

Visualizing the Validation Process

To better understand the workflow and relationships within an inter-laboratory method validation, the following diagrams are provided.

InterLaboratory_Validation_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_analysis Data Analysis & Reporting Phase A Define Method & Scope B Develop Validation Protocol A->B C Select Participating Laboratories B->C D Distribute Protocol & Samples C->D E Laboratories Perform Analysis D->E F Collect & Compile Data E->F G Statistical Analysis of Results F->G H Evaluate Method Performance G->H I Prepare Final Validation Report H->I

Inter-laboratory validation workflow.

Validation_Parameter_Relationships cluster_quantitative Quantitative Performance cluster_sensitivity Sensitivity cluster_reliability Reliability Accuracy Accuracy Precision Precision Precision->Accuracy Linearity Linearity Range Range Linearity->Range LOD LOD Linearity->LOD LOQ LOQ Linearity->LOQ Range->Accuracy Robustness Robustness Robustness->Precision Specificity Specificity Specificity->Accuracy

Relationships between validation parameters.

References

A critical review of the limitations of using isorenieratene as a paleo-proxy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of paleoenvironmental reconstruction, the biomarker isorenieratene has long been a cornerstone for identifying photic zone euxinia—a condition where anoxic and sulfide-rich waters extend into the sunlit upper layer of the water column. However, a growing body of evidence highlights significant limitations to its use, necessitating a critical re-evaluation of its reliability and a comprehensive comparison with alternative proxies.

This guide provides an in-depth analysis of the challenges associated with using this compound as a paleo-proxy. It compares its performance with other key biomarkers, presents supporting experimental data, and offers detailed methodologies for key analytical techniques.

The this compound Paradigm and Its Flaws

This compound is a diaromatic carotenoid pigment produced primarily by brown-pigmented species of green sulfur bacteria (GSB), family Chlorobiaceae. These obligate anaerobic phototrophs utilize sulfide as an electron donor for photosynthesis. Consequently, the presence of this compound and its diagenetic product, isorenieratane, in the geological record is interpreted as a robust indicator of past photic zone euxinia. This condition is of significant interest as it is often associated with major oceanic anoxic events, mass extinctions, and the formation of hydrocarbon source rocks.

Despite its widespread application, the interpretation of this compound as a straightforward proxy is complicated by several factors:

  • Complex Diagenetic Pathways: Upon deposition in sediments, this compound undergoes a complex series of diagenetic and catagenetic alterations. These processes, including cyclization, aromatization, sulfurization, and chain shortening, lead to a wide array of derivatives.[1] The commonly quantified diagenetic product, isorenieratane, often represents only a minor fraction (typically around 25%) of the total this compound derivatives, potentially leading to an underestimation of the extent of past photic zone euxinia.

  • Ambiguous Biological Sourcing: While Chlorobiaceae are the principal producers of this compound, some studies have suggested that other organisms, such as Actinomycetes, may also synthesize this carotenoid.[2] Although the contribution of non-Chlorobiaceae sources to the marine sedimentary record is not yet well-constrained, this ambiguity introduces a degree of uncertainty in the interpretation of this compound as an exclusive marker for GSB.

  • Limited Thermal Stability: The utility of aryl isoprenoids, including isorenieratane, as markers for photic zone euxinia is limited in sediments that have experienced thermal maturation beyond the oil window, as they are susceptible to degradation at higher temperatures.

Alternative Paleo-Proxies for Photic Zone Euxinia

Several alternative biomarkers can be used to identify and characterize photic zone euxinia, each with its own set of strengths and weaknesses. The most direct comparisons to this compound are other aromatic carotenoids produced by different groups of photosynthetic sulfur bacteria.

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Figure 1. Key biomarkers for photic zone euxinia and their microbial sources.

Chlorobactene

Chlorobactene is another aromatic carotenoid produced by green-pigmented species of Chlorobiaceae. These species are adapted to higher light intensities than their brown-pigmented, this compound-producing counterparts. The relative abundance of chlorobactane (the diagenetic product of chlorobactene) to isorenieratane can therefore provide insights into the depth of the chemocline and the light penetration in the ancient water column.

Okenone

Okenone is an aromatic carotenoid produced by purple sulfur bacteria (PSB), family Chromatiaceae. PSB are also anaerobic phototrophs that utilize sulfide, but they are generally less tolerant of high sulfide concentrations and are adapted to higher light levels than GSB. The presence of okenane (the diagenetic product of okenone) is therefore indicative of shallower photic zone euxinia.

Quantitative Comparison of Paleo-Proxies

Direct quantitative comparisons of the concentrations of these biomarkers in the same sedimentary successions are crucial for a more nuanced reconstruction of paleo-euxinic conditions. While comprehensive datasets are still emerging, some studies provide valuable insights.

Paleo-ProxyTypical Biological SourceEnvironmental IndicationQuantitative Considerations & Limitations
Isorenieratane Brown-pigmented Green Sulfur Bacteria (Chlorobiaceae)Photic zone euxinia, typically in deeper, low-light environments.Concentration can be an underestimate due to complex diagenesis into numerous derivatives. Potential for minor contributions from other sources (e.g., Actinomycetes).
Chlorobactane Green-pigmented Green Sulfur Bacteria (Chlorobiaceae)Photic zone euxinia, typically in shallower, higher-light environments.The ratio of chlorobactane to isorenieratane can indicate the depth of the chemocline. Subject to similar diagenetic processes as isorenieratane.
Okenane Purple Sulfur Bacteria (Chromatiaceae)Photic zone euxinia in shallower, often less sulfidic, and higher-light conditions compared to GSB habitats.Its presence suggests a shallower chemocline than indicated by isorenieratane alone.

Table 1. Comparison of key paleo-proxies for photic zone euxinia.

Experimental Protocols

Accurate and reproducible data are fundamental to robust paleoenvironmental reconstructions. Below are detailed methodologies for the extraction and analysis of aromatic carotenoid biomarkers from sedimentary rocks.

I. Sample Preparation and Extraction
  • Sample Pulverization: Crush the rock sample to a fine powder (<100 mesh) using a ring mill or mortar and pestle.

  • Solvent Extraction:

    • Place the powdered sample (typically 10-50 g) in a cellulose thimble.

    • Perform Soxhlet extraction for 72 hours using an azeotropic mixture of dichloromethane (DCM) and methanol (MeOH) (93:7 v/v).

    • Alternatively, use accelerated solvent extraction (ASE) with DCM:MeOH (9:1 v/v) at 100°C and 1500 psi for three static cycles.

  • Total Lipid Extract (TLE) Recovery:

    • Rotary evaporate the solvent from the extraction flask to obtain the TLE.

    • Transfer the TLE to a smaller vial using DCM.

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Extraction_Workflow Rock_Sample Rock_Sample Pulverization Pulverization Rock_Sample->Pulverization <100 mesh Solvent_Extraction Solvent_Extraction Pulverization->Solvent_Extraction DCM:MeOH Total_Lipid_Extract Total_Lipid_Extract Solvent_Extraction->Total_Lipid_Extract Rotary Evaporation

Figure 2. Simplified workflow for biomarker extraction from sedimentary rocks.

II. Fractionation of the Total Lipid Extract
  • Column Chromatography:

    • Prepare a chromatography column with activated silica gel.

    • Apply the TLE to the top of the column.

    • Elute different compound classes using solvents of increasing polarity:

      • F1 (Saturated Hydrocarbons): Elute with hexane.

      • F2 (Aromatic Hydrocarbons): Elute with hexane:DCM (7:3 v/v). This fraction will contain isorenieratane, chlorobactane, and okenane.

      • F3 (Polar Compounds): Elute with DCM:MeOH (1:1 v/v).

III. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
  • Instrument Setup:

    • Use a gas chromatograph equipped with a fused silica capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Couple the GC to a mass spectrometer operating in electron ionization (EI) mode.

  • GC Conditions:

    • Injector Temperature: 280°C.

    • Oven Program: 40°C (hold 2 min) to 320°C at 4°C/min (hold 20 min).

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • MS Conditions:

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 50-650.

  • Compound Identification and Quantification:

    • Identify isorenieratane, chlorobactane, and okenane based on their retention times and characteristic mass spectra.

    • Quantify the compounds by integrating the peak areas of specific ions and comparing them to an internal standard (e.g., d4-C28 n-alkane) added to the sample before extraction.

IV. Stable Carbon Isotope Analysis (CSIA)
  • Instrumentation: Gas chromatography-combustion-isotope ratio mass spectrometry (GC-C-IRMS).

  • Procedure:

    • Inject the aromatic hydrocarbon fraction into the GC-C-IRMS system.

    • The separated compounds are combusted to CO2 in a reactor at high temperature.

    • The isotopic composition of the resulting CO2 is measured by the IRMS.

  • Data Interpretation:

    • The δ¹³C values of isorenieratane and other biomarkers can help to constrain their biological sources. Chlorobiaceae utilize the reverse tricarboxylic acid (rTCA) cycle for carbon fixation, which results in a characteristic ¹³C enrichment compared to organisms using the Calvin cycle.

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Analytical_Workflow cluster_Extraction Sample Preparation cluster_Analysis Instrumental Analysis TLE Total Lipid Extract Fractionation Fractionation TLE->Fractionation Column Chromatography GCMS GC-MS GCCIRMS GC-C-IRMS Aromatic_Fraction Aromatic_Fraction Fractionation->Aromatic_Fraction F2 Aromatic_Fraction->GCMS Identification & Quantification Aromatic_Fraction->GCCIRMS Stable Isotope Analysis (δ¹³C)

Figure 3. Analytical workflow for the analysis of aromatic carotenoid biomarkers.

Conclusion and Future Directions

The use of this compound as a paleo-proxy for photic zone euxinia remains a valuable tool in paleoenvironmental research. However, its limitations, particularly the complexities of its diagenetic fate and the potential for alternative biological sources, demand a more cautious and integrated approach to its interpretation.

For a more robust reconstruction of past euxinic conditions, it is imperative to:

  • Employ a multi-proxy approach: Combine the analysis of this compound with that of chlorobactane and okenane to gain a more detailed understanding of the structure of the ancient photic zone.

  • Consider the full suite of derivatives: Future research should focus on developing analytical methods to quantify the entire spectrum of this compound derivatives to avoid underestimation of GSB biomass.

  • Utilize compound-specific isotope analysis: CSIA of aromatic carotenoids can help to deconvolve their biological sources and provide more certainty in their interpretation.

By acknowledging the limitations of this compound and embracing a more holistic analytical strategy, researchers can continue to refine our understanding of critical periods in Earth's history characterized by widespread ocean anoxia.

References

Safety Operating Guide

Proper Disposal of Isorenieratene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical compounds is a critical component of laboratory operations. This document provides essential, step-by-step guidance for the proper disposal of Isorenieratene, a carotenoid pigment.

While this compound itself does not present exceptional disposal hazards, the primary concern lies with the flammable and potentially hazardous solvents used in its extraction and handling. Adherence to proper disposal protocols for these solvents is paramount to maintaining a safe laboratory environment and ensuring regulatory compliance.

Immediate Safety and Handling Precautions

Before commencing any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, lab coats, and chemical-resistant gloves. All handling of this compound and associated solvents should be conducted within a well-ventilated fume hood.

Step-by-Step Disposal Protocol

The following procedure outlines the recommended steps for the disposal of this compound and its associated solvent waste. This protocol is designed to separate the non-hazardous pigment from the hazardous solvent waste stream.

1. Separation of this compound from Solvents:

  • If this compound is in a solvent solution, the primary goal is to separate the pigment from the liquid waste.

  • For small quantities, this can be achieved by allowing the solvent to evaporate in a fume hood. The residual dry this compound can then be collected.

2. Disposal of Solvent Waste:

  • The collected solvent waste is considered hazardous due to its flammability and potential toxicity.

  • Dispose of all solvent waste in a designated and clearly labeled hazardous waste container.[1][2][3]

  • Never pour solvent waste down the drain.

  • Ensure the waste container is compatible with the solvents being used (e.g., glass or polyethylene for organic solvents).

3. Disposal of Dry this compound:

  • Once completely dry and free of solvent, small quantities of this compound are not typically classified as hazardous waste.

  • The dry pigment can be collected in a sealed container (e.g., a vial or a plastic bag) and disposed of in the solid laboratory waste stream.

  • For larger quantities, consult your institution's environmental health and safety (EHS) office for specific guidance.

4. Disposal of Contaminated Materials:

  • Any materials that have come into contact with this compound solutions, such as pipette tips, filter paper, and gloves, should be handled as contaminated waste.

  • Allow any residual solvent to fully evaporate from these materials in a fume hood.

  • Once dry, these items can typically be disposed of in the regular solid laboratory waste, unless institutional policy dictates otherwise.

Quantitative Data Summary

For common solvents used in the extraction and handling of carotenoids, the following table summarizes key safety and disposal information.

Solvent NamePrimary Hazard(s)Recommended Disposal Method
AcetoneHighly FlammableCollect in a designated flammable solvent waste container.[3]
Petroleum EtherHighly FlammableCollect in a designated flammable solvent waste container.[2]
MethanolFlammable, ToxicCollect in a designated flammable and toxic solvent waste container.
Diethyl EtherExtremely Flammable, Peroxide FormerCollect in a designated flammable solvent waste container; manage peroxide formation risk.
HexaneFlammable, NeurotoxinCollect in a designated flammable and toxic solvent waste container.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound and its associated waste.

Isorenieratene_Disposal_Workflow This compound Disposal Workflow start Start: this compound Waste is_in_solvent Is the waste in a solvent solution? start->is_in_solvent contaminated_materials Contaminated materials (gloves, tips, etc.) start->contaminated_materials evaporate_solvent Evaporate solvent in a fume hood is_in_solvent->evaporate_solvent Yes collect_dry_pigment Collect dry this compound is_in_solvent->collect_dry_pigment No (Dry Powder) collect_solvent Collect solvent waste evaporate_solvent->collect_solvent evaporate_solvent->collect_dry_pigment dispose_solvent Dispose in designated hazardous waste container collect_solvent->dispose_solvent end End dispose_solvent->end dispose_solid_waste Dispose in solid laboratory waste collect_dry_pigment->dispose_solid_waste dispose_solid_waste->end dry_contaminated Allow solvent to evaporate in a fume hood contaminated_materials->dry_contaminated dispose_contaminated Dispose in solid laboratory waste dry_contaminated->dispose_contaminated dispose_contaminated->end

Caption: Workflow for the safe disposal of this compound and associated laboratory waste.

By following these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, minimizing risks to themselves and the environment, and fostering a culture of safety and compliance within the research community. Always consult your institution's specific safety and disposal guidelines.

References

Personal protective equipment for handling Isorenieratene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of specialized compounds like Isorenieratene is paramount. This guide provides immediate, essential safety protocols, operational plans, and disposal procedures to foster a secure laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, especially in powdered form, a comprehensive PPE strategy is crucial to minimize exposure.

PPE CategoryEquipmentRationale
Eye Protection Safety goggles or a face shieldProtects against airborne dust particles and potential splashes.
Hand Protection Disposable nitrile glovesPrevents direct skin contact with the compound.
Body Protection Laboratory coatShields skin and personal clothing from contamination.
Respiratory Protection N95 or higher-rated respiratorRecommended when handling the powder outside of a fume hood to prevent inhalation of dust.

Safe Handling and Operational Plan

A systematic approach to handling this compound from receipt to disposal is critical for laboratory safety.

  • Preparation and Engineering Controls :

    • All manipulations of powdered this compound should be conducted in a well-ventilated chemical fume hood to control airborne dust.

    • Ensure an eyewash station and safety shower are readily accessible in the work area.

  • Handling Procedures :

    • Avoid the formation of dust when handling the solid material.

    • Use appropriate tools (e.g., spatulas) to handle the powder, minimizing dispersal.

    • If dissolving in a solvent, add the solid to the solvent slowly to prevent splashing.

  • Storage :

    • Store this compound in a tightly sealed container.

    • Keep in a cool, dry, and dark place to prevent degradation, as carotenoids can be sensitive to light and air.

Occupational Exposure Limits

As there are no specific occupational exposure limits established for this compound, the guidelines for "Particulates Not Otherwise Classified" (PNOC) or "Nuisance Dust" should be followed as a conservative measure.

Regulatory BodyExposure Limit (8-hour Time-Weighted Average)
OSHA (PEL) Total Dust: 15 mg/m³ Respirable Fraction: 5 mg/m³
ACGIH (TLV) Inhalable Particulates: 10 mg/m³ Respirable Particulates: 3 mg/m³

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

  • Solid Waste :

    • Collect unused or waste this compound powder in a clearly labeled, sealed container.

    • Dispose of as chemical waste through your institution's hazardous waste management program.

  • Contaminated Materials :

    • Disposable PPE (gloves, etc.), contaminated wipes, and weighing papers should be collected in a designated, sealed waste bag.

    • Dispose of this bag as chemical waste.

  • Solutions :

    • Solutions containing this compound should be collected in a labeled, sealed waste container.

    • The waste should be segregated based on the solvent used and disposed of as hazardous chemical waste.

    • Do not pour solutions down the drain.

Experimental Workflow for Safe Handling

The following diagram outlines the logical steps for the safe handling of this compound in a laboratory setting.

Experimental Workflow: Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review Safety Data Information B Don Personal Protective Equipment (PPE) A->B C Prepare Work Area (Fume Hood) B->C D Weigh this compound Powder C->D E Perform Experimental Procedure D->E F Decontaminate Work Surfaces E->F G Segregate and Label Waste F->G H Dispose of Waste via Approved Channels G->H I Remove and Dispose of PPE H->I

Workflow for safely handling this compound.

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